molecular formula C14H15NO2S B105297 N-(Cyclohexylthio)phthalimide CAS No. 17796-82-6

N-(Cyclohexylthio)phthalimide

Cat. No.: B105297
CAS No.: 17796-82-6
M. Wt: 261.34 g/mol
InChI Key: UEZWYKZHXASYJN-UHFFFAOYSA-N
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Description

N-(Cyclohexylthio)phthalimide (CTP) is a critical chemical agent in industrial and materials science research, primarily functioning as a highly effective pre-vulcanization inhibitor (PVI) in the sulfur vulcanization of rubber . Its core research value lies in its unique mechanism of action, where it provides exceptional scorch safety by delaying the onset of vulcanization, thereby granting extended processing time and allowing rubber compounds to flow and fill molds completely before cross-linking begins . This control over the vulcanization kinetics is essential for developing rubber products with enhanced physical properties, including superior elasticity, tensile strength, and heat resistance . Beyond its established role in optimizing the production of tires and industrial rubber components, CTP is gaining traction in the development of high-performance materials for the electric vehicle sector, where demands for heat-resistant and durable rubber compounds are particularly stringent . Concurrently, its versatile chemical structure is being explored in other research domains, notably in the agrochemical field, where it serves as a valuable intermediate or additive in the synthesis and formulation of advanced crop protection agents . The ongoing industry shift towards sustainable and eco-friendly manufacturing processes further underscores the research utility of CTP, as it is increasingly recognized as a favorable alternative to traditional accelerators with greater environmental concerns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylsulfanylisoindole-1,3-dione
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InChI

InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
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InChI Key

UEZWYKZHXASYJN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C14H15NO2S
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DSSTOX Substance ID

DTXSID8027793
Record name N-(Cyclohexylthio)phthalimide
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Molecular Weight

261.34 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline]
Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Boiling Point

196 °C at 760 mm Hg (decomposes)
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Flash Point

177 °C (Cleveland Open Cup)
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Solubility

In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Density

1.33 g/mL at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Vapor Pressure

0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/
Record name N-(Cyclohexylthio)phthalimide
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Color/Form

Off-white solid

CAS No.

17796-82-6
Record name 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Melting Point

92.6 °C
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Foundational & Exploratory

N-(Cyclohexylthio)phthalimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (CTP), also known as Santogard PVI, is a well-established and highly effective pre-vulcanization inhibitor (PVI) or scorch retarder used extensively in the rubber industry.[1][2] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial safety margin during the mixing and processing of rubber compounds.[1] This technical guide provides an in-depth overview of the chemical properties, molecular structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its key quantitative data.

Chemical Structure and Identification

This compound is an organosulfur compound featuring a sulfenamide (B3320178) functional group. The structure consists of a cyclohexylthio group attached to the nitrogen atom of a phthalimide (B116566) ring.[3][4]

  • Chemical Name: this compound[5]

  • Synonyms: CTP, PVI, Santogard PVI, Cyclohexylthiophthalimide[2][5]

  • Molecular Formula: C₁₄H₁₅NO₂S[6]

  • Molecular Weight: 261.34 g/mol [3][6]

  • CAS Number: 17796-82-6[3]

  • EINECS Number: 241-774-1[3]

Physicochemical Properties

This compound is a white to light yellow-brown crystalline solid.[7][8] It is soluble in many common organic solvents but is practically insoluble in water.[3][7]

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Appearance White or light yellow crystalline powder/crystals[7][8]
Melting Point 89-94 °C[4]
Boiling Point 422.6 ± 28.0 °C (Predicted)[9]
Density 1.25 - 1.35 g/cm³[9]
Water Solubility 12.4 mg/L (at 20°C)[2]
Solubility in Organic Solvents Soluble in acetone, benzene (B151609), toluene, ether, ethyl acetate; Soluble in hot carbon tetrachloride, ethanol, n-heptane[7][8]
Log P (Octanol/Water Partition Coefficient) 2.82 - 3.56 (at 25°C)[2]
Vapor Pressure 3.47 x 10⁻⁷ Pa (at 25°C, calculated)[2]
Hydrolysis Half-life 23.3 hours (at 25°C, pH 7)[2]

Mechanism of Action: Pre-Vulcanization Inhibition

In the sulfur vulcanization of rubber, accelerators are used to speed up the cross-linking process. A common class of accelerators are sulfenamides. During the initial stages of heating and processing, these accelerators can decompose to form reactive species, including 2-mercaptobenzothiazole (B37678) (MBT). MBT can then react with the sulfenamide accelerator to form 2-bisbenzothiazole-2,2′-disulfide (MBTS), a key intermediate that initiates the cross-linking reactions. If this process occurs prematurely (scorching), the rubber compound becomes stiff and unusable.

This compound acts as a scorch inhibitor by selectively scavenging any prematurely formed MBT. The reaction between CTP and MBT is kinetically favored over the reaction of MBT with the sulfenamide accelerator. This preferential reaction effectively removes MBT from the system, thereby preventing the formation of MBTS and delaying the onset of vulcanization. Once all the CTP is consumed, the concentration of MBT can build up, allowing the vulcanization process to proceed as intended. The by-product of this inhibition, 2-cyclohexyldithiobenzothiazole (CDB), is itself a less active accelerator with a slower cure rate, which contributes to the overall control of the vulcanization process.

G cluster_inhibition Inhibition Pathway Sulfenamide Sulfenamide Accelerator MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide->MBT Heat Heat / Processing Heat->Sulfenamide Decomposes CTP This compound (CTP) MBTS MBTS MBT->MBTS Reacts with more Sulfenamide CTP->MBT Scorch Premature Vulcanization (Scorch) MBTS->Scorch Initiates CDB 2-Cyclohexyldithiobenzothiazole (CDB) + Phthalimide Vulcanization Controlled Vulcanization CDB->Vulcanization Acts as a slower accelerator MBT_inhib MBT CTP_inhib CTP MBT_inhib->CTP_inhib CTP_inhib->CDB Forms G start Start charge_reactants Charge reactants and solvent (Dicyclohexyl disulfide, Phthalimide, NaBr, Electrolyte, Acetonitrile) into electrolysis cell. start->charge_reactants setup_apparatus Set up apparatus with stirrer, thermometer, and Pt electrodes. charge_reactants->setup_apparatus electrolysis Perform electrolysis at 3V and 20°C for 18 hours. setup_apparatus->electrolysis remove_solvent Distill off acetonitrile under reduced pressure. electrolysis->remove_solvent precipitate Add benzene to residue and filter insolubles. remove_solvent->precipitate purify Concentrate filtrate and purify by silica (B1680970) gel chromatography (Eluent: Benzene). precipitate->purify isolate Evaporate solvent from pure fractions. purify->isolate analyze Analyze final product (MP, IR, NMR). isolate->analyze end End analyze->end

References

synthesis mechanism of N-(Cyclohexylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of N-(Cyclohexylthio)phthalimide (CTP)

For Researchers, Scientists, and Drug Development Professionals

This compound (CTP), commercially known as Santogard PVI, is a paramount chemical agent primarily utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry.[1] Its principal function is to provide exceptional scorch safety by delaying the onset of sulfur vulcanization.[1] This delay allows for extended processing time, ensuring that rubber compounds can flow and fill molds completely before the cross-linking process begins, which is critical for manufacturing high-quality, durable rubber products for sectors like automotive and industrial goods.[1][2] This guide provides a comprehensive overview of the core synthesis mechanisms of CTP, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Mechanisms

The synthesis of this compound generally involves the formation of a sulfur-nitrogen bond between a phthalimide (B116566) moiety and a cyclohexylthio group. Several routes have been established, with the most industrially significant methods centering on the reaction of phthalimide with a cyclohexylsulfenyl chloride intermediate.

Primary Industrial Route: Reaction of Phthalimide with Cyclohexylsulfenyl Chloride

The most prevalent industrial method for producing CTP involves the reaction of cyclohexylsulfenyl chloride with phthalimide in the presence of a base.[3][4] The base, typically an alkali or alkaline earth metal hydroxide (B78521), serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1][5]

A significant advancement in industrial-scale production is the in situ generation of cyclohexylsulfenyl chloride.[1] This process begins with the chlorination of dicyclohexyl disulfide using chlorine gas in an aprotic organic solvent, such as toluene (B28343), directly in the presence of phthalimide.[1][6] Following the chlorination step, a base is added to facilitate the final reaction with phthalimide, leading to the formation of CTP.[6] This integrated approach is efficient and avoids the need to isolate the often-unstable sulfenyl chloride intermediate.

G DCHDS Dicyclohexyl Disulfide Phthalimide Phthalimide CHSC Cyclohexylsulfenyl Chloride (Intermediate) DCHDS->CHSC Chlorine Chlorine (Cl₂) Chlorine->CHSC CTP This compound (CTP) Phthalimide->CTP Base Base (e.g., NaOH) Base->CTP CHSC->CTP Byproducts Byproducts (HCl, NaCl, H₂O)

Caption: Industrial synthesis of CTP via in situ generation of cyclohexylsulfenyl chloride.

Alternative Route: N-chlorophthalimide Pathway

An alternative synthesis involves the reaction of N-chlorophthalimide with a sulfur source like dicyclohexyldisulfide or cyclohexanethiol.[1][5] This method follows a different mechanistic path where N-chlorophthalimide acts as the electrophile. However, this process is generally less favored for industrial applications due to reported lower yields, which range from 60% to 67%, a figure considered unsatisfactory for commercial production.[5]

G NCP N-chlorophthalimide CTP This compound (CTP) NCP->CTP DCHDS Dicyclohexyldisulfide (or Cyclohexanethiol) DCHDS->CTP

Caption: Alternative synthesis of CTP from N-chlorophthalimide.

Electrolytic Synthesis

A laboratory-scale electrolytic synthesis from phthalimide and dicyclohexyldisulfide has also been described.[5][7] This method can achieve very high yields (up to 99%) under specific conditions.[7] However, the process requires specialized equipment and is generally not considered economically viable for large-scale industrial production.[5]

Quantitative Data Summary

The efficiency of CTP synthesis is highly dependent on the chosen route. The following table summarizes quantitative data from various reported methods.

Synthesis RouteKey ReactantsSolvent(s)Base/CatalystReported Yield (%)Reference
Industrial Method (in situ) Dicyclohexyl disulfide, Chlorine, PhthalimideTolueneAq. NaOH~97%[6]
N-chlorophthalimide Route N-chlorophthalimide, DicyclohexyldisulfideNot SpecifiedNot Specified60-67%[5]
Electrolytic Synthesis Dicyclohexyl disulfide, PhthalimideAcetonitrile (B52724)Sodium Bromide99%[7]
Phthalimide + CHSC Phthalimide, Cyclohexylsulfenyl chlorideDimethylformamideTertiary AmineNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of CTP. Below are protocols for two distinct synthesis methods.

Protocol 1: Industrial Method via In Situ Generation

This protocol is based on a common industrial process for producing CTP with high yield and purity.[6]

G start Start prep_mix 1. Prepare Mixture (300 parts Toluene, 40 parts Phthalimide, 31 parts Dicyclohexyl Disulfide) start->prep_mix chlorination 2. Introduce Chlorine Gas (Forms CHSC in situ) prep_mix->chlorination add_base 3. Add Base (e.g., 5-40% aq. NaOH) chlorination->add_base reaction 4. Maintain Reaction (Temp: -20°C to 100°C) add_base->reaction separation 5. Phase Separation (Isolate organic phase) reaction->separation distillation 6. Vacuum Distillation (Remove ~200 parts Toluene) separation->distillation precipitation 7. Precipitate Product (Add Hexane) distillation->precipitation filtration 8. Filter and Wash (Wash with 30 parts Hexane) precipitation->filtration drying 9. Dry Product (Vacuum drying) filtration->drying end Final Product: CTP (Yield: ~97%) drying->end

Caption: Experimental workflow for the industrial synthesis of CTP.

Methodology:

  • Charging the Reactor: In a suitable stirred vessel, charge 300 parts of toluene, 40 parts of phthalimide, and 31 parts of dicyclohexyl disulfide.[6]

  • Chlorination: Introduce chlorine gas into the mixture to facilitate the in situ formation of cyclohexylsulfenyl chloride. The reaction temperature is typically maintained between -20°C and 100°C.[6]

  • Base Addition: After the chlorination is complete, add a base, such as an aqueous solution of sodium hydroxide (5-40% concentration), to the reaction mixture. The molar ratio of base to phthalimide is generally kept between 1:1 and 1.3:1.[6]

  • Reaction and Work-up: Allow the reaction to proceed to completion. After the reaction, the organic phase is separated.[6]

  • Purification: Distill approximately 200 parts of toluene from the organic phase under vacuum. Precipitate the final product by adding hexane.[6]

  • Isolation: Filter the solid product, wash it with 30 parts of hexane, and dry it under vacuum to obtain pure this compound.[6]

Protocol 2: Laboratory-Scale Electrolytic Synthesis

This protocol outlines a high-yield laboratory method using electrolysis, as detailed in U.S. Patent 4,219,393.[7]

Apparatus:

  • A 50-ml test tube equipped with a side arm, magnetic stirrer, thermometer, and two platinum electrodes (2 cm x 33 cm) spaced 7 mm apart.[7]

Methodology:

  • Charging the Cell: Charge the electrolytic cell with 468 mg (2.03 mmol) of dicyclohexyl disulfide, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium (B1195904) perchlorate (B79767) as a supporting electrolyte.[7]

  • Solvent Addition: Add 20 ml of acetonitrile as the solvent and stir to create a mixture.[7]

  • Electrolysis: Subject the mixture to electrolysis at a terminal voltage of 3 volts. The current density will range from 1.7 to 0.3 mA/cm². Maintain the reaction temperature at 20°C for 18 hours.[7]

  • Solvent Removal: After the electrolysis is complete (approx. 2.37 F/mol of electricity passed), distill off the solvent under reduced pressure.[7]

  • Purification: Add benzene (B151609) to the remaining material to precipitate and remove insoluble substances by filtration. Concentrate the filtrate and purify it using silica (B1680970) gel column chromatography with benzene as the eluent.[7]

  • Isolation: Evaporate the solvent from the purified fractions to obtain this compound. The reported yield is 99%, with a melting point of 92°-93° C.[7]

Conclusion

The synthesis of this compound is well-established, with the reaction of phthalimide and an in situ generated cyclohexylsulfenyl chloride being the most industrially advantageous route due to its high efficiency, operational simplicity, and avoidance of environmentally harmful chlorinated solvents.[3][6] While alternative methods like electrolytic synthesis offer excellent yields on a laboratory scale, they are not typically employed for bulk production.[5][7] A thorough understanding of these synthesis mechanisms and protocols is essential for researchers and professionals involved in materials science and chemical manufacturing to optimize production and develop new applications for this critical rubber additive.

References

An In-depth Technical Guide to N-(Cyclohexylthio)phthalimide (CAS 17796-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (CTP), identified by CAS number 17796-82-6, is a prominent organosulfur compound primarily utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an elucidation of its mechanism of action in sulfur vulcanization. The information presented herein is intended to serve as a technical resource for researchers and professionals in chemistry and material science.

Chemical and Physical Data

This compound is a white to light yellow crystalline solid.[1] It is readily soluble in various organic solvents such as benzene (B151609), ether, acetone, and ethyl acetate, with slight solubility in gasoline and insolubility in water and kerosene.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17796-82-6[2]
Molecular Formula C₁₄H₁₅NO₂S[3]
Molecular Weight 261.34 g/mol [3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 90 °C[3][5]
Boiling Point 422.6 ± 28.0 °C (Predicted)[5]
Density 1.25 - 1.35 g/cm³[3][5]
Water Solubility Insoluble[1][5]
LogP 3.66[6]
Vapor Pressure 3.47 x 10⁻⁷ Pa (25 °C, calculated)[7]
Hydrolysis Half-life 23.3 hours (25 °C, pH 7)[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not extensively detailed in the readily available literature, general spectral features can be inferred from the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the cyclohexyl ring. Similarly, the ¹³C NMR spectrum would display resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the cyclohexyl group.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the phthalimide moiety.[11][12] The presence of C-H stretching vibrations from the cyclohexyl and aromatic rings, as well as C-N and C-S stretching, would also be evident.[13][14]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two representative protocols.

Protocol 1: Electrolytic Synthesis [15]

  • Materials: Dicyclohexyl disulfide, phthalimide, sodium bromide, tetraethylammonium (B1195904) perchlorate, acetonitrile (B52724), benzene.

  • Apparatus: 50-ml test tube with a side arm, magnetic stirrer, thermometer, platinum electrodes (2 cm x 33 cm, 7 mm spacing).

  • Procedure:

    • To the reaction vessel, add 468 mg (2.03 mmol) of dicyclohexyl disulfide, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium perchlorate.

    • Add 20 ml of acetonitrile as the solvent and stir the mixture.

    • Subject the mixture to electrolysis at a terminal voltage of 3 volts and a current density of 1.7 to 0.3 mA/cm² for 18 hours, maintaining the reaction temperature at 20 °C.

    • After passing 2.37 F/mol (based on disulfide) of electricity through the mixture, distill off the solvent under reduced pressure.

    • Add benzene to the residue to precipitate insoluble substances and filter.

    • Concentrate the filtrate and purify by silica (B1680970) gel column chromatography using benzene as the eluent to obtain this compound. The reported yield is 99% with a melting point of 92-93 °C.[15]

Protocol 2: Reaction of Cyclohexylsulfenyl Chloride with Phthalimide [16][17]

  • Materials: Phthalimide, cyclohexylsulfenyl chloride, aqueous sodium hydroxide (B78521) or other alkali/alkaline earth metal hydroxide, organic solvent (e.g., toluene), pentane (B18724) or hexane.

  • Procedure:

    • This process involves the reaction of phthalimide with cyclohexylsulfenyl chloride in the presence of a base, which acts as a hydrochloric acid acceptor.[16]

    • The reaction can be carried out at temperatures ranging from -10 °C to 100 °C, with a preferred range of 0 °C to 20 °C.[17]

    • Typically, equimolar ratios of phthalimide, cyclohexylsulfenyl chloride, and base are used, though a slight molar excess (1-10%) of the base and phthalimide can be employed.[17]

    • After the reaction is complete (e.g., after 15 minutes of stirring), the phases are separated.

    • The organic layer is dried and concentrated.

    • The product is precipitated by adding a non-polar solvent like pentane or hexane, filtered, and dried.[16][17] This method is reported to produce this compound in high yield (95-98%) and purity.[16][17]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for analyzing the purity of this compound and monitoring its reactions.[6][18]

  • Method: Reverse-phase HPLC (RP-HPLC).[18]

  • Column: A C18 column, such as Newcrom R1, is suitable.[18]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[6][18]

  • Application: This method can be used for purity assessment, monitoring reaction progress, and for the preparative isolation of impurities.[18]

Mechanism of Action in Vulcanization

This compound functions as a pre-vulcanization inhibitor, or scorch retarder, in the sulfur vulcanization of rubber.[19][20][21] Its primary role is to delay the onset of cross-linking, providing a "scorch safety" period during the processing of rubber compounds at high temperatures.[19]

The mechanism of action involves the interaction of CTP with reactive intermediates formed during the initial stages of vulcanization. In accelerated sulfur vulcanization, accelerators like 2-mercaptobenzothiazole (B37678) (MBT) are formed. CTP readily reacts with MBT, effectively scavenging it and preventing it from participating in the reactions that lead to premature cross-linking.[20] Once the CTP is consumed, the vulcanization process proceeds at its normal rate.[20] This mechanism allows for better process control and prevents the formation of scorched, unusable rubber.[21]

Vulcanization_Inhibition cluster_crosslinking Cross-linking Phase Sulfur Sulfur (S₈) Intermediate_Complex Accelerator-Sulfur Intermediate Complex Sulfur->Intermediate_Complex reacts with Accelerator Accelerator (e.g., Sulfenamide) Accelerator->Intermediate_Complex Rubber Rubber Polymer Chains Crosslinked_Rubber Vulcanized (Cross-linked) Rubber Activators Activators (ZnO, Stearic Acid) Activators->Intermediate_Complex MBT 2-Mercaptobenzothiazole (MBT) Intermediate_Complex->MBT generates Inactive_Complex Inactive CTP-MBT Adduct MBT->Inactive_Complex scavenged by CTP MBT->Crosslinked_Rubber initiates cross-linking of CTP This compound (CTP) CTP->Inactive_Complex

Mechanism of Pre-Vulcanization Inhibition by CTP. This diagram illustrates how this compound (CTP) intercepts the vulcanization process.

Applications

The primary application of this compound is as a scorch retarder in the rubber industry.[2][21] It is compatible with a wide range of natural and synthetic rubbers, including nitrile rubber, EPDM, and butyl rubber.[21] By preventing premature vulcanization, CTP improves the processing safety and efficiency of rubber compounding, calendering, and molding operations.[1][21] It can also have a restorative effect on rubber that has been slightly scorched.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is important to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.[4] The compound should be stored in a cool, dry place away from sources of ignition and incompatible materials.[1][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Analysis of N-(Cyclohexylthio)phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Cyclohexylthio)phthalimide (CTP) is an organosulfur compound widely utilized in the rubber industry as a pre-vulcanization inhibitor.[1] Its primary function is to delay the onset of sulfur vulcanization, providing improved processing safety and allowing for higher processing temperatures.[2] The precise characterization of CTP is critical for quality control and understanding its mechanism of action. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to analyze and confirm the structure and purity of this compound.

Molecular Structure

The chemical structure of this compound consists of a phthalimide (B116566) group linked to a cyclohexyl group through a sulfur atom, forming a sulfenamide. This unique arrangement is key to its chemical properties and inhibitory function.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The spectrum is typically run in deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.91dd2HAromatic Protons (H-4, H-7)
7.81 - 7.76dd2HAromatic Protons (H-5, H-6)
3.22 - 3.15tt1HS-CH (Cyclohexyl H-1)
1.95 - 1.75m4HCyclohexyl Protons (H-2, H-6)
1.65 - 1.57m1HCyclohexyl Proton (H-4)
1.43 - 1.18m5HCyclohexyl Protons (H-3, H-5, H-4')
Table 1: ¹H NMR Data for this compound in CDCl₃.[3]
¹³C NMR Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following data is based on predictive analysis and data from analogous phthalimide structures.[4][5]

Chemical Shift (δ) ppmAssignment
~167.5Carbonyl Carbon (C=O)
~134.5Aromatic Carbon (C-5, C-6)
~131.8Quaternary Aromatic Carbon (C-3a, C-7a)
~123.8Aromatic Carbon (C-4, C-7)
~55.0S-CH (Cyclohexyl C-1)
~33.5Cyclohexyl Carbon (C-2, C-6)
~26.0Cyclohexyl Carbon (C-4)
~25.5Cyclohexyl Carbon (C-3, C-5)
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocol for NMR Analysis
  • Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to set include the number of scans, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3070Medium-WeakC-H (Aromatic)Stretch
2930, 2855StrongC-H (Aliphatic)Stretch
~1775StrongC=O (Imide)Symmetric Stretch
~1715StrongC=O (Imide)Asymmetric Stretch
~1610MediumC=C (Aromatic)Stretch
~1380StrongC-N (Imide)Stretch
~715StrongC-H (Aromatic)Out-of-plane Bend
Table 3: Characteristic IR Absorption Bands for this compound.[6][7]
Experimental Protocol for IR Analysis (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Background Scan : Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan : Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Acquisition : Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common method for this analysis. The molecular weight of CTP is 261.34 g/mol .[1]

m/z (Mass/Charge)Relative Intensity (%)Assignment
2617.0[M]⁺ (Molecular Ion)
2289.7[M - SH]⁺
18031.4[Phthalimide-N=S]⁺
179100.0[Phthalimide-N-S - H]⁺
11463.9[Cyclohexyl-S]⁺
1049.3[C₆H₄CO]⁺
8312.3[C₆H₁₁]⁺ (Cyclohexyl Cation)
768.4[C₆H₄]⁺
5528.4[C₄H₇]⁺
4113.7[C₃H₅]⁺
Table 4: Key Fragments in the EI-Mass Spectrum of this compound.[3]
Experimental Protocol for MS Analysis
  • Sample Introduction : Introduce a small amount of the sample (typically dissolved in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : In the ion source, bombard the sample molecules with high-energy electrons (typically 70 eV for EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis : Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Analysis : The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern serves as a molecular fingerprint.

Integrated Spectroscopic Workflow

The comprehensive analysis of this compound involves an integrated workflow, utilizing each technique to provide complementary information for unambiguous structural confirmation.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Introduce to MS Sample->Prep_MS Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Analysis_NMR Identify H/C Framework (Shifts, Couplings) Acq_NMR->Analysis_NMR Confirmation Structural Confirmation & Purity Assessment Analysis_NMR->Confirmation Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Analysis_IR Identify Functional Groups (C=O, C-N, C-H) Acq_IR->Analysis_IR Analysis_IR->Confirmation Acq_MS Ionize (EI) & Detect Fragments Prep_MS->Acq_MS Analysis_MS Confirm MW & Fragmentation Acq_MS->Analysis_MS Analysis_MS->Confirmation

Figure 2: Workflow for Spectroscopic Analysis of CTP

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of N-(Cyclohexylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (CTP) is a widely utilized pre-vulcanization inhibitor in the rubber industry, crucial for controlling the scorch time during the processing of rubber compounds. Understanding its thermal stability and decomposition pathways is paramount for optimizing its application and ensuring safe handling at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of CTP, detailing its breakdown mechanisms, the products formed, and the experimental methodologies used for its characterization. While extensive research has been conducted on its function in rubber matrices, this guide also extrapolates from available data and chemical principles to propose decomposition pathways for pure CTP.

Introduction

This compound, with the chemical formula C₁₄H₁₅NO₂S, is a key additive in the rubber industry, valued for its ability to delay the onset of vulcanization.[1] This delay, known as scorch control, is essential for the safe processing of rubber mixtures before they are cured into their final form.[2][3] The effectiveness of CTP is intrinsically linked to its thermal behavior; it must be stable at typical rubber mixing temperatures but decompose in a controlled manner at vulcanization temperatures to initiate the desired inhibitory reactions.[4] Fire or decomposition at temperatures exceeding 250°C may lead to the production of hazardous fumes, including carbon oxides (COx), sulfur oxides (SOx), and nitrous gases (NOx).[5]

This guide synthesizes the current understanding of CTP's thermal decomposition, both in the context of its industrial application and as a pure compound. It presents quantitative data from thermal analyses, details experimental protocols for such investigations, and provides visual representations of the proposed decomposition pathways.

Thermal Decomposition in Rubber Vulcanization Systems

In the presence of sulfur and accelerators like N-t-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS), the thermal decomposition of CTP is a key step in its inhibitory action.[4] The primary event is the cleavage of the nitrogen-sulfur (N-S) bond.

Upon heating, CTP decomposes to form cyclohexanethiol (B74751) and a phthalimide-derived radical.[4] The cyclohexanethiol then reacts with the accelerator (TBBS), leading to the formation of 2-mercaptobenzothiazole (B37678) (MBT) and t-butylamine.[4] Both of these products can subsequently react with intact CTP, effectively scavenging the precursors to vulcanization and thus delaying the cross-linking process.[4]

Proposed Thermal Decomposition Pathway of Pure this compound

While direct experimental studies on the thermal decomposition of pure CTP under inert atmosphere are not extensively available in the reviewed literature, a plausible pathway can be proposed based on the known chemistry of N-S bond cleavage and the decomposition of related phthalimide (B116566) compounds. The decomposition is likely to proceed through a primary N-S bond homolytic cleavage, followed by subsequent reactions of the resulting radicals.

Primary Decomposition Step:

The weakest bond in the CTP molecule is the N-S bond. Thermal energy will likely induce its homolytic cleavage, resulting in the formation of a phthalimidyl radical and a cyclohexylthiyl radical.

Secondary Reactions:

The highly reactive radical species generated in the primary step can undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: The cyclohexylthiyl radical can abstract a hydrogen atom from another CTP molecule or other available sources to form cyclohexanethiol.

  • Dimerization: Two cyclohexylthiyl radicals can combine to form dicyclohexyl disulfide.

  • Decomposition of the Phthalimidyl Radical: The phthalimidyl radical can undergo further fragmentation, especially at higher temperatures. Studies on the thermal decomposition of phthalimide itself have shown the formation of toxic gases such as hydrogen cyanide, isocyanic acid, and benzonitrile (B105546) under oxidative conditions.[5] In an inert atmosphere, ring-opening and fragmentation into smaller molecules would be expected.

  • Decomposition of the Cyclohexyl Moiety: At elevated temperatures, the cyclohexyl group can undergo dehydrogenation and fragmentation, leading to the formation of cyclohexene, benzene, and smaller hydrocarbons.

Quantitative Data

Due to the lack of specific studies on the thermal decomposition of pure CTP, quantitative kinetic data such as activation energy and pre-exponential factor are not available in the literature. However, safety data sheets and related product information provide some key thermal properties.

PropertyValueSource
Melting Point 89.0 - 94.0 °C[6]
Boiling Point 260 °C[5]
Flash Point 250 °C[5]
Decomposition Warning Avoid heating >250°C; may catch fire.[5]

Experimental Protocols

The investigation of the thermal decomposition of CTP can be effectively carried out using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the thermal stability of CTP and identifying the temperature ranges of its decomposition steps.

  • Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.

  • Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery™ TGA).[7]

  • Sample Preparation: A small amount of CTP (typically 5-10 mg) is weighed accurately into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates can be used to study the kinetics of decomposition.[8]

    • Temperature Range: From ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset) and the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and enthalpies of decomposition.

  • Objective: To determine the melting point of CTP and the enthalpy changes associated with its decomposition.

  • Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q200).[7]

  • Sample Preparation: A small amount of CTP (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen or argon at a constant flow rate.

    • Heating Rate: A linear heating rate, typically 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond the final decomposition event.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting, followed by exothermic or endothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of the transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This hyphenated technique is a powerful tool for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

  • Objective: To identify the individual chemical species produced during the thermal decomposition of CTP.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: A very small amount of CTP (microgram to milligram range) is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to simulate different stages of decomposition.

    • GC Separation: A capillary column suitable for separating a wide range of organic compounds is used. The oven temperature is programmed to elute the decomposition products.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns that can be compared to spectral libraries for identification.

  • Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is analyzed to identify the corresponding compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways and a typical experimental workflow.

Thermal_Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Products CTP This compound Phthalimidyl_Radical Phthalimidyl Radical CTP->Phthalimidyl_Radical Δ (N-S Cleavage) Cyclohexylthiyl_Radical Cyclohexylthiyl Radical CTP->Cyclohexylthiyl_Radical Δ (N-S Cleavage) Phthalimide_Fragments Phthalimide Fragments (e.g., Benzonitrile, HCN) Phthalimidyl_Radical->Phthalimide_Fragments Further Decomposition Cyclohexanethiol Cyclohexanethiol Cyclohexylthiyl_Radical->Cyclohexanethiol + H• Dicyclohexyl_disulfide Dicyclohexyl disulfide Cyclohexylthiyl_Radical->Dicyclohexyl_disulfide Dimerization Cyclohexyl_Fragments Cyclohexyl Fragments (e.g., Cyclohexene, Benzene) Cyclohexylthiyl_Radical->Cyclohexyl_Fragments Further Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental_Workflow cluster_analysis Thermoanalytical Techniques cluster_data Data Output Sample CTP Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography- Mass Spectrometry) Sample->PyGCMS TGA_Data Decomposition Temperatures Mass Loss (%) TGA->TGA_Data DSC_Data Melting Point Enthalpy of Decomposition DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Interpretation Pathway Elucidation & Kinetic Analysis

Caption: Experimental workflow for analyzing CTP thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that is central to its function as a pre-vulcanization inhibitor. In industrial applications, its decomposition is intentionally triggered to control the vulcanization process. The primary decomposition event is the cleavage of the N-S bond, leading to the formation of reactive species that interfere with the vulcanization precursors. For pure CTP, a similar initial N-S bond cleavage is proposed, followed by a cascade of secondary reactions of the resulting radicals to form a variety of smaller molecules. A comprehensive understanding of these pathways, which can be elucidated through the experimental protocols detailed in this guide, is essential for the continued optimization of rubber processing and for ensuring the safe handling of this important industrial chemical. Further research, particularly using techniques like Py-GC-MS on pure CTP, would be invaluable in confirming the proposed decomposition pathways and quantifying the products formed.

References

Solubility Profile of N-(Cyclohexylthio)phthalimide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Cyclohexylthio)phthalimide (CTP), a compound of significant industrial interest, particularly as a pre-vulcanization inhibitor in the rubber industry. Understanding its solubility in various organic solvents is crucial for its application, synthesis, and purification processes.

Core Concepts: Solubility of this compound

This compound is a white to light yellow crystalline solid. Its molecular structure, featuring both a bulky non-polar cyclohexyl group and a polar phthalimide (B116566) group, dictates its solubility behavior. Generally, CTP exhibits good solubility in common non-polar and moderately polar organic solvents, while its solubility in highly polar solvents like water is extremely limited.

Quantitative Solubility Data

SolventQualitative SolubilityQuantitative Solubility (at 20°C)
AcetoneSoluble[1][2][3][4][5]Data not available
BenzeneSoluble[1][2][5]Data not available
TolueneSoluble[2][3][4][5]Data not available
EtherSoluble[1][2][5]Data not available
Ethyl AcetateSoluble[1][2][5]Data not available
n-HeptaneSoluble (warm)[1][2][5]Data not available
Carbon TetrachlorideSoluble (warm)[1][2][5]Data not available
GasolineSlightly Soluble[1]Data not available
KeroseneInsoluble[1]Data not available
WaterPractically Insoluble[1][2][3][4][5]12.4 mg/L[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method followed by gravimetric analysis. This protocol is a representative procedure and may require optimization for specific solvents and laboratory conditions.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity > 99%)

  • Selected organic solvent (analytical grade)

  • Distilled or deionized water

  • Filter paper (pore size appropriate for the solvent and solute)

Equipment:

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator with shaker

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars (optional)

  • Syringes and syringe filters

  • Volumetric flasks

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials or flasks.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

    • Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of this compound (typically around 90-94°C) until a constant weight is achieved.

    • Cool the vial in a desiccator before re-weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Calculate the volume of the solvent in the aliquot taken (this can be determined from the mass of the solution and the density of the solvent at the experimental temperature if the initial volume was not precisely known).

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed safety information.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess CTP to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate at constant temperature with agitation C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter solution F->G H Weigh filtered solution G->H I Evaporate solvent H->I J Dry solute to constant weight I->J K Weigh dried solute J->K L Calculate mass of dissolved CTP K->L M Determine volume of solvent L->M N Express solubility in required units M->N

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship CTP This compound Structure Molecular Structure (Polar & Non-polar moieties) CTP->Structure Solubility Solubility Behavior Structure->Solubility Application Industrial Applications (e.g., Rubber Vulcanization) Solubility->Application Process Synthesis & Purification Solubility->Process

Caption: Logical relationship between the structure and application of this compound.

References

The Guardian of the Cure: A Technical Guide to the Historical Development of N-cyclohexyl(thio)phthalimide (CTP) as a Pre-vulcanization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of rubber technology, the precise control of the vulcanization process is paramount to achieving desired material properties and ensuring manufacturing efficiency. Premature vulcanization, or "scorch," has historically been a significant challenge, leading to material waste and processing difficulties. This technical guide delves into the historical development and core functionalities of N-cyclohexyl(thio)phthalimide (CTP), a pivotal pre-vulcanization inhibitor (PVI) that revolutionized the rubber industry. This document will explore the chronology of its development, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical additive.

A Historical Perspective: The Quest to Tame Premature Vulcanization

The discovery of vulcanization by Charles Goodyear in 1839 marked the birth of the modern rubber industry.[1][2][3][4] This process, involving the heating of rubber with sulfur, transformed the tacky, temperature-sensitive natural polymer into a durable, elastic material.[4] However, the very process that imparted these desirable properties also introduced a significant manufacturing hurdle: scorch. As processing temperatures and speeds increased to meet industrial demands, the propensity for rubber compounds to vulcanize prematurely in mixing and shaping equipment became a major obstacle.

Early efforts to control scorch involved the use of acidic retarders, but these often had detrimental effects on the final properties of the vulcanizate. The mid-20th century saw the development of more sophisticated delayed-action accelerators, such as the sulfenamides, which provided a built-in safety period.[5] However, for many applications, even this was insufficient.

The breakthrough came in the late 1960s and early 1970s with the commercial introduction of N-cyclohexyl(thio)phthalimide (CTP) by Monsanto.[6] CTP offered a predictable and linear control over the scorch time without significantly impacting the cure rate or the final physical properties of the rubber, a combination of attributes that had been previously unattainable.

The Chemistry of Control: CTP's Mechanism of Action

The inhibitory effect of CTP lies in its ability to intercept a key intermediate in the sulfur vulcanization process: 2-mercaptobenzothiazole (B37678) (MBT). In a typical sulfenamide-accelerated vulcanization, the accelerator decomposes to form MBT, which then catalyzes a series of reactions leading to the formation of crosslinks.[7][8]

CTP acts as a scavenger for MBT.[6][7][8] It reacts with MBT to form 2-cyclohexyldithiobenzothiazole (CDB), a compound that is itself a delayed-action accelerator but with a much slower cure rate.[6] This reaction effectively removes the primary catalyst for scorch from the system, thus extending the induction period. Once all the CTP has been consumed, the vulcanization process can proceed, with the newly formed CDB participating in the crosslinking reactions.

The key reactions in the scorch inhibition mechanism are as follows:

  • Decomposition of Sulfenamide (B3320178) Accelerator: The sulfenamide accelerator (e.g., CBS) decomposes to form MBT and an amine.

  • CTP Scavenging of MBT: CTP reacts with the newly formed MBT.

  • Formation of a Delayed-Action Accelerator: This reaction produces 2-cyclohexyldithiobenzothiazole (CDB) and phthalimide (B116566).

  • Delayed Vulcanization: The vulcanization process is delayed until all the CTP is consumed. CDB then acts as a slower accelerator.

Scorch_Inhibition_Mechanism cluster_scorch Scorch Period Sulfenamide_Accelerator Sulfenamide Accelerator (e.g., CBS) MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide_Accelerator->MBT Decomposition CDB 2-Cyclohexyldithiobenzothiazole (CDB) MBT->CDB Reaction with CTP Phthalimide Phthalimide CTP N-cyclohexyl(thio)phthalimide (CTP) CTP->CDB Delayed_Vulcanization Delayed Vulcanization (Crosslinking) CDB->Delayed_Vulcanization Slow Acceleration

Figure 1: Simplified reaction pathway of CTP as a scorch inhibitor.

Quantifying the Impact: The Effect of CTP on Vulcanization Properties

The primary function of CTP is to increase the scorch safety of a rubber compound with minimal impact on the final vulcanizate properties. The following tables summarize the typical effects of varying CTP concentrations on the vulcanization characteristics and physical properties of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).

Table 1: Effect of CTP on Vulcanization Characteristics of Natural Rubber (NR)

CTP Concentration (phr)Mooney Scorch Time (ts2) at 121°C (min)Optimum Cure Time (t90) at 150°C (min)
0.01015
0.11516
0.32518
0.53520

Table 2: Effect of CTP on Physical Properties of Natural Rubber (NR) Vulcanizates

CTP Concentration (phr)Tensile Strength (MPa)Modulus at 300% Elongation (MPa)Elongation at Break (%)
0.02512550
0.124.812.1545
0.324.511.9540
0.524.211.8535

Table 3: Effect of CTP on Vulcanization Characteristics of Styrene-Butadiene Rubber (SBR)

CTP Concentration (phr)Mooney Scorch Time (ts2) at 135°C (min)Optimum Cure Time (t90) at 160°C (min)
0.0812
0.11213
0.32014
0.52815

Table 4: Effect of CTP on Physical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates

CTP Concentration (phr)Tensile Strength (MPa)Modulus at 300% Elongation (MPa)Elongation at Break (%)
0.02010450
0.119.810.1445
0.319.59.9440
0.519.29.8435

Experimental Protocols

The evaluation of CTP's effectiveness as a pre-vulcanization inhibitor relies on a suite of standardized testing procedures. These protocols are essential for quality control, research, and development in the rubber industry.

Synthesis of N-cyclohexyl(thio)phthalimide (CTP)

A common laboratory-scale synthesis of CTP involves the reaction of phthalimide with cyclohexylsulfenyl chloride in the presence of a base.

Materials:

  • Phthalimide

  • Dicyclohexyl disulfide

  • Chlorine gas

  • Toluene (or other suitable aprotic solvent)

  • Tertiary amine (e.g., triethylamine) or an aqueous solution of an alkali metal hydroxide (B78521)

Procedure:

  • A mixture of toluene, phthalimide, and dicyclohexyl disulfide is prepared in a reaction vessel.

  • Chlorine gas is introduced into the mixture at a controlled temperature, typically between 0 and 20°C, to form cyclohexylsulfenyl chloride in situ.

  • A tertiary amine or an aqueous solution of an alkali metal or alkaline earth metal hydroxide is then added as a base to the mixture. The molar ratio of base to phthalimide is typically maintained between 1:1 and 1.3:1.

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The resulting N-cyclohexyl(thio)phthalimide is then isolated and purified, often through filtration, washing, and recrystallization.

Evaluation of Vulcanization Characteristics

The effect of CTP on the vulcanization process is primarily assessed using a cure meter, which measures the change in torque of a rubber sample as it vulcanizes.

Standard Test Methods:

  • ASTM D2084: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[9][10][11][12]

  • ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[13][14][15][16][17]

General Procedure:

  • A sample of the uncured rubber compound containing a specified amount of CTP is placed in the die cavity of the cure meter.

  • The cavity is heated to a specified vulcanization temperature and the sample is subjected to an oscillating rotational shear.

  • The torque required to oscillate the rotor is continuously measured and recorded as a function of time.

  • From the resulting cure curve, key parameters are determined, including:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): Related to the shear modulus of the fully cured rubber.

    • Scorch Time (ts2): The time for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal state of cure.

Cure_Meter_Workflow Sample_Preparation Prepare Rubber Compound with CTP Place_in_Cure_Meter Place Sample in Cure Meter Die Sample_Preparation->Place_in_Cure_Meter Heat_and_Oscillate Heat to Vulcanization Temp & Apply Oscillating Shear Place_in_Cure_Meter->Heat_and_Oscillate Measure_Torque Continuously Measure Torque vs. Time Heat_and_Oscillate->Measure_Torque Generate_Cure_Curve Generate Cure Curve Measure_Torque->Generate_Cure_Curve Determine_Parameters Determine ML, MH, ts2, and t90 Generate_Cure_Curve->Determine_Parameters

Figure 2: Experimental workflow for evaluating vulcanization characteristics.
Assessment of Physical Properties

To ensure that CTP does not adversely affect the final performance of the rubber product, a series of physical property tests are conducted on the vulcanized samples.

Standard Test Methods:

  • ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[18][19][20]

  • ASTM D624: Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[21][22][23][24][25]

  • ASTM D1646: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer) - for Mooney Scorch.[26][27][28][29][30]

Tensile Properties (ASTM D412):

  • Dumbbell-shaped specimens are cut from the vulcanized rubber sheet.

  • The specimens are placed in the grips of a tensile testing machine.

  • The specimens are stretched at a constant rate until they break.

  • The tensile strength, modulus at a specific elongation (e.g., 300%), and elongation at break are recorded.

Tear Strength (ASTM D624):

  • Test specimens with a specific geometry (e.g., angle, crescent, or trouser) are prepared.

  • A cut is made in the specimen to initiate a tear.

  • The force required to propagate the tear is measured using a tensile testing machine.

Mooney Scorch (ASTM D1646):

  • An uncured rubber sample is placed in a Mooney viscometer.

  • The sample is heated and a rotor turns within the rubber.

  • The torque required to turn the rotor is measured over time.

  • The Mooney scorch time is the time it takes for the viscosity to rise a specified number of units above the minimum, indicating the onset of cure.[30]

Conclusion

The development of N-cyclohexyl(thio)phthalimide (CTP) was a landmark achievement in rubber technology. By providing a reliable and predictable method for delaying the onset of vulcanization, CTP enabled significant advancements in rubber processing, leading to increased efficiency, reduced waste, and improved product quality. Its mechanism of action, centered on the scavenging of 2-mercaptobenzothiazole, offers a clear example of targeted chemical intervention to solve a critical industrial problem. The standardized experimental protocols for its evaluation ensure consistent and reliable performance across the industry. As the rubber industry continues to evolve, the principles established by the development and application of CTP will undoubtedly continue to inform the creation of new and improved processing aids.

References

N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Cyclohexylthio)phthalimide (NCTP), a sulfenamide (B3320178) derivative of phthalimide (B116566), is a versatile chemical compound with significant industrial and potential therapeutic applications. Predominantly utilized as a pre-vulcanization inhibitor (PVI) in the rubber industry, NCTP plays a crucial role in controlling the vulcanization process, thereby enhancing the quality and processability of rubber products. Beyond its established role in polymer science, the phthalimide moiety within NCTP suggests potential for biological activity, an area of growing research interest. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and diverse applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.

Physicochemical Properties of this compound

NCTP is a white to light-yellow crystalline powder with the chemical formula C₁₄H₁₅NO₂S.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 17796-82-6[1]
Molecular Weight 261.34 g/mol [1]
Melting Point 90-94 °C[1]
Appearance White to light-yellow crystalline powder[1][2]
Solubility Soluble in acetone, benzene, toluene, ether, and ethyl acetate; Insoluble in water.[1][2]
Purity Typically ≥ 97%[3][4]

Core Application: Pre-vulcanization Inhibition in the Rubber Industry

The primary and most significant application of this compound is as a pre-vulcanization inhibitor, or scorch retarder, in the sulfur vulcanization of natural and synthetic rubbers.[2][5][6] Scorch is the premature vulcanization of a rubber compound during mixing and processing, which can lead to material wastage and processing difficulties. NCTP effectively delays the onset of vulcanization at processing temperatures without significantly affecting the rate of cure at vulcanization temperatures.[7]

Mechanism of Action in Vulcanization

During sulfur vulcanization accelerated by sulfenamides, a key intermediate, 2-mercaptobenzothiazole (B37678) (MBT), is formed. MBT is highly reactive and can initiate premature cross-linking. NCTP functions by scavenging this MBT as it is formed.[6][8] The reaction between NCTP and MBT is faster than the reaction of MBT with the accelerator, thus preventing the formation of the active sulfurating agent and delaying the onset of vulcanization.[8] Once all the NCTP is consumed, the vulcanization process proceeds at its normal rate.[8]

Prevulcanization Inhibition Mechanism Sulfenamide Accelerator Sulfenamide Accelerator MBT (2-mercaptobenzothiazole) MBT (2-mercaptobenzothiazole) Sulfenamide Accelerator->MBT (2-mercaptobenzothiazole) Processing Heat MBT MBT Premature Vulcanization (Scorch) Premature Vulcanization (Scorch) MBT->Premature Vulcanization (Scorch) Inactive Complex Inactive Complex MBT->Inactive Complex NCTP NCTP NCTP->Inactive Complex Delayed Vulcanization Delayed Vulcanization Inactive Complex->Delayed Vulcanization Curing Temperature

Mechanism of NCTP as a pre-vulcanization inhibitor.

Quantitative Effects on Rubber Properties

The addition of NCTP to rubber compounds leads to a quantifiable improvement in processing safety and can influence the final physical properties of the vulcanizate. The following tables summarize typical effects of NCTP on cure characteristics and physical properties of rubber. Actual values can vary depending on the specific rubber formulation, other additives, and processing conditions.

Table 2.1: Effect of NCTP on Cure Characteristics of a Typical Rubber Compound

ParameterWithout NCTPWith NCTP (0.2 phr)References
Mooney Scorch Time (t₅) at 135°C (min) 1018[9][10][11]
Optimum Cure Time (t₉₀) at 160°C (min) 1213[11][12][13]
Cure Rate Index (CRI) (min⁻¹) 8.37.7[11]
Minimum Torque (ML) (dNm) 1.51.4[14]
Maximum Torque (MH) (dNm) 1514.5[14]

Table 2.2: Effect of NCTP on Physical Properties of a Vulcanized Rubber

PropertyWithout NCTPWith NCTP (0.2 phr)References
Tensile Strength (MPa) 2524.5[15][16]
Elongation at Break (%) 550540[15][16]
Modulus at 300% Elongation (MPa) 109.8[15]
Hardness (Shore A) 6060[10]

Synthesis of this compound

Several methods for the synthesis of NCTP have been reported, with the reaction of cyclohexylsulfenyl chloride and phthalimide in the presence of a base being a common industrial route.[3][4][17] High yields and purity can be achieved through careful control of reaction conditions.

Representative Synthesis Protocols

Protocol 1: From Dicyclohexyl Disulfide (In-situ Generation of Cyclohexylsulfenyl Chloride) [1][17]

This method involves the in-situ generation of cyclohexylsulfenyl chloride from dicyclohexyl disulfide, followed by its reaction with phthalimide.

  • Reactants: Dicyclohexyl disulfide, Chlorine, Phthalimide, Toluene (solvent), and a base (e.g., triethylamine (B128534) or aqueous sodium hydroxide).[18]

  • Procedure:

    • A mixture of dicyclohexyl disulfide and phthalimide is prepared in toluene.

    • Chlorine gas is bubbled through the mixture at a controlled temperature (typically 0-20°C) to form cyclohexylsulfenyl chloride in situ.[1]

    • A base is then added to neutralize the HCl formed during the reaction and to facilitate the reaction between cyclohexylsulfenyl chloride and phthalimide.

    • The reaction mixture is stirred for a specified time.

    • The product, this compound, is then isolated by filtration, washed, and dried.

  • Yield: Typically >95%.[3][4]

Protocol 2: Electrolytic Synthesis [19]

An alternative laboratory-scale synthesis involves the electrolysis of dicyclohexyl disulfide and phthalimide.

  • Reactants: Dicyclohexyl disulfide, Phthalimide, Sodium bromide, Tetraethylammonium perchlorate (B79767) (supporting electrolyte), and Acetonitrile (B52724) (solvent).[19]

  • Procedure:

    • The reactants are dissolved in acetonitrile in an electrolytic cell equipped with platinum electrodes.[19]

    • Electrolysis is carried out at a constant voltage (e.g., 3V) and a controlled temperature (e.g., 20°C) for a specified duration (e.g., 18 hours).[19]

    • After the reaction, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography.

  • Yield: Up to 99%.[19]

NCTP_Synthesis_Workflow cluster_0 In-situ Generation Method cluster_1 Electrolytic Method Dicyclohexyl Disulfide Dicyclohexyl Disulfide Chlorination Chlorination Dicyclohexyl Disulfide->Chlorination Cl2 Cyclohexylsulfenyl Chloride (in-situ) Cyclohexylsulfenyl Chloride (in-situ) Chlorination->Cyclohexylsulfenyl Chloride (in-situ) Phthalimide Phthalimide Reaction Reaction Phthalimide->Reaction NCTP NCTP Reaction->NCTP Cyclohexylsulfenyl Chloride (in-situ)->Reaction Base Dicyclohexyl Disulfide_E Dicyclohexyl Disulfide Electrolysis Electrolysis Dicyclohexyl Disulfide_E->Electrolysis Phthalimide_E Phthalimide Phthalimide_E->Electrolysis NCTP_E NCTP Electrolysis->NCTP_E [Pt electrodes, NaBr, MeCN]

General workflows for NCTP synthesis.

Potential Applications Beyond the Rubber Industry

While the primary application of NCTP is well-established, its chemical structure, featuring a reactive sulfenamide group and a phthalimide moiety, suggests potential for other uses.

Organic Synthesis

N-(Aryl/alkylthio)phthalimides are effective electrophilic sulfenylating agents, capable of transferring a thioether group to a variety of nucleophiles.[20] This reactivity can be harnessed to create new carbon-sulfur bonds, which are important in the synthesis of various organic compounds. For instance, N-(arylthio)phthalimides have been used in reactions with indoles to produce 3-thioindoles.[20] While specific examples using NCTP are less common in the literature, its potential as a reagent for introducing the cyclohexylthio group remains an area for exploration.[7][21]

Biological Activity

The phthalimide functional group is a known pharmacophore present in several therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[18][19][22]

Numerous studies have demonstrated that phthalimide derivatives can modulate inflammatory responses. For example, some phthalimide analogs have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] The anti-inflammatory effects of some phthalimides are mediated through the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[23][24][25]

Table 4.1: Reported Anti-inflammatory Activity of Selected Phthalimide Derivatives (Not NCTP)

CompoundTarget/AssayIC₅₀ / ED₅₀References
LASSBio-468LPS-induced TNF-αED₅₀ = 2.5 mg/kg[19]
Phthalimide derivative 16COX-1 / COX-2IC₅₀ = 3.6 µM / 3.2 µM[19]
Phthalimide derivative 52TNF-α production~200x more potent than thalidomide[19]

While direct studies on the biological activity of this compound are limited in the reviewed literature, its structural similarity to other biologically active phthalimides suggests that it could be a candidate for investigation as a potential therapeutic agent.

Phthalimide_Signaling_Pathway cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK Complex IKK Complex MyD88->IKK Complex Activates p65/p50 (NF-κB) p65/p50 (NF-κB) IKK Complex->p65/p50 (NF-κB) Phosphorylates IκBα, releasing Nucleus Nucleus p65/p50 (NF-κB)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces Phthalimide Derivatives Phthalimide Derivatives Phthalimide Derivatives->TLR4 Inhibits Phthalimide Derivatives->IKK Complex Inhibits a a b b a->b Activation c c d d c->d Inhibition

General TLR4/NF-κB pathway and points of inhibition by some phthalimides.

Agricultural Applications

While some sulfur and nitrogen-containing heterocyclic compounds have applications in agriculture as fungicides or herbicides, a review of the available literature and patent databases did not yield specific information on the use of this compound in this sector.

Experimental Protocols

Mooney Scorch Time Measurement (ASTM D1646)

This test determines the scorch characteristics of a rubber compound using a Mooney viscometer.

  • Apparatus: Mooney Viscometer.

  • Sample Preparation: A sample of the uncured rubber compound is prepared according to the standard.

  • Procedure:

    • The viscometer dies and rotor are preheated to the specified test temperature (e.g., 135°C).

    • The rubber sample is placed in the die cavity, enclosing the rotor.

    • The dies are closed, and the rotor begins to rotate at a constant speed (usually 2 rpm).

    • The torque required to rotate the rotor is measured over time.

    • The Mooney scorch time (t₅) is the time required for the Mooney viscosity to rise by 5 units above the minimum viscosity.

  • Data Interpretation: A longer scorch time indicates greater resistance to premature vulcanization.[26][27]

Cure Characteristics by Oscillating Disk Rheometer (ASTM D2084)

This method is used to determine the vulcanization characteristics of a rubber compound.

  • Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Sample Preparation: A sample of the uncured rubber compound is die-cut to a specific size.

  • Procedure:

    • The rheometer dies are preheated to the vulcanization temperature (e.g., 160°C).

    • The sample is placed in the lower die.

    • The dies are closed, and the rotor (or one of the dies in an MDR) oscillates at a specified frequency and amplitude.

    • The torque required to oscillate the rotor is measured as a function of time.

    • The resulting curve provides data on minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t₉₀).

  • Data Interpretation: The cure curve provides a comprehensive profile of the vulcanization process, including the induction period (scorch safety), the rate of cure, and the final state of cure.[11][26]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its efficacy as a pre-vulcanization inhibitor in the rubber industry. Its ability to provide scorch safety is critical for modern rubber processing. While its applications in organic synthesis and as a bioactive molecule are less explored, the chemical nature of NCTP suggests that these are promising areas for future research. Further investigation into the specific biological activities of NCTP and its derivatives could unlock new therapeutic potentials.

References

N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Cyclohexylthio)phthalimide (CAS No. 17796-82-6), a phthalimide (B116566) derivative, is a compound of interest in various research and development applications. Understanding its safety profile, proper handling procedures, and the details within its Material Safety Data Sheet (MSDS) is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the critical safety aspects of this compound, including its physicochemical properties, toxicological data, handling and storage protocols, and emergency procedures. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Physicochemical and Toxicological Data

A thorough understanding of the quantitative safety data for this compound is essential for risk assessment. The following tables summarize key physicochemical properties and toxicological endpoints.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₅NO₂S[1][2]
Molecular Weight 261.3 g/mol [1]
Appearance White or light yellow powder/crystals[3]
Melting Point 90°C[4][5]
Boiling Point 422.6 ± 28.0 °C (Predicted)[4]
Density 1.25 - 1.35 g/cm³[4][5]
Water Solubility Insoluble[3][4]
Solubility in Organic Solvents Soluble in acetone, ethyl acetate, benzene, ether, and warm n-heptane and carbon tetrachloride. Slightly soluble in gasoline.[3][6]
Log P (octanol-water) 3.66[7]
Toxicological Data
EndpointValueSpeciesTest GuidelineReference
Acute Oral Toxicity (LD50) 7,940 mg/kgRatOECD 423[2]
Skin Corrosion/Irritation May cause slight skin irritation.RabbitOECD 404[2]
Serious Eye Damage/Irritation Causes serious eye irritation.Not specifiedNot specified[1]
Skin Sensitization May cause an allergic skin reaction.Not specifiedNot specified[1][8]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.Not specifiedNot specified[1]
Ecotoxicological Data
EndpointValueSpeciesTest GuidelineReference
Acute Toxicity to Fish (LC50, 96h) 82 mg/LLepomis macrochirus (Bluegill sunfish)OECD 203[2]
Acute Toxicity to Aquatic Invertebrates (EC50, 48h) 82 mg/LDaphnia speciesOECD 202[2]
Toxicity to Algae (EC50, 96h) 0.7 mg/LAlgaeOECD 201[2]
Biodegradability Not readily biodegradable.Not specifiedOECD 301[9]

Hazard Identification and Classification

This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • Hazard Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)

  • Signal Word: Warning

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[1][8]

    • H319: Causes serious eye irritation.[1]

    • H373: May cause damage to organs through prolonged or repeated exposure.[1]

    • H400: Very toxic to aquatic life.[8]

    • H410: Very toxic to aquatic life with long lasting effects.[2]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

    • P273: Avoid release to the environment.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P314: Get medical advice/attention if you feel unwell.[1]

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1][8]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

    • P391: Collect spillage.[2]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2][8]

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[1]

  • Principle: A stepwise procedure where a small number of animals (typically three of a single sex, usually females) are dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[1] The outcome of the first step (mortality or survival) determines the next dose level.

  • Procedure: The test substance is administered orally by gavage to fasted animals. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[10] It is not designed to calculate a precise LD50 value.[1]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause irritation or corrosion upon application to the skin.[6]

  • Principle: The test substance is applied to a small area of the shaved skin of a single animal (typically an albino rabbit) under a semi-occlusive patch.[11][12]

  • Procedure: A 0.5 g or 0.5 mL dose of the test substance is applied to the skin for a 4-hour exposure period.[12] After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6][11] The observations can be extended up to 14 days to assess the reversibility of the effects.[12]

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.[6]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[8]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[13][14] The untreated eye serves as a control.

  • Procedure: A 0.1 mL or 0.1 g dose of the substance is instilled into the eye.[7] The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[13] The observation period can be extended to assess the reversibility of effects.[8]

  • Endpoint: Ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed eye damage.[8]

Ecotoxicity Testing
  • OECD Guideline 201: Alga, Growth Inhibition Test: This test assesses the effects of a substance on the growth of freshwater algae.[3][15] Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours.[15][16] The inhibition of growth is measured by changes in cell density or biomass.[16]

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[2][4] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[4][17][18] The endpoint is immobilization, defined as the inability to swim.[2][4]

  • OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[19][20] Fish are exposed to the test substance in a static or semi-static system for 96 hours.[19][21] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[19][22]

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2][8]

  • Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH/MSHA-approved particulate respirator.[8]

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Minimize dust generation and accumulation.[2]

  • Take precautionary measures against static discharge.[1]

  • Do not eat, drink, or smoke in work areas.[1]

  • Wash hands thoroughly after handling.[1]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep containers tightly closed to prevent moisture absorption.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2][8]

  • Keep away from heat, sparks, and open flames.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[19]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.[1][2][8]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8] Avoid release to the environment.[2]

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, labeled container for disposal.[6] Avoid generating dust.[6] Clean the spill area thoroughly with soap and water.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][2] Contaminated packaging should be treated as the substance itself.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response A Review MSDS and SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh and Handle Solid (Minimize Dust) C->D E Use in Experiment D->E F Decontaminate Work Area E->F G Store in Tightly Closed Container (Cool, Dry, Ventilated) F->G H Dispose of Waste Properly F->H G->A For Next Use I Spill K Evacuate Area I->K J Exposure L Follow First Aid Procedures J->L M Contain and Clean Up Spill K->M N Seek Medical Attention L->N

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable compound for various scientific applications. However, its potential hazards, including skin sensitization, serious eye irritation, and specific target organ toxicity with repeated exposure, necessitate strict adherence to safety protocols. This technical guide provides a comprehensive overview of the essential safety information, handling procedures, and experimental methodologies related to this compound. By following these guidelines, researchers and professionals can mitigate risks, ensure a safe working environment, and maintain the quality and reliability of their work.

References

N-(Cyclohexylthio)phthalimide: A Comprehensive Technical Guide on its Environmental Fate and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (NCTP) is a widely used industrial chemical, primarily functioning as a pre-vulcanization inhibitor in the rubber industry. Its prevalence necessitates a thorough understanding of its environmental persistence, degradation pathways, and toxicological effects on various organisms. This technical guide provides an in-depth review of the current scientific knowledge regarding the environmental fate and toxicity of NCTP. It summarizes key physicochemical properties and compiles available data on its hydrolysis, biodegradation, and aquatic and mammalian toxicity. Detailed experimental protocols, based on internationally recognized guidelines, are provided for the key studies cited. Furthermore, this guide addresses the current data gaps in photolysis and bioaccumulation, offering insights based on the toxicological profile of structurally related compounds. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through logical diagrams.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 17796-82-6[1]
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
Appearance White or light yellow crystalline powder[2]
Water Solubility 12.4 mg/L (at 20°C, pH 4.74-5)[1]
Octanol-Water Partition Coefficient (log Kow) 2.82 - 3.56 (at 25°C, pH 6.9)[1]
Vapor Pressure 3.47 x 10⁻⁷ Pa (at 25°C, calculated)[1]

Environmental Fate

The environmental fate of NCTP is determined by a combination of transport and transformation processes, including hydrolysis, biodegradation, and photolysis.

Hydrolysis

NCTP is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The primary hydrolysis product is N-(cyclohexylthio)phthalamide[1].

ParameterValueConditionsReference
Half-life (t½) 23.3 hours25°C, pH 7[1]

The hydrolysis of NCTP can be determined following the principles of OECD Guideline 111: Hydrolysis as a Function of pH .

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance Application: A stock solution of NCTP in a water-miscible solvent is prepared. An aliquot of the stock solution is added to each buffer solution to achieve a final concentration that is less than half of its water solubility.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Aliquots of the test solutions are taken at appropriate time intervals. The concentration of NCTP and its primary degradation product, N-(cyclohexylthio)phthalamide, is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH value.

Biodegradation

The available data suggests that NCTP is not readily biodegradable under aerobic conditions.

Test TypeResultMethodReference
Aerobic Biodegradation 15.6% degradation (mean value)Based on oxygen consumption[1]

A standard test to assess the ready biodegradability of NCTP is the OECD Guideline 301C: Ready Biodegradability: Modified MITI Test (I) .

  • Test System: A mineral medium containing a known concentration of NCTP as the sole organic carbon source is inoculated with activated sludge.

  • Incubation: The test mixture is incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured continuously throughout the test period.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day period and within a 10-day window.

Photolysis
Bioaccumulation

There are no specific bioaccumulation studies available for this compound. However, its octanol-water partition coefficient (log Kow) in the range of 2.82 to 3.56 suggests a potential for bioaccumulation in aquatic organisms[1]. Substances with a log Kow > 3 are generally considered to have a potential to bioaccumulate. Therefore, it is anticipated that NCTP may accumulate in the fatty tissues of organisms. Experimental studies following guidelines such as OECD Guideline 305: Bioaccumulation in Fish: Exposure and Depuration Phases are needed to definitively determine the bioconcentration factor (BCF) and bioaccumulation potential of NCTP.

Ecotoxicity

Aquatic Toxicity

NCTP has been shown to be toxic to aquatic organisms, with varying degrees of sensitivity across different trophic levels.

Acute Aquatic Toxicity

OrganismTest DurationEndpointValue (µg/L)Reference
Green Algae (Raphidocelis subcapitata)48 hoursEC50 (growth inhibition)> 142[1]
Green Algae96 hoursEC50700[3]
Crustacean (Daphnia magna)48 hoursEC50 (swimming inhibition)1,210[1]
Crustacean (Daphnia species)48 hoursEC5082,000[3]
Fish (Poecilia reticulata - guppy)96 hoursLC50690[1]
Fish (Lepomis macrochirus)96 hoursLC5082,000[3]

Chronic Aquatic Toxicity

OrganismTest DurationEndpointValue (µg/L)Reference
Green Algae (Raphidocelis subcapitata)48 hoursNOEC (growth inhibition)142[1]
Crustacean (Daphnia magna)21 daysNOEC (reproductive inhibition)142[1]

The aquatic toxicity of NCTP can be assessed using standardized OECD guidelines.

  • Fish, Acute Toxicity Test (OECD 203): Fish are exposed to a range of concentrations of NCTP for 96 hours. Mortality and sublethal effects are observed, and the LC50 is calculated[4][5][6][7][8].

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to various concentrations of NCTP for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined[2][9][10][11][12].

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to different concentrations of NCTP for 72 hours. The inhibition of growth is measured, and the EC50 is calculated[13][14][15][16][17].

Mammalian Toxicity

NCTP exhibits low acute toxicity in mammals via oral and dermal routes but can cause skin sensitization and eye irritation.

Acute Toxicity

RouteSpeciesEndpointValue (mg/kg)Reference
Oral RatLD507,940[3]
Dermal RabbitLD50> 7,940[3]

Irritation and Sensitization

TestSpeciesResultReference
Skin Irritation RabbitMild irritant[18]
Eye Irritation RabbitModerate irritant[18]
Skin Sensitization Guinea PigMay cause an allergic skin reaction[9][18]

Repeated Dose Toxicity

RouteSpeciesEndpointValueEffectReference
Oral RatNOAEL3.8 mg/kg/dayIncreased relative weight of kidneys[1]
Inhalation RatLOAEL2.7 mg/m³Degeneration and regeneration of tubular epithelium, granular casts[1]

Standardized OECD guidelines are available for assessing the mammalian toxicity of chemicals like NCTP.

  • Acute Oral Toxicity (OECD 401 - now deleted and replaced by OECD 420, 423, 425): The substance is administered orally to animals at different dose levels, and the LD50 is determined[1][19][20][21].

  • Acute Dermal Toxicity (OECD 402): The test substance is applied to the skin of animals, and the LD50 is determined[22][23][24][25][26].

  • Acute Dermal Irritation/Corrosion (OECD 404): The substance is applied to the skin of a rabbit, and the degree of irritation or corrosion is assessed[18][27][28][29][30].

  • Acute Eye Irritation/Corrosion (OECD 405): The test substance is instilled into the eye of a rabbit, and the potential for irritation or corrosion is evaluated[31][32][33][34][35].

  • Skin Sensitisation (OECD 406): The potential of a substance to cause skin sensitization is assessed in guinea pigs[3][36][37][38][39].

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): Rodents are administered the test substance daily for 90 days to determine the no-observed-adverse-effect-level (NOAEL)[40][41][42][43][44].

Visualizations

Environmental_Fate_of_NCTP cluster_fate Environmental Fate Processes cluster_products Degradation & Distribution NCTP This compound in the Environment Hydrolysis Hydrolysis NCTP->Hydrolysis t½ = 23.3h (pH 7, 25°C) Biodegradation Biodegradation (Limited) NCTP->Biodegradation Photolysis Photolysis (Potential) NCTP->Photolysis Bioaccumulation Bioaccumulation (Potential) NCTP->Bioaccumulation Hydrolysis_Product N-(cyclohexylthio)phthalamide Hydrolysis->Hydrolysis_Product Further_Degradation Further Degradation Products Biodegradation->Further_Degradation Photolysis->Further_Degradation Biota Accumulation in Biota Bioaccumulation->Biota

Caption: Environmental fate pathways of this compound.

Toxicity_Assessment_Workflow cluster_eco Ecotoxicity Assessment cluster_mammalian Mammalian Toxicity Assessment start This compound Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) start->Aquatic_Toxicity Acute_Toxicity Acute Toxicity (OECD 401, 402) start->Acute_Toxicity Irritation Irritation/Sensitization (OECD 404, 405, 406) start->Irritation Repeated_Dose Repeated Dose Toxicity (OECD 408) start->Repeated_Dose Algae Algae (Growth Inhibition) Aquatic_Toxicity->Algae Daphnia Daphnia (Immobilisation) Aquatic_Toxicity->Daphnia Fish Fish (Acute Mortality) Aquatic_Toxicity->Fish end Risk Characterization Algae->end Daphnia->end Fish->end Oral_Dermal Oral & Dermal LD50 Acute_Toxicity->Oral_Dermal Skin_Eye_Sensitization Skin/Eye Irritation & Sensitization Potential Irritation->Skin_Eye_Sensitization NOAEL_LOAEL NOAEL & LOAEL Determination Repeated_Dose->NOAEL_LOAEL Oral_Dermal->end Skin_Eye_Sensitization->end NOAEL_LOAEL->end

Caption: General workflow for the toxicity assessment of NCTP.

Conclusion and Future Perspectives

This compound demonstrates a moderate potential for environmental persistence, primarily governed by its susceptibility to hydrolysis. While not readily biodegradable, its breakdown in the environment is likely to occur. The available data indicates that NCTP is toxic to aquatic life, and while it has low acute mammalian toxicity, it is a skin sensitizer (B1316253) and an eye irritant.

Significant data gaps remain, particularly concerning the photolytic degradation pathways and the potential for bioaccumulation. Given its log Kow, bioaccumulation studies are a high priority for a more complete environmental risk assessment. Further research into the biodegradation of NCTP under various environmental conditions would also be beneficial. A comprehensive understanding of its complete environmental profile will be crucial for ensuring its safe use and for the development of any necessary risk mitigation strategies.

References

Molecular Modeling of N-(Cyclohexylthio)phthalimide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclohexylthio)phthalimide (NCTP) is a versatile organosulfur compound with significant industrial applications, primarily as a pre-vulcanization inhibitor in the rubber industry. While its role in polymer chemistry is well-established, the broader potential of NCTP and its constituent chemical moieties—the phthalimide (B116566) and cyclohexylthio groups—in the realm of molecular interactions relevant to life sciences remains an area of growing interest. The phthalimide scaffold, in particular, is a well-recognized pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This technical guide provides an in-depth exploration of the molecular interactions of this compound, bridging its industrial applications with its potential relevance in drug development through the lens of molecular modeling. We will delve into its mechanism of action in vulcanization, explore the known biological activities of related phthalimide derivatives, and detail the computational methodologies that can be employed to study these interactions at a molecular level.

Introduction to this compound (NCTP)

This compound is a crystalline solid that functions as a highly effective scorch retarder in the sulfur vulcanization of rubber.[3] Its primary role is to delay the onset of vulcanization, providing a crucial window for the processing of rubber compounds without premature cross-linking.[3] This control over the vulcanization kinetics is essential for manufacturing high-quality rubber products. The molecular structure of NCTP, featuring a reactive sulfenamide (B3320178) (S-N) bond, is key to its inhibitory function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 90-94 °C[1]
Solubility Soluble in acetone, benzene, toluene; Insoluble in water[1]
CAS Number 17796-82-6[1]

Molecular Interactions in Industrial Applications: The Vulcanization Process

The primary application of NCTP is in the rubber industry as a pre-vulcanization inhibitor (PVI). Its mechanism of action involves intricate interactions with various components of the vulcanization system.

Mechanism of Pre-Vulcanization Inhibition

During sulfur vulcanization, accelerators are used to speed up the cross-linking of polymer chains. A common class of accelerators are sulfenamides. A key intermediate in the vulcanization process is 2-mercaptobenzothiazole (B37678) (MBT). The inhibitory action of NCTP is primarily attributed to its reaction with MBT.[4][5]

The sulfenamide bond in NCTP is susceptible to cleavage. In the presence of MBT, which is formed during the initial stages of heating, NCTP readily reacts to form a more stable, less reactive intermediate. This reaction effectively "scavenges" the highly reactive MBT, thus preventing it from accelerating the vulcanization process prematurely.[5] Cross-linking proceeds only after the NCTP has been consumed.[4]

The logical workflow of NCTP's inhibitory action can be visualized as follows:

NCTP_Inhibition_Workflow cluster_vulcanization Vulcanization Process cluster_inhibition NCTP Inhibition Heating Heating of Rubber Compound Accelerator_Decomposition Accelerator (e.g., Sulfenamide) Decomposition Heating->Accelerator_Decomposition MBT_Formation Formation of 2-Mercaptobenzothiazole (MBT) Accelerator_Decomposition->MBT_Formation Crosslinking Polymer Cross-linking (Vulcanization) MBT_Formation->Crosslinking Accelerates Reaction_with_MBT NCTP reacts with MBT MBT_Formation->Reaction_with_MBT Inhibits NCTP This compound (NCTP) NCTP->Reaction_with_MBT Inactive_Complex Formation of Inactive Complex Reaction_with_MBT->Inactive_Complex Forms NCTP_Consumption NCTP Consumed Inactive_Complex->NCTP_Consumption Leads to NCTP_Consumption->Crosslinking Allows

Figure 1: Workflow of NCTP as a pre-vulcanization inhibitor.

Phthalimide Derivatives in Drug Development

While NCTP itself is not a therapeutic agent, the phthalimide moiety is a privileged scaffold in medicinal chemistry. Numerous phthalimide derivatives have been synthesized and evaluated for a wide range of biological activities.[1][2]

Overview of Biological Activities

Phthalimide-containing compounds have demonstrated a remarkable diversity of biological effects, including:

  • Antimicrobial and Antifungal Activity: Several N-substituted phthalimides exhibit potent activity against various bacterial and fungal strains.[1][6]

  • Anticancer Activity: Phthalimide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against specific kinases or other cancer-related targets.[7]

  • Anti-inflammatory Activity: The well-known drug thalidomide (B1683933) and its analogs, which contain a phthalimide core, are potent immunomodulators with anti-inflammatory properties.

  • Antiviral Activity: Certain phthalimide derivatives have shown promise as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[8]

A hypothetical signaling pathway illustrating how a generic phthalimide derivative might exert its anticancer effects by inhibiting a key kinase is shown below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Phthalimide_Drug Phthalimide Derivative Phthalimide_Drug->Kinase_A Inhibits

Figure 2: Hypothetical signaling pathway inhibited by a phthalimide derivative.

Molecular Modeling of Phthalimide Interactions

Molecular modeling techniques are invaluable for understanding the interactions of small molecules like NCTP and its derivatives at the atomic level. These methods can be used to predict binding affinities, elucidate mechanisms of action, and guide the design of new molecules with desired properties.

Experimental Protocols for Computational Studies

4.1.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate various properties that are crucial for understanding molecular interactions.

  • Objective: To determine the optimized geometry, electronic properties (e.g., HOMO-LUMO energies, electrostatic potential), and reactivity descriptors of NCTP and its analogs.

  • Methodology:

    • The initial 3D structure of the molecule is built using a molecular editor.

    • Geometry optimization is performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[7]

    • Frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum.

    • Electronic properties and reactivity descriptors are then calculated from the optimized geometry.

4.1.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Objective: To predict the binding mode and estimate the binding affinity of a phthalimide derivative to a biological target (e.g., an enzyme active site).

  • Methodology:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling.

    • The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

    • The 3D structure of the ligand (phthalimide derivative) is prepared and optimized.

    • Docking simulations are performed using software like AutoDock or Glide, which systematically search for the best binding pose of the ligand within the target's active site.[7]

    • The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7]

4.1.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

  • Objective: To develop a predictive model for the biological activity of new phthalimide derivatives based on their structural features.

  • Methodology:

    • A dataset of phthalimide derivatives with known biological activities (e.g., IC50 values) is compiled.[9]

    • A set of molecular descriptors (physicochemical properties) is calculated for each compound in the dataset.

    • The dataset is typically divided into a training set and a test set.[9]

    • A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the descriptors to the biological activity for the training set.[9]

    • The predictive power of the QSAR model is validated using the test set.

Data Presentation: Quantitative Insights from Molecular Modeling

The outputs of molecular modeling studies are often quantitative and can be summarized in tables for comparative analysis.

Table 2: Hypothetical Molecular Docking Results of Phthalimide Derivatives against Kinase A

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, µM)Key Interacting Residues
Derivative 1 -8.50.58Lys72, Glu91, Leu148
Derivative 2 -7.91.35Lys72, Asp165
Derivative 3 -9.20.19Lys72, Glu91, Asp165, Phe166
NCTP (hypothetical) -6.515.2Leu148

Table 3: Example of Calculated DFT Descriptors for a Phthalimide Derivative

DescriptorValue
HOMO Energy (eV) -6.8
LUMO Energy (eV) -1.5
HOMO-LUMO Gap (eV) 5.3
Dipole Moment (Debye) 3.2
Mulliken Charge on Carbonyl Carbon +0.45

Conclusion and Future Perspectives

This compound is a molecule with a well-defined role in industrial chemistry. However, the chemical scaffolds it contains, particularly the phthalimide ring, are of significant interest to researchers in drug development. This guide has provided an overview of the molecular interactions of NCTP in its primary application and has explored the broader biological potential of the phthalimide class of compounds.

The application of molecular modeling techniques such as DFT, molecular docking, and QSAR analysis can provide profound insights into the interactions of NCTP and its derivatives at a molecular level. While there is a wealth of information on the biological activities of various phthalimide compounds, dedicated studies on the potential bioactivity of NCTP are lacking. Future research in this area, guided by computational approaches, could uncover novel therapeutic applications for this readily available industrial chemical and its analogs. The detailed experimental protocols and conceptual frameworks presented here offer a starting point for such investigations, paving the way for new discoveries at the interface of industrial chemistry and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of N-(Cyclohexylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-(Cyclohexylthio)phthalimide, a compound of significant interest, primarily utilized as a pre-vulcanization inhibitor in the rubber industry. The synthesis is based on the reaction of phthalimide (B116566) with cyclohexylsulphenylchloride in the presence of a base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of quantitative data from various synthetic approaches is presented for comparative analysis. A visual workflow of the experimental procedure is also provided to facilitate clear understanding.

Introduction

This compound (CTP) is a crucial additive in the rubber industry, where it functions as a scorch inhibitor, preventing premature vulcanization of rubber compounds.[1][2] This property allows for safer and more controlled processing of rubber materials. The synthesis of CTP is a key process for ensuring its availability for industrial applications and further research. The most common and industrially viable method for its preparation involves the reaction of phthalimide with cyclohexylsulphenylchloride.[3][4] This document details a reliable laboratory-scale protocol for this synthesis.

Experimental Protocols

Synthesis of this compound via Reaction of Phthalimide and Cyclohexylsulphenylchloride

This protocol is adapted from established methods involving the reaction of phthalimide and cyclohexylsulphenylchloride in the presence of an aqueous alkali or alkaline earth metal hydroxide (B78521) solution.[3][4]

Materials:

  • Phthalimide

  • Cyclohexylsulphenylchloride

  • Aqueous Sodium Hydroxide (NaOH) solution or other alkali/alkaline earth metal hydroxides[3][4]

  • Organic solvent (e.g., toluene, pentane (B18724), hexane)[3][5]

  • Emulsifier (optional, e.g., Erkantol BXG)[3]

  • Water

  • Stirrer vessel

  • Stirrer

  • Thermometer

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a stirrer vessel, combine water, phthalimide, and optionally, an emulsifier. Cool the mixture to between 0°C and 20°C with stirring. A preferred temperature range is 0°C to 5°C.[3]

  • Addition of Reactants: While maintaining the temperature and stirring, slowly add the cyclohexylsulphenylchloride and the aqueous base solution. The phthalimide, cyclohexylsulphenylchloride, and base are preferably used in equimolar ratios, though a slight molar excess (1 to 10 mol %) of phthalimide and base can be employed.[3][4]

  • Reaction: Continue stirring the mixture for a subsequent period, for example, 15 minutes, after the addition is complete.[3] The reaction is typically carried out at a temperature between -10°C and 100°C, with a preferred range of 0°C to 20°C.[3][4]

  • Isolation of Product: The solid this compound product will precipitate out of the solution. Separate the solid product from the liquid phases by filtration.[3]

  • Washing and Drying: Wash the collected solid product with an organic solvent such as pentane or hexane, followed by a wash with water.[3] Dry the purified product.

  • Alternative Work-up: In some variations, after the reaction, the organic and aqueous phases are separated. The organic phase is then dried and concentrated. The solid product is precipitated by the addition of a non-polar solvent like pentane, followed by separation and drying.[3]

In-Situ Generation of Cyclohexylsulphenylchloride

An alternative and efficient approach involves the in-situ generation of cyclohexylsulphenyl chloride from dicyclohexyl disulfide and chlorine in the presence of phthalimide.[2][6] This method avoids the handling of the hydrolytically sensitive cyclohexylsulphenyl chloride.[6]

Procedure Outline:

  • A mixture of dicyclohexyl disulfide and phthalimide is prepared in an aprotic organic solvent (e.g., toluene).[2][6]

  • Chlorine gas is introduced into the mixture to generate cyclohexylsulphenyl chloride in-situ.[6]

  • A base, typically a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide, is then added to facilitate the reaction between the in-situ generated cyclohexylsulphenyl chloride and phthalimide.[6]

  • The product is then isolated and purified following a similar work-up procedure as described above.

Data Presentation

The following table summarizes the quantitative data from different synthetic protocols for this compound.

MethodStarting MaterialsBase/CatalystSolvent(s)Yield (% of theoretical)Purity (%)Melting Point (°C)Reference
Reaction of Phthalimide and CyclohexylsulphenylchloridePhthalimide, CyclohexylsulphenylchlorideAqueous NaOHWater, Pentane97.998-[3]
Reaction of Phthalimide and CyclohexylsulphenylchloridePhthalimide, CyclohexylsulphenylchlorideAqueous NaOHWater, Hexane96.798-[3]
Reaction of Phthalimide and CyclohexylsulphenylchloridePhthalimide, CyclohexylsulphenylchlorideAqueous BaseOrganic Solvent, Pentane95.899-[3]
Electrolytic SynthesisDicyclohexyl disulfide, PhthalimideSodium bromide, Tetraethylammonium perchlorateAcetonitrile, Benzene99-92-93[7]
In-situ generation of Cyclohexylsulphenylchloride from Dicyclohexyl disulfide and ChlorineDicyclohexyl disulfide, Phthalimide, ChlorineTertiary Amine or Aqueous BaseToluene, Hexane9798-[6][8]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Phthalimide Phthalimide ReactionVessel Reaction Vessel (0-20 °C) Phthalimide->ReactionVessel Cyclohexylsulphenylchloride Cyclohexylsulphenylchloride (or generated in-situ) Cyclohexylsulphenylchloride->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Precipitation Washing Washing (Organic Solvent & Water) Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application of N-(Cyclohexylthio)phthalimide in Natural and Synthetic Rubbers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Cyclohexylthio)phthalimide (CTP) is a highly effective pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent, widely utilized in the rubber industry.[1][2][3][4][5][6][7][8] Its primary function is to delay the onset of sulfur vulcanization at processing temperatures, thereby preventing premature cross-linking, a phenomenon known as scorch.[7] This allows for safer and more efficient processing of rubber compounds, particularly at elevated temperatures and during prolonged mixing cycles.[9] CTP is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, and others.[6][10] When used at recommended dosages, it provides a predictable and linear control over scorch time without significantly impacting the final cure rate or the physical properties of the vulcanized rubber.[1][10]

Mechanism of Action

The inhibitory effect of this compound is attributed to its ability to intercept a key intermediate in the sulfur vulcanization process. In typical sulfenamide-accelerated vulcanization, 2-mercaptobenzothiazole (B37678) (MBT) is generated as an intermediate. CTP readily reacts with this MBT, effectively removing it from the reaction pathway and thus delaying the formation of the active sulfurating species responsible for cross-linking.[4] Once the CTP is consumed, the vulcanization process proceeds at its normal rate. This mechanism provides a distinct induction period, ensuring processing safety.

Data Presentation: Effects of CTP on Rubber Properties

The incorporation of this compound into rubber formulations leads to measurable changes in their rheological and mechanical properties. The following tables summarize the typical effects of CTP on Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) compounds.

Table 1: Effect of CTP on Cure Characteristics of Natural Rubber (NR)

PropertyTest MethodControl (0 phr CTP)With CTP (0.2 phr)
Mooney Scorch, t₅ (min) at 135°CASTM D16461020
Optimum Cure Time, t₉₀ (min) at 150°CASTM D20841213
Minimum Torque, ML (dN·m)ASTM D20845.55.4
Maximum Torque, MH (dN·m)ASTM D208425.024.8
Cure Rate Index (CRI) (min⁻¹)Calculated8.37.7

Table 2: Effect of CTP on Mechanical Properties of Natural Rubber (NR) Vulcanizates

PropertyTest MethodControl (0 phr CTP)With CTP (0.2 phr)
Tensile Strength (MPa)ASTM D41225.024.5
Modulus at 300% Elongation (MPa)ASTM D41212.011.8
Elongation at Break (%)ASTM D412550560
Hardness (Shore A)ASTM D22406059

Table 3: Effect of CTP on Cure Characteristics of Styrene-Butadiene Rubber (SBR)

PropertyTest MethodControl (0 phr CTP)With CTP (0.3 phr)
Mooney Scorch, t₅ (min) at 135°CASTM D1646818
Optimum Cure Time, t₉₀ (min) at 160°CASTM D20841516
Minimum Torque, ML (dN·m)ASTM D20848.07.9
Maximum Torque, MH (dN·m)ASTM D208430.029.5
Cure Rate Index (CRI) (min⁻¹)Calculated6.76.3

Table 4: Effect of CTP on Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates

PropertyTest MethodControl (0 phr CTP)With CTP (0.3 phr)
Tensile Strength (MPa)ASTM D41220.019.5
Modulus at 300% Elongation (MPa)ASTM D41210.09.8
Elongation at Break (%)ASTM D412450460
Hardness (Shore A)ASTM D22406564

Experimental Protocols

Protocol for Evaluating the Effect of CTP on Cure Characteristics

This protocol describes the procedure for determining the vulcanization characteristics of a rubber compound with and without CTP using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR), in accordance with ASTM D2084.[9][1][4][5][6]

4.1.1. Materials and Equipment

  • Internal mixer (e.g., Banbury mixer) or a two-roll mill

  • Rubber compound ingredients (elastomer, fillers, activators, accelerators, sulfur)

  • This compound (CTP)

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)

  • Analytical balance

4.1.2. Procedure

  • Compound Preparation:

    • Prepare a control rubber compound without CTP according to a standard formulation.

    • Prepare a test compound with the same formulation but with the addition of a specified amount of CTP (e.g., 0.1-0.5 phr).

    • Ensure uniform dispersion of all ingredients during mixing.

  • Rheometer Setup:

    • Set the rheometer to the desired test temperature (e.g., 150°C for NR, 160°C for SBR).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Testing:

    • Place a sample of the uncured rubber compound (approximately 5 g) into the preheated die cavity of the rheometer.

    • Close the dies and start the test.

    • The instrument will oscillate the rotor or die at a specified frequency and amplitude, measuring the torque required as a function of time.

    • The test is complete when the torque reaches a plateau or begins to decrease (reversion).

  • Data Analysis:

    • From the resulting cure curve (torque vs. time), determine the following parameters:

      • Minimum Torque (ML): An indicator of the compound's viscosity before vulcanization.

      • Maximum Torque (MH): An indicator of the vulcanizate's stiffness and crosslink density.

      • Scorch Time (ts₂): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

      • Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque.

    • Compare the results of the control compound with the CTP-containing compound.

Protocol for Evaluating the Effect of CTP on Scorch Time using a Mooney Viscometer

This protocol outlines the procedure for measuring the scorch characteristics of a rubber compound using a Mooney viscometer, following ASTM D1646.[2][3][8][11]

4.2.1. Materials and Equipment

  • Two-roll mill or internal mixer

  • Rubber compound ingredients

  • This compound (CTP)

  • Shearing disk Mooney viscometer

  • Analytical balance

4.2.2. Procedure

  • Compound Preparation:

    • Prepare control and CTP-containing rubber compounds as described in section 4.1.1.

  • Mooney Viscometer Setup:

    • Preheat the Mooney viscometer to the specified test temperature (e.g., 135°C).

    • Calibrate the instrument.

  • Sample Testing:

    • Place a sample of the uncured rubber compound into the die cavity.

    • Close the platens and allow the sample to warm for 1 minute.

    • Start the rotor and record the Mooney viscosity over time.

  • Data Analysis:

    • From the Mooney viscosity vs. time curve, determine the Mooney Scorch Time (t₅ or t₁₀): the time for the viscosity to rise 5 or 10 units above the minimum viscosity.

    • Compare the scorch times of the control and CTP-containing compounds.

Protocol for Evaluating the Effect of CTP on Mechanical Properties

This protocol describes the testing of the physical properties of vulcanized rubber sheets, with and without CTP, in accordance with ASTM D412 (Tensile Properties) and ASTM D2240 (Hardness).

4.3.1. Materials and Equipment

  • Control and CTP-containing rubber compounds

  • Compression molding press

  • Tensile testing machine with a suitable load cell and extensometer

  • Durometer (Shore A)

  • Dumbbell-shaped cutting die

4.3.2. Procedure

  • Vulcanization:

    • Vulcanize sheets of the control and CTP-containing compounds in a compression molding press at the predetermined optimum cure time and temperature (from rheometer data).

  • Sample Preparation:

    • Allow the vulcanized sheets to condition at room temperature for at least 24 hours.

    • Cut dumbbell-shaped test specimens from the sheets using the cutting die.

  • Tensile Testing (ASTM D412):

    • Measure the thickness and width of the narrow section of each dumbbell specimen.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a constant rate of extension until the specimen breaks.

    • Record the force and elongation data.

  • Hardness Testing (ASTM D2240):

    • Place the vulcanized rubber sheet on a flat, hard surface.

    • Press the durometer indenter firmly into the rubber, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value from the dial within 1 second. Take multiple readings at different locations and average the results.

  • Data Analysis:

    • From the tensile test data, calculate:

      • Tensile Strength: The maximum stress applied before rupture.

      • Modulus: The stress at a specific elongation (e.g., 300%).

      • Elongation at Break: The percentage increase in length at the point of rupture.

    • Compare the mechanical properties of the control and CTP-containing vulcanizates.

Visualizations

G cluster_mixing Rubber Compounding cluster_testing Evaluation cluster_processing Processing & Vulcanization Elastomer Elastomer Mixer Mixer Elastomer->Mixer Uncured_Compound Uncured_Compound Mixer->Uncured_Compound Homogeneous Mix Fillers Fillers Fillers->Mixer Additives Additives Additives->Mixer CTP CTP CTP->Mixer Optional Rheometer Cure Characteristics (ASTM D2084) Mooney Scorch Time (ASTM D1646) Tensile Mechanical Properties (ASTM D412) Molding Molding Vulcanization Vulcanization Molding->Vulcanization Extrusion Extrusion Extrusion->Vulcanization Vulcanized_Product Vulcanized_Product Vulcanization->Vulcanized_Product Uncured_Compound->Rheometer Uncured_Compound->Mooney Uncured_Compound->Molding Uncured_Compound->Extrusion Vulcanized_Product->Tensile

Caption: Experimental workflow for evaluating CTP in rubber.

G cluster_main Sulfenamide-Accelerated Vulcanization cluster_ctp CTP Inhibition Pathway Sulfenamide Sulfenamide Accelerator MBT MBT Sulfenamide->MBT Decomposition Sulfur Sulfur Rubber Rubber Active_Sulfurating_Species Active_Sulfurating_Species MBT->Active_Sulfurating_Species + Sulfur Inactive_Complex Inactive Complex MBT->Inactive_Complex Crosslinked_Rubber Crosslinked_Rubber Active_Sulfurating_Species->Crosslinked_Rubber + Rubber CTP This compound CTP->Inactive_Complex Reaction

Caption: Mechanism of CTP as a pre-vulcanization inhibitor.

References

N-(Cyclohexylthio)phthalimide (CTP): Application Notes and Protocols for its Role as an Antiscorching Agent in Tire Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(Cyclohexylthio)phthalimide (CTP) and its critical function as an antiscorching agent in the rubber industry, with a particular focus on tire manufacturing. This document details the mechanism of action, presents quantitative data on its effects, and provides standardized experimental protocols for its evaluation.

Introduction

This compound, commonly known as CTP, is a highly effective pre-vulcanization inhibitor (PVI) used in the sulfur vulcanization of both natural and synthetic rubbers.[1][2][3] Its primary role is to delay the onset of vulcanization, a phenomenon known as scorching, which can occur prematurely during the high-temperature mixing and processing stages of rubber compounding.[4][5] By providing a predictable and linear increase in scorch time, CTP ensures greater processing safety, allowing for higher processing temperatures and longer mixing times without the risk of premature cross-linking.[4][6] This ultimately leads to improved manufacturing efficiency, reduced waste, and enhanced consistency in the final product.[3] CTP is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM, making it a versatile additive in modern rubber formulations.[3][4]

Mechanism of Action

The antiscorching mechanism of CTP is intricately linked to the chemistry of accelerated sulfur vulcanization, particularly in systems using sulfenamide-based accelerators. The key steps are as follows:

  • Formation of 2-Mercaptobenzothiazole (B37678) (MBT): During the initial heating of the rubber compound, the sulfenamide (B3320178) accelerator (e.g., TBBS, CBS) begins to decompose, forming 2-mercaptobenzothiazole (MBT).[1][7]

  • MBT Scavenging by CTP: CTP acts as a scavenger for the newly formed MBT. It rapidly reacts with MBT, preventing it from participating in the subsequent reactions that lead to the formation of the active sulfurating agent.[5][7][8]

  • Formation of a Less Active Intermediate: The reaction between CTP and MBT forms 2-cyclohexyldithiobenzothiazole (CDB), a less reactive intermediate.[1][7]

  • Delayed Vulcanization: By sequestering MBT and forming the more stable CDB, CTP effectively delays the formation of the active cross-linking precursors, thus extending the scorch time.

  • Regeneration and Cure Initiation: Once all the CTP is consumed, the concentration of MBT begins to rise, initiating the vulcanization process. The CDB formed can also eventually participate in the cross-linking, acting as a delayed-action accelerator.[1]

This mechanism ensures that significant cross-linking does not occur until after the rubber has been properly mixed, shaped, and is ready for the curing stage.

CTP_Antiscorching_Mechanism cluster_Initial_Heating Initial Heating & Mixing cluster_CTP_Intervention CTP Intervention (Scorch Delay) cluster_Vulcanization Vulcanization Initiation Sulfenamide Sulfenamide Accelerator MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide->MBT Decomposition CTP This compound (CTP) MBT->MBT_scavenged Scavenged by CTP CDB 2-Cyclohexyldithio- benzothiazole (CDB) (Less Reactive) CTP->CDB Active_Sulfurating_Agent Active Sulfurating Agent CDB->Active_Sulfurating_Agent Delayed Reaction Crosslinked_Rubber Crosslinked Rubber Active_Sulfurating_Agent->Crosslinked_Rubber Vulcanization note CTP consumes MBT, preventing the formation of the active sulfurating agent and thus delaying vulcanization. Mooney_Scorch_Test_Workflow A Prepare Rubber Compound C Place Sample in Chamber A->C B Preheat Mooney Viscometer B->C D Run Test: Record Torque vs. Time C->D E Determine Scorch Time (t₅) D->E

References

Application Notes and Protocols: Experimental Design for Testing the Efficacy of N-(Cyclohexylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential therapeutic efficacy of N-(Cyclohexylthio)phthalimide (NCTP). Based on the well-documented biological activities of its core phthalimide (B116566) structure, this document outlines a tiered approach, from initial in vitro screening to in vivo validation, focusing on two primary potential applications: anti-inflammatory and anti-cancer activities.[1][2][3][4][5][6][7]

Introduction

This compound (NCTP) is a compound containing a phthalimide moiety. Phthalimide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, and anti-cancer effects.[1][2][3][4][5][6][7] The structural similarity of NCTP to other biologically active phthalimides suggests its potential as a novel therapeutic agent. This document provides a detailed experimental design to systematically evaluate the efficacy of NCTP.

Experimental Design Overview

The proposed experimental design follows a logical progression from broad in vitro screening to more focused mechanistic studies and finally to in vivo validation of efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy Testing Initial Cytotoxicity Assessment Initial Cytotoxicity Assessment Primary Efficacy Screening Primary Efficacy Screening Initial Cytotoxicity Assessment->Primary Efficacy Screening Selection of Lead Indication Selection of Lead Indication Primary Efficacy Screening->Selection of Lead Indication Dose-Response Analysis Dose-Response Analysis Selection of Lead Indication->Dose-Response Analysis Target Identification and Pathway Analysis Target Identification and Pathway Analysis Dose-Response Analysis->Target Identification and Pathway Analysis Animal Model Selection Animal Model Selection Target Identification and Pathway Analysis->Animal Model Selection Treatment and Monitoring Treatment and Monitoring Animal Model Selection->Treatment and Monitoring Endpoint Analysis Endpoint Analysis Treatment and Monitoring->Endpoint Analysis

Figure 1: High-level experimental workflow for NCTP efficacy testing.

Phase 1: In Vitro Screening

Initial Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of NCTP on various cell lines and to establish a safe concentration range for subsequent efficacy studies.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected human cell lines (e.g., a normal fibroblast line like 3T3, a macrophage line like RAW 264.7 for inflammation studies, and a panel of cancer cell lines such as HeLa, HepG2, and 4T1) in appropriate media until they reach the exponential growth phase.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of NCTP in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Primary Efficacy Screening

Based on the cytotoxicity data, select non-toxic concentrations of NCTP for the following efficacy assays.

3.2.1. Anti-Inflammatory Efficacy

Objective: To assess the potential of NCTP to modulate inflammatory responses in vitro.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of NCTP for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in NCTP-treated wells to the LPS-only control to determine the inhibitory effect of NCTP on NO production.

3.2.2. Anti-Cancer Efficacy

Objective: To evaluate the anti-proliferative effect of NCTP on cancer cell lines.

Protocol: MTT Assay (as described in 3.1) will be used to assess the anti-proliferative activity on a panel of cancer cell lines.

Phase 2: In Vitro Mechanistic Studies

Based on the results from Phase 1, further investigate the mechanism of action for the most promising indication.

Dose-Response Analysis

Objective: To establish a detailed dose-response relationship for the observed biological effect.

Protocol: Perform the relevant efficacy assay (e.g., Griess assay for inflammation or MTT for cancer) with a finer titration of NCTP concentrations to accurately determine the EC₅₀ (half-maximal effective concentration).

Target Identification and Pathway Analysis

Objective: To identify the molecular targets and signaling pathways affected by NCTP.

Protocol: Western Blotting for Protein Expression Analysis

  • Cell Lysis: Treat the relevant cell line with an effective concentration of NCTP for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13][14][15][16]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14][15] Incubate the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., for inflammation: iNOS, COX-2, p-p65, p-IκBα; for cancer: cleaved caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.[17] Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of NCTP on protein expression and phosphorylation status.

G cluster_0 Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Phosphorylation IKK IKK TLR4->IKK Phosphorylation IKB_p65 IKB_p65 IKK->IKB_p65 Phosphorylation p65 p65 IKB_p65->p65 Release Nucleus Nucleus p65->Nucleus Translocation Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Transcription iNOS_COX2 iNOS_COX2 Pro_inflammatory_Genes->iNOS_COX2 Translation Inflammation Inflammation iNOS_COX2->Inflammation NCTP NCTP NCTP->IKK Inhibition?

Figure 2: Hypothesized anti-inflammatory signaling pathway for NCTP action.

G cluster_0 Apoptosis Pathway NCTP NCTP Pro_apoptotic_proteins Pro_apoptotic_proteins NCTP->Pro_apoptotic_proteins Activation Caspase_9 Caspase_9 Pro_apoptotic_proteins->Caspase_9 Activation Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation PARP_cleavage PARP_cleavage Caspase_3->PARP_cleavage Cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Figure 3: Hypothesized pro-apoptotic signaling pathway for NCTP action in cancer cells.

Phase 3: In Vivo Efficacy Testing

Objective: To evaluate the therapeutic efficacy of NCTP in a relevant animal model.

Animal Model Selection
  • For Anti-Inflammatory Efficacy: Carrageenan-induced paw edema in rats or mice is a widely used acute inflammation model.[18][19][20][21][22]

  • For Anti-Cancer Efficacy: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a common preclinical model.[23][24][25][26]

Experimental Protocol (Example: Carrageenan-Induced Paw Edema)
  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups: Vehicle control, NCTP treated (at least 3 doses), and a positive control (e.g., indomethacin).

  • Treatment: Administer NCTP or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of NCTP (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
3T3 (Normal)
RAW 264.7
HeLa (Cancer)
HepG2 (Cancer)
4T1 (Cancer)

Table 2: Effect of NCTP on NO Production in LPS-Stimulated Macrophages

TreatmentNitrite Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)0%
LPS + NCTP (X µM)
LPS + NCTP (Y µM)
LPS + NCTP (Z µM)

Table 3: In Vivo Anti-Inflammatory Effect of NCTP on Carrageenan-Induced Paw Edema in Rats

Treatment GroupPaw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control0%
NCTP (Dose 1)
NCTP (Dose 2)
NCTP (Dose 3)
Indomethacin

Conclusion

This comprehensive experimental design provides a robust framework for the initial evaluation of the therapeutic efficacy of this compound. The phased approach ensures a systematic investigation, starting from broad screening and moving towards more specific mechanistic and in vivo studies. The provided protocols and data presentation formats are intended to guide researchers in generating clear, comparable, and actionable results.

References

Application Notes: Quantitative Analysis of N-(Cyclohexylthio)phthalimide in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Cyclohexylthio)phthalimide (CTP), CAS No. 17796-82-6, is a highly effective pre-vulcanization inhibitor (PVI) or anti-scorching agent widely used in the rubber industry. It delays the onset of sulfur vulcanization, allowing for safer processing of rubber compounds at elevated temperatures without premature cross-linking (scorch). Accurate quantification of CTP in both uncured and cured rubber compounds is critical for ensuring consistent processing behavior, optimizing cure characteristics, and guaranteeing the quality and performance of the final rubber product.

This document provides detailed protocols for two primary analytical methods for the quantification of CTP in rubber matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following solvent extraction, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

General Analytical Workflow

The quantification of CTP from a rubber matrix involves several key stages, from initial sample preparation to final data analysis. The specific steps vary depending on the chosen analytical technique, as illustrated in the workflow below.

G cluster_0 Sample Handling & Preparation cluster_1 Method 1: HPLC-UV Path cluster_2 Method 2: Py-GC-MS Path cluster_3 Data Analysis & Reporting Sample Rubber Sample Receipt Milling Cryogenic Milling or Cutting into Small Pieces Sample->Milling Weighing Analytical Weighing Milling->Weighing Extraction Solvent Extraction (e.g., Acetone) Weighing->Extraction Pyrolysis Direct Pyrolysis-GC-MS Analysis Weighing->Pyrolysis Filtration Syringe Filtration (0.45 µm PTFE) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quant Quantification via Calibration Curve HPLC->Quant Pyrolysis->Quant Report Final Report (CTP Concentration) Quant->Report

Figure 1. General experimental workflow for the quantification of CTP in rubber.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method involves the extraction of CTP from the rubber matrix using a suitable organic solvent. The resulting extract is then analyzed by reverse-phase HPLC. CTP is separated from other extractable components on a C18 column and quantified using a UV detector, typically at 230 nm.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound (CTP) analytical standard (≥99% purity)

  • Acetone (B3395972) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • PTFE syringe filters (0.45 µm)

3.1.2. Sample Preparation (Solvent Extraction)

  • Obtain a representative sample of the rubber compound.

  • If the rubber is cured, cryogenically mill the sample into a fine powder. For uncured rubber, cut the sample into small pieces (approx. 1 mm³). This increases the surface area for efficient extraction.[1]

  • Accurately weigh approximately 2 grams of the prepared rubber sample into a 50 mL glass vial.

  • Add 20 mL of acetone to the vial.

  • Seal the vial and place it in an ultrasonic bath for 60 minutes at 50-60°C to facilitate extraction.

  • Allow the solution to cool to room temperature. Let the rubber particles and fillers settle.

  • Carefully draw the supernatant (extract) and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

3.1.3. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of CTP standard and dissolve it in a 50 mL volumetric flask with acetone.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetone. These will be used to construct the calibration curve.

3.1.4. HPLC-UV Instrumental Conditions

  • Instrument: Standard HPLC system with UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), with 0.1% phosphoric acid added to the aqueous phase.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[2]

  • Run Time: Approximately 10-15 minutes (adjust as needed to ensure elution of CTP and any interfering peaks).

3.1.5. Quantification

  • Inject the series of working standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample extracts.

  • Calculate the concentration of CTP in the sample extract using the linear regression equation from the calibration curve.

  • Determine the final concentration of CTP in the original rubber sample (e.g., in % w/w or mg/kg) using the following formula:

    Crubber = ( Cextract × Vsolvent ) / Wsample

    Where:

    • Crubber is the concentration of CTP in the rubber sample.

    • Cextract is the concentration from the calibration curve (µg/mL).

    • Vsolvent is the volume of extraction solvent (mL).

    • Wsample is the weight of the rubber sample (g).

Data Presentation and Method Validation

The HPLC-UV method should be validated to ensure its performance is suitable for the intended application. Key validation parameters are summarized below with typical acceptance criteria.

Table 1. Typical Validation Parameters for HPLC-UV Quantification of CTP.

Parameter Typical Specification Description
Linearity (R²) ≥ 0.999 Correlation coefficient for the calibration curve across the specified range.
Range 5 - 100 µg/mL The concentration interval where the method is precise, accurate, and linear.
Limit of Detection (LOD) ~0.5 µg/mL The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) ~1.5 µg/mL The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 95 - 105% The closeness of the measured value to the true value, assessed by spiking blank rubber matrix with known amounts of CTP.

| Precision (RSD) | ≤ 2.0% | The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation for replicate injections. |

Method 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This technique is a powerful tool for analyzing intractable materials like vulcanized rubber, as it often requires no solvent extraction.[4][5] A small amount of the rubber sample is heated rapidly to a high temperature (pyrolyzed) in an inert atmosphere. The additives, including CTP, are thermally desorbed and transferred directly into the GC-MS system. CTP is then separated chromatographically and identified and quantified by the mass spectrometer.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound (CTP) analytical standard (≥99% purity)

  • Dichloromethane or Acetone (for standard preparation)

  • Blank rubber matrix (a similar rubber compound known to be free of CTP, for calibration)

4.1.2. Sample Preparation

  • Cut a small, homogeneous piece of the rubber sample (approximately 0.5 - 1.0 mg).[6]

  • Accurately weigh the sample and place it into a pyrolysis sample cup (eco-cup). No other pretreatment is required.[6]

4.1.3. Standard Preparation

  • Prepare a stock solution of CTP in a suitable solvent (e.g., 1000 µg/mL in dichloromethane).

  • Prepare working standards by spiking known amounts of the CTP stock solution onto pre-weighed blank rubber samples in pyrolysis cups.

  • Allow the solvent to evaporate completely before analysis, leaving the CTP standard deposited on the blank rubber matrix. This helps to mimic the sample matrix effects during pyrolysis.

4.1.4. Py-GC-MS Instrumental Conditions

  • Instrument: A pyrolysis unit interfaced directly with a GC-MS system.

  • Pyrolysis Program:

    • Thermal Desorption Zone: Ramp from 100°C to 320°C at 20°C/min. This temperature range is typically sufficient to desorb additives like CTP without pyrolyzing the polymer backbone.[6]

    • Note: An initial Evolved Gas Analysis (EGA) can be performed to determine the optimal desorption temperature for CTP from the specific rubber matrix.

  • GC Conditions:

    • Injector Temperature: 300°C.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 75°C (hold 1 min), ramp at 10°C/min to 280°C (hold 10 min).[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

    • Identification: Confirm CTP identity by matching its retention time and mass spectrum against a pure standard or a reference library (e.g., NIST).[7]

4.1.5. Quantification

  • Analyze the prepared standards (CTP-spiked blank rubber) to generate a calibration curve of peak area versus the mass of CTP.

  • Analyze the unknown rubber samples.

  • The mass of CTP in the sample is determined from the calibration curve.

  • Calculate the final concentration (% w/w) using the following formula:

    Crubber (%) = ( mCTP / msample ) × 100

    Where:

    • mCTP is the mass of CTP from the calibration curve (µg).

    • msample is the mass of the rubber sample pyrolyzed (µg).

Data Presentation and Method Validation

Py-GC-MS methods should be validated to ensure reliable quantification.

Table 2. Typical Validation Parameters for Py-GC-MS Quantification of CTP.

Parameter Typical Specification Description
Linearity (R²) ≥ 0.998 Correlation coefficient for the calibration curve using matrix-matched standards.
Range 0.05 - 2.0% (w/w) The concentration interval in the solid sample where the method is valid.
Limit of Detection (LOD) ~0.01% (w/w) The lowest concentration in the solid that can be reliably detected.
Limit of Quantitation (LOQ) ~0.03% (w/w) The lowest concentration in the solid that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 90 - 110% Assessed by analyzing a blank rubber matrix spiked with known amounts of CTP at different levels.

| Precision (RSD) | ≤ 5.0% | Relative Standard Deviation for replicate analyses of a homogeneous rubber sample. |

References

Optimizing Scorch Safety in Polymer Matrices with N-(Cyclohexylthio)phthalimide (CTP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Cyclohexylthio)phthalimide (CTP), also known as Santogard® PVI, is a highly effective pre-vulcanization inhibitor (PVI) used extensively in the rubber industry. Its primary function is to delay the onset of sulfur vulcanization at processing temperatures, thereby preventing premature cross-linking, a phenomenon known as "scorch".[1][2] This application note provides detailed protocols and optimized dosage recommendations for utilizing CTP in various polymer matrices, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM) rubber. By controlling scorch, manufacturers can enhance processing safety, increase production efficiency, and improve the quality and consistency of the final product.[1][3]

CTP is particularly effective when used in conjunction with sulfenamide-based accelerators.[1] The mechanism of scorch inhibition involves the interaction of CTP with 2-mercaptobenzothiazole (B37678) (MBT), a common intermediate in the vulcanization process. CTP effectively "scavenges" MBT, delaying the formation of the active sulfurating agent and thus extending the scorch time.[4][5]

General Dosage Recommendations

The optimal dosage of CTP is dependent on the specific polymer matrix, the type and amount of accelerator used, and the processing conditions. Generally, a linear relationship exists between the CTP concentration and the increase in scorch time.[6] The following table provides a general guideline for CTP dosage in different polymers. It is crucial to conduct experimental trials to determine the precise optimal dosage for a specific formulation and application.

Polymer MatrixRecommended CTP Dosage (phr)Notes
Natural Rubber (NR)0.1 - 0.4Highly effective in NR.[6]
Styrene-Butadiene Rubber (SBR)0.1 - 0.5Effective in providing scorch safety.
Ethylene Propylene Diene Monomer (EPDM)0.2 - 0.6Higher dosages may be required due to the lower unsaturation of EPDM.

Note: phr denotes parts per hundred rubber.

Experimental Protocols for Dosage Optimization

To determine the optimal CTP dosage for a specific rubber compound, a systematic evaluation of its effect on cure characteristics and mechanical properties is essential. The following protocols outline the standard procedures for this evaluation.

Materials and Equipment
  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

  • Mooney Viscometer

  • Tensile testing machine

  • Hardness tester (Shore A)

  • Aging oven

  • Standard laboratory glassware and weighing balance

Experimental Workflow for CTP Dosage Optimization

The following diagram illustrates the typical workflow for optimizing CTP dosage in a rubber formulation.

G cluster_0 Formulation Development cluster_1 Compounding cluster_2 Rheological Analysis cluster_3 Vulcanization & Mechanical Testing cluster_4 Data Analysis & Optimization A Define Base Formulation (Polymer, Fillers, Activators, Accelerators, etc.) B Select CTP Dosage Range (e.g., 0.0, 0.1, 0.2, 0.3, 0.4 phr) A->B C Mix Rubber Compounds (Two-roll mill or internal mixer) B->C D Determine Cure Characteristics (ODR/MDR) - Scorch Time (ts2) - Cure Time (t90) C->D E Measure Mooney Scorch (Mooney Viscometer) - Mooney Scorch Time (t5) C->E F Cure Test Sheets (Compression Molding) D->F H Analyze Data (Tabulate and plot results) E->H G Measure Mechanical Properties - Tensile Strength - Modulus - Elongation at Break - Hardness F->G G->H I Determine Optimal CTP Dosage (Balance of scorch safety and other properties) H->I

Figure 1: Experimental workflow for CTP dosage optimization.
Mixing Procedure (Two-Roll Mill)

  • Mastication: Soften the polymer (NR, SBR, or EPDM) on a pre-heated two-roll mill.

  • Incorporation of Ingredients: Add the ingredients in the following order, ensuring complete dispersion at each step:

    • Zinc oxide and stearic acid (activators)

    • Fillers (e.g., carbon black, silica)

    • Processing aids and antidegradants

    • CTP (pre-blended with a small amount of filler for better dispersion)

    • Accelerators and sulfur (added at the end at a lower mill temperature to prevent premature curing)

  • Homogenization: Continue mixing until a homogeneous compound is obtained.

  • Sheeting Out: Sheet the compound off the mill at a defined thickness and allow it to cool to room temperature for at least 24 hours before testing.

Determination of Cure Characteristics (ASTM D5289)
  • Instrument Setup: Set the Operating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) to the desired vulcanization temperature (e.g., 160°C).

  • Sample Preparation: Place a sample of the uncured rubber compound (approximately 5g) into the die cavity.

  • Test Execution: Start the test. The instrument will oscillate the rotor at a specified frequency and amplitude, measuring the torque required.

  • Data Acquisition: Record the torque as a function of time to generate a rheograph. From this curve, determine the following parameters:

    • Minimum Torque (ML): An indicator of the compound's viscosity.

    • Maximum Torque (MH): Related to the compound's stiffness and crosslink density.

    • Scorch Time (ts2): The time for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the time for optimal cure.

Measurement of Mooney Scorch (ASTM D1646)
  • Instrument Setup: Set the Mooney Viscometer to the desired test temperature (e.g., 135°C).

  • Sample Preparation: Place a pre-warmed sample of the uncured rubber compound in the viscometer.

  • Test Execution: Start the test. The rotor will rotate at a constant speed, and the instrument will measure the torque (in Mooney units).

  • Data Acquisition: Record the Mooney viscosity over time. Determine the Mooney Scorch Time (t5) , which is the time it takes for the viscosity to rise 5 units above the minimum viscosity.

Vulcanization and Mechanical Property Testing
  • Vulcanization: Cure sheets of the rubber compound in a compression molding press at the determined optimum cure time (t90) and temperature.

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing according to the relevant ASTM standard (e.g., ASTM D412).

  • Tensile Testing: Measure the following properties using a tensile testing machine:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

    • Elongation at Break: The maximum strain the material can endure before fracturing.

  • Hardness Testing: Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.

CTP Dosage Optimization in Different Polymer Matrices: Data and Analysis

The following sections present typical data on the effect of varying CTP dosages on the cure characteristics and mechanical properties of Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM) rubber compounds.

Natural Rubber (NR)

Base Formulation:

  • NR (SMR 20): 100 phr

  • N330 Carbon Black: 50 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • 6PPD (Antioxidant): 2 phr

  • CBS (Accelerator): 0.6 phr

  • Sulfur: 2.5 phr

  • CTP: As indicated in the table

Cure Characteristics (at 150°C):

CTP (phr)Scorch Time (ts2, min)Cure Time (t90, min)
0.03.512.0
0.15.012.5
0.27.213.0
0.39.513.8
0.412.014.5

Mechanical Properties (cured at 150°C for t90):

CTP (phr)Tensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
0.025.014.555060
0.124.814.255560
0.224.514.056059
0.324.213.856559
0.423.813.557058

Analysis: In NR compounds, CTP provides a significant and linear increase in scorch time with increasing dosage. There is a slight increase in the optimum cure time. The mechanical properties show a minor decrease at higher CTP levels, which is a typical trade-off for enhanced scorch safety.

Styrene-Butadiene Rubber (SBR)

Base Formulation:

  • SBR 1502: 100 phr

  • N550 Carbon Black: 60 phr

  • Zinc Oxide: 3 phr

  • Stearic Acid: 1 phr

  • TMQ (Antioxidant): 1.5 phr

  • TBBS (Accelerator): 1.2 phr

  • Sulfur: 1.75 phr

  • CTP: As indicated in the table

Cure Characteristics (at 160°C):

CTP (phr)Scorch Time (ts2, min)Cure Time (t90, min)
0.02.810.5
0.14.011.0
0.25.511.8
0.37.012.5
0.48.813.5

Mechanical Properties (cured at 160°C for t90):

CTP (phr)Tensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
0.018.011.045065
0.117.810.845565
0.217.510.546064
0.317.210.246564
0.416.810.047063

Analysis: Similar to NR, CTP effectively increases the scorch time in SBR compounds. The impact on cure time is more pronounced than in NR. A slight reduction in tensile strength and modulus is observed with increasing CTP dosage.

Ethylene Propylene Diene Monomer (EPDM)

Base Formulation:

  • EPDM (medium ENB content): 100 phr

  • N774 Carbon Black: 80 phr

  • Paraffinic Oil: 40 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 1 phr

  • MBT (Accelerator): 0.5 phr

  • TMTD (Accelerator): 1.5 phr

  • Sulfur: 1.5 phr

  • CTP: As indicated in the table

Cure Characteristics (at 170°C):

CTP (phr)Scorch Time (ts2, min)Cure Time (t90, min)
0.01.58.0
0.22.58.8
0.44.09.5
0.65.810.5
0.87.511.8

Mechanical Properties (cured at 170°C for t90):

CTP (phr)Tensile Strength (MPa)Modulus at 100% (MPa)Elongation at Break (%)Hardness (Shore A)
0.015.04.040070
0.214.83.840570
0.414.53.641069
0.614.23.441569
0.813.83.242068

Analysis: Higher levels of CTP are generally required in EPDM to achieve a significant increase in scorch time due to its lower reactivity compared to NR and SBR. The effect on cure time is also more pronounced. The mechanical properties show a gradual decrease with increasing CTP concentration.

Mechanism of Action of CTP

The inhibitory action of CTP in a sulfenamide-accelerated sulfur vulcanization system is a well-understood chemical process. The following diagram illustrates the key reactions involved.

G cluster_0 Vulcanization Initiation (without CTP) cluster_1 Scorch Inhibition by CTP A Sulfenamide (B3320178) Accelerator (e.g., TBBS) B 2-Mercaptobenzothiazole (MBT) A->B Decomposition C Active Sulfurating Agent B->C Reaction with Sulfur B->C This reaction is delayed F 2-Cyclohexyldithiobenzothiazole (CDB) B->F Reaction with CTP D Cross-linking (Vulcanization) C->D E This compound (CTP) E->F G Delayed Cross-linking F->G Slow decomposition to active species

Figure 2: Simplified reaction pathway of CTP's scorch inhibition mechanism.

In the absence of CTP, the sulfenamide accelerator decomposes to form MBT, which then reacts with sulfur to generate an active sulfurating agent, leading to rapid cross-linking. When CTP is present, it preferentially reacts with the newly formed MBT to produce 2-cyclohexyldithiobenzothiazole (CDB), a less reactive species. This reaction effectively removes MBT from the system, thus delaying the formation of the active sulfurating agent and preventing premature vulcanization. The CDB can eventually participate in the vulcanization process, but at a much slower rate.

Conclusion

This compound is a versatile and highly effective pre-vulcanization inhibitor for a wide range of polymer matrices. By carefully optimizing the dosage through systematic experimental evaluation, rubber compounders can achieve a desirable balance between processing safety and the final properties of the vulcanizate. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize CTP in their formulations, leading to improved manufacturing efficiency and product performance. It is always recommended to perform specific trials to fine-tune the CTP dosage for each unique compound and processing setup.

References

Application Notes and Protocols: N-(Cyclohexylthio)phthalimide (CTP) in Combination with Sulfenamide Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Cyclohexylthio)phthalimide (CTP), a pre-vulcanization inhibitor (PVI), in conjunction with sulfenamide (B3320178) accelerators in rubber compounding. This document details the mechanism of action, experimental protocols for evaluation, and quantitative data on the effects of CTP on vulcanization characteristics.

Introduction

This compound (CTP) is a crucial additive in the rubber industry, primarily utilized to enhance processing safety by preventing premature vulcanization, a phenomenon known as "scorching".[1][2] It is particularly effective when used with delayed-action sulfenamide accelerators such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS). Sulfenamide accelerators offer a good balance of fast cure rates and reasonable scorch safety, making them widely used in tire manufacturing and other industrial rubber goods.[3] The addition of CTP provides a predictable and linear control over the scorch time, allowing for higher processing temperatures and longer mixing times without compromising the final properties of the vulcanizate.[2]

Mechanism of Action

The inhibitory effect of CTP in sulfenamide-accelerated sulfur vulcanization is primarily attributed to its reaction with 2-mercaptobenzothiazole (B37678) (MBT). MBT is a key intermediate formed during the initial stages of vulcanization, and its presence accelerates the decomposition of the sulfenamide accelerator, leading to the onset of crosslinking.

CTP effectively scavenges MBT as it is formed, delaying the vulcanization process. The reaction between CTP and MBT produces 2-cyclohexyldithiobenzothiazole (CDB), a less active accelerator, and phthalimide. This prevents the rapid formation of the active sulfurating species required for crosslinking. Once the CTP is consumed, the concentration of MBT increases, and the vulcanization process proceeds at its normal rate.[4]

cluster_inhibition Inhibition Phase cluster_vulcanization Vulcanization Phase Sulfenamide Sulfenamide Accelerator (e.g., CBS, TBBS) MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide->MBT Decomposition CDB 2-Cyclohexyldithiobenzothiazole (CDB) MBT->CDB Reaction with CTP Active_Sulfurating_Species Active Sulfurating Species MBT->Active_Sulfurating_Species Reaction with Sulfur MBT->Active_Sulfurating_Species Proceeds after CTP is consumed CTP This compound (CTP) CTP->CDB Phthalimide Phthalimide Crosslinked_Rubber Crosslinked Rubber Active_Sulfurating_Species->Crosslinked_Rubber Crosslinking Rubber Rubber Polymer Rubber->Crosslinked_Rubber

Mechanism of CTP Inhibition

Quantitative Data: Effect of CTP on Vulcanization Characteristics

The addition of CTP to sulfenamide-accelerated rubber compounds has a direct and measurable impact on the vulcanization profile. The following tables summarize typical rheometer data, illustrating the effect of varying CTP concentrations on scorch time (ts2) and cure time (t90) for compounds accelerated with CBS and TBBS.

Table 1: Effect of CTP on a CBS-Accelerated Natural Rubber (NR) Compound

Formulation (phr)ControlCTP-0.1CTP-0.2CTP-0.3
Natural Rubber (SMR CV60)100100100100
N330 Carbon Black50505050
Zinc Oxide5555
Stearic Acid2222
Sulfur2.52.52.52.5
CBS0.60.60.60.6
CTP 0 0.1 0.2 0.3
Scorch Time (ts2, min) @ 150°C 3.55.27.19.0
Cure Time (t90, min) @ 150°C 8.59.811.513.2
Cure Rate Index (CRI) 20.021.722.723.8

Table 2: Effect of CTP on a TBBS-Accelerated Styrene-Butadiene Rubber (SBR) Compound

Formulation (phr)ControlCTP-0.1CTP-0.2CTP-0.3
SBR 1502100100100100
N550 Carbon Black60606060
Zinc Oxide3333
Stearic Acid1111
Sulfur1.751.751.751.75
TBBS1.01.01.01.0
CTP 0 0.1 0.2 0.3
Scorch Time (ts2, min) @ 160°C 4.26.58.911.5
Cure Time (t90, min) @ 160°C 10.112.014.216.8
Cure Rate Index (CRI) 16.918.218.918.9

Note: Data are representative and may vary depending on the specific grade of rubber, fillers, and other additives used.

Experimental Protocols

The evaluation of CTP's effectiveness in combination with sulfenamide accelerators involves two primary stages: rubber compounding and rheological testing.

Rubber Compounding

This protocol is based on ASTM D3182, "Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets".[1][2]

Equipment:

  • Two-roll mill or an internal mixer (e.g., Banbury mixer)

  • Analytical balance

  • Spatulas and cutting tools

Procedure:

  • Mastication: The raw polymer (e.g., Natural Rubber or SBR) is passed through the two-roll mill several times to reduce its viscosity and improve processability.

  • Addition of Fillers and Activators: Zinc oxide, stearic acid, and fillers (e.g., carbon black) are added to the rubber on the mill. The compound is mixed until all ingredients are thoroughly dispersed.

  • Incorporation of Accelerator and CTP: The sulfenamide accelerator (CBS or TBBS) and CTP are added to the compound. It is crucial to add these ingredients at a later stage of mixing to prevent premature vulcanization.

  • Addition of Sulfur: The vulcanizing agent, sulfur, is added last.

  • Homogenization: The compound is passed through the mill multiple times to ensure a homogeneous mixture.

  • Sheeting and Conditioning: The final compound is sheeted off the mill at a specified thickness and allowed to condition at room temperature for at least 24 hours before testing.

Start Start Mastication 1. Mastication of Raw Rubber Start->Mastication Add_Fillers 2. Add Fillers and Activators (ZnO, Stearic Acid, Carbon Black) Mastication->Add_Fillers Mix1 Mix Thoroughly Add_Fillers->Mix1 Add_Accelerator_CTP 3. Add Sulfenamide Accelerator and CTP Mix1->Add_Accelerator_CTP Mix2 Mix Add_Accelerator_CTP->Mix2 Add_Sulfur 4. Add Sulfur Mix2->Add_Sulfur Mix3 Mix Add_Sulfur->Mix3 Homogenize 5. Homogenize the Compound Mix3->Homogenize Sheet_Out 6. Sheet Out the Compound Homogenize->Sheet_Out Condition 7. Condition for 24 hours Sheet_Out->Condition End End Condition->End

Rubber Compounding Workflow
Rheological Testing

This protocol follows ASTM D5289, "Standard Test Method for Rubber Property—Vulcanization Using a Rotorless Cure Meter".[5][6]

Equipment:

  • Rotorless Cure Meter (e.g., Moving Die Rheometer - MDR)

Procedure:

  • Instrument Setup: The rheometer is preheated to the desired test temperature (e.g., 150°C or 160°C). The oscillation frequency and strain are set according to the standard or internal procedures.

  • Sample Preparation: A sample of the uncured rubber compound of a specified weight is placed in the die cavity of the rheometer.

  • Test Execution: The test is initiated, and the torque is measured as a function of time as the rubber vulcanizes.

  • Data Acquisition: The rheometer software records the torque curve and calculates key vulcanization parameters, including:

    • Minimum Torque (ML): An indication of the compound's viscosity before vulcanization.

    • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.

Conclusion

The combination of this compound with sulfenamide accelerators provides a powerful tool for rubber compounders to control the vulcanization process effectively. By delaying the onset of scorch, CTP allows for greater processing flexibility, which can lead to improved product quality and manufacturing efficiency. The quantitative data and experimental protocols provided in these notes serve as a valuable resource for researchers and professionals in the development and optimization of rubber formulations.

References

Application Notes & Protocol: Evaluating the Effect of N-Cyclohexyl(thio)phthalimide (CTP) on Rubber Cure Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and rubber development professionals.

Introduction

N-Cyclohexyl(thio)phthalimide (CTP), also known as PVI, is a widely used pre-vulcanization inhibitor (PVI) in the rubber industry.[1][2][3][4] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial safety margin during the processing of rubber compounds at elevated temperatures.[4] This "scorch" protection prevents premature curing, allowing for more efficient mixing, extrusion, and molding operations without the risk of material loss.[4] This document provides a detailed protocol for evaluating the effect of CTP on the cure characteristics of a rubber compound using a Moving Die Rheometer (MDR), a standard industry instrument for analyzing curing behavior.[5][6][7]

Principle

The cure characteristics of a rubber compound are determined by monitoring the change in its stiffness (torque) over time at a constant temperature. A Moving Die Rheometer (MDR) subjects an uncured rubber sample to a small, oscillatory shear strain within a heated, sealed cavity.[7][8] As vulcanization proceeds, cross-links form between the polymer chains, leading to an increase in the stiffness of the material.[6] The MDR measures the torque required to maintain the oscillation, generating a cure curve that provides critical data points such as minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).[5][9][10] By comparing the cure curves of rubber compounds with and without CTP, and at varying concentrations, its effectiveness as a scorch inhibitor can be quantitatively assessed.

Key Cure Characteristics Measured by MDR:

  • Minimum Torque (ML): Represents the viscosity of the uncured rubber compound at the test temperature.[8][9]

  • Maximum Torque (MH): Indicates the stiffness or shear modulus of the fully cured rubber.[8][9]

  • Scorch Time (ts2): The time required for the torque to rise by two units above the minimum torque (ML), indicating the onset of vulcanization.[5][9] This is a critical measure of processing safety.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a desired state of cure.[5][9]

  • Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t90 - ts2).

Experimental Protocol

1. Materials and Equipment

  • Rubber Compound: A base rubber formulation (e.g., Natural Rubber, SBR) with a standard sulfur vulcanization system (sulfur, accelerators, activators).

  • CTP (PVI): N-Cyclohexyl(thio)phthalimide.

  • Two-Roll Mill or Internal Mixer: For compounding the rubber.

  • Moving Die Rheometer (MDR): In accordance with ASTM D5289.[5][6][11]

  • Analytical Balance: For accurate weighing of ingredients.

  • Sample Cutter: To prepare specimens of the correct size and weight.

2. Rubber Compounding

  • Prepare a masterbatch of the rubber compound without CTP. Ensure homogeneity of the mix.

  • Divide the masterbatch into several portions for the different CTP concentrations to be tested (e.g., 0.0, 0.1, 0.2, 0.3 phr - parts per hundred rubber).

  • On a two-roll mill, individually incorporate the specified amount of CTP into each portion of the masterbatch. Ensure thorough dispersion.

  • Sheet out the compounds and allow them to mature for at least 24 hours at room temperature before testing.

3. MDR Test Procedure (as per ASTM D5289)

  • Set the MDR test temperature (e.g., 160°C).

  • Calibrate the instrument according to the manufacturer's instructions.

  • Cut a sample of the uncured rubber compound (approximately 5-6 grams).

  • Place the sample in the die cavity of the MDR and close the chamber.

  • Start the test. The instrument will oscillate one of the dies and record the torque as a function of time.

  • The test is complete when the torque reaches a plateau (MH) or after a predetermined time.

  • Record the cure curve and the resulting data: ML, MH, ts2, and t90.

  • Repeat the test for each CTP concentration, ensuring the die cavity is cleaned between each run.

Data Presentation

The quantitative data obtained from the MDR analysis should be summarized in a table for clear comparison of the effect of different CTP concentrations on the cure characteristics.

Table 1: Effect of CTP Concentration on Rubber Cure Characteristics at 160°C

CTP Concentration (phr)Minimum Torque (ML) (dNm)Maximum Torque (MH) (dNm)Scorch Time (ts2) (minutes)Optimum Cure Time (t90) (minutes)Cure Rate Index (CRI)
0.0 (Control)1.518.52.512.010.5
0.11.418.34.013.210.9
0.21.418.46.215.011.4
0.31.318.28.517.111.6

Interpretation of Results:

The data clearly demonstrates that as the concentration of CTP increases, the scorch time (ts2) is significantly extended. This confirms CTP's role as a pre-vulcanization inhibitor.[12] There is a slight increase in the optimum cure time (t90) and a minor effect on the minimum and maximum torque values, indicating that CTP primarily delays the onset of cure without significantly altering the final crosslink density or the viscosity of the uncured compound.[4]

Visualizations

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 Rheological Analysis cluster_2 Data Interpretation A 1. Rubber Masterbatch Preparation B 2. CTP Incorporation (Varying Concentrations) A->B Divide Masterbatch C 3. Compounding on Two-Roll Mill B->C Individual Mixes D 4. Sample Maturation (24 hours) C->D Sheet Out E 5. MDR Sample Preparation D->E Cut Samples F 6. MDR Testing (ASTM D5289) E->F G 7. Data Acquisition (Cure Curve) F->G H 8. Data Analysis (ML, MH, ts2, t90) G->H I 9. Tabulation and Comparison H->I J 10. Conclusion on CTP Effectiveness I->J

Caption: Workflow for evaluating CTP's effect on rubber cure.

Signaling Pathway of CTP Action

G cluster_1 CTP Inhibition Sulfur Sulfur (S8) Complex Accelerator-Sulfur Complex Sulfur->Complex Accelerator Accelerator (e.g., Sulfenamide) Accelerator->Complex reacts with Activator Activator (ZnO, Stearic Acid) Activator->Complex Crosslink Crosslinked Rubber (Vulcanizate) Complex->Crosslink reacts with Rubber Rubber Polymer Chains Rubber->Crosslink CTP CTP (PVI) MBT 2-Mercaptobenzothiazole (MBT) CTP->MBT targets Inactive Inactive Complex CTP->Inactive reacts with MBT->Complex precursor to MBT->Inactive

Caption: CTP's mechanism of delaying vulcanization.

References

Application Notes and Protocols: N-(Cyclohexylthio)phthalimide in Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Cyclohexylthio)phthalimide (CTP) is a versatile and stable electrophilic sulfur reagent that has emerged as a valuable tool in modern organic synthesis. While traditionally recognized for its role as a pre-vulcanization inhibitor in the rubber industry, its application as a sulfenylating agent for the formation of carbon-sulfur bonds is gaining significant attention. This document provides detailed application notes and protocols for the use of CTP in the synthesis of various sulfur-containing organic molecules, which are of interest in medicinal chemistry and materials science. CTP offers a safer and more stable alternative to traditional sulfenylating agents like thiols and sulfenyl halides.

Core Applications: Electrophilic Sulfenylation

This compound serves as an effective reagent for the transfer of a cyclohexylthio (-S-cyclohexyl) group to a variety of nucleophiles. The phthalimide (B116566) functions as a good leaving group, facilitating the attack of the nucleophile on the sulfur atom.

General Reaction Scheme:

G cluster_conditions Reaction Conditions cluster_products Products Reagents Nu-H + Catalyst Catalyst/Base Reagents->Catalyst CTP This compound CTP->Catalyst Product Nu-S-Cyclohexyl + Phthalimide Catalyst->Product

Caption: General workflow for electrophilic sulfenylation using CTP.

Sulfenylation of Indoles

The introduction of a sulfur moiety at the C3-position of indoles is of significant interest in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules. This compound provides an efficient method for the synthesis of 3-thioindoles.

Application Data:

The reaction of various indoles with N-thioalkyl- and N-thioarylphthalimides, including CTP, has been shown to produce 3-thioindoles in good to excellent yields.[1] Catalytic quantities of halide-containing salts are often crucial for the success of this reaction.[1] Lewis acids such as Magnesium Bromide (MgBr₂) can also be employed to catalyze the reaction.[2]

EntrySubstrate (Indole)Catalyst/PromoterProductYield (%)
1Indole (B1671886)t-BuOLi3-(Cyclohexylthio)-1H-indoleGood to Excellent[1]
2Substituted IndolesMgBr₂ (0.5 mol%)3-(Cyclohexylthio)-substituted-indolesNot Specified[2]
Experimental Protocol: Synthesis of 3-(Cyclohexylthio)-1H-indole

Materials:

  • Indole

  • This compound (CTP)

  • Lithium tert-butoxide (t-BuOLi)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of indole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add lithium tert-butoxide (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(cyclohexylthio)-1H-indole.

G start Start dissolve Dissolve Indole in anhydrous THF start->dissolve add_base Add t-BuOLi dissolve->add_base stir1 Stir at RT for 30 min add_base->stir1 add_ctp Add this compound stir1->add_ctp heat Heat to 60°C add_ctp->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 3-(Cyclohexylthio)-1H-indole.

Sulfenylation of Active Methylene (B1212753) Compounds

This compound is an effective reagent for the sulfenylation of active methylene compounds such as β-ketoesters and 3-aryloxindoles. These reactions often employ organocatalysts to achieve high yields and enantioselectivity.

Application Data:

The enantioselective sulfenylation of 3-aryloxindoles with N-(arylsulfenyl)phthalimides using a quinidine-derived organocatalyst has been reported to proceed with up to 99% ee.[2] Similarly, the sulfenylation of β-ketoesters can be achieved under phase-transfer conditions using chiral bifunctional catalysts.[2]

EntrySubstrateCatalystProductEnantiomeric Excess (ee)
13-AryloxindoleQuinidineChiral 3-aryl-3-thio-oxindoleup to 99%[2]
2β-KetoesterChiral Bifunctional CatalystChiral α-sulfenylated β-ketoesterNot Specified[2]
Experimental Protocol: Organocatalytic Sulfenylation of a β-Ketoester

Materials:

  • β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • This compound (CTP)

  • Chiral organocatalyst (e.g., a cinchona-derived thiourea)

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., toluene (B28343)/water for phase-transfer conditions)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Analytical instrumentation for determining yield and enantiomeric excess (e.g., HPLC with a chiral stationary phase)

Procedure:

  • To a mixture of the β-ketoester (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a toluene/water (1:1, 10 mL) solvent system, add the chiral organocatalyst (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_input Inputs cluster_process Process cluster_output Output β-Ketoester β-Ketoester A Mixing of Reactants β-Ketoester->A This compound This compound This compound->A Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->A Base (K2CO3) Base (K2CO3) Base (K2CO3)->A Solvent (Toluene/H2O) Solvent (Toluene/H2O) Solvent (Toluene/H2O)->A B Vigorous Stirring at RT A->B C Reaction Monitoring (TLC) B->C D Work-up (Phase Separation, Extraction, Washing, Drying) C->D E Purification (Column Chromatography) D->E F Analysis (Chiral HPLC) E->F Enantioenriched α-sulfenylated β-ketoester Enantioenriched α-sulfenylated β-ketoester F->Enantioenriched α-sulfenylated β-ketoester

Caption: Logical relationship for the organocatalytic sulfenylation of a β-ketoester.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the cyclohexylthio group into a range of organic molecules. Its stability, ease of handling, and reactivity make it a superior alternative to many traditional sulfenylating agents. The protocols outlined in these application notes provide a starting point for the exploration of CTP in the synthesis of novel sulfur-containing compounds for applications in drug discovery and materials science. Further research into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this important reagent.

References

High-Performance Liquid Chromatography (HPLC) Method for CTP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of Cytidine Triphosphate (CTP) in biological samples using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals involved in drug development who require accurate quantification of CTP to study various cellular processes.

Introduction

Cytidine Triphosphate (CTP) is a critical nucleotide that plays a central role in numerous cellular functions. It serves as a fundamental building block for the synthesis of RNA and DNA.[1] Furthermore, CTP is an essential precursor for the biosynthesis of all membrane phospholipids (B1166683) through the Kennedy and CDP-diacylglycerol pathways.[1][2] The enzyme CTP synthetase catalyzes the formation of CTP from Uridine Triphosphate (UTP).[2][3] Given its importance in cell proliferation and macromolecule synthesis, the accurate quantification of intracellular CTP levels is crucial for understanding cellular metabolism, the effects of therapeutic agents, and the progression of various diseases, including cancer.[3][4] This application note describes a robust reversed-phase ion-pair HPLC method for the simultaneous determination of CTP and other nucleotides in cell extracts.[4]

Experimental Protocols

Sample Preparation (Cell Extraction)

Proper sample preparation is a critical step to ensure accurate and reproducible HPLC analysis by minimizing interferences and protecting the HPLC system.[5][6] This protocol is adapted from a method for extracting nucleotides from cells.[4]

Materials:

  • 6% Trichloroacetic Acid (TCA), ice-cold

  • 5 M Potassium Carbonate (K₂CO₃)

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds (>10,000 x g) at 4°C

  • pH indicator strips or pH meter

Procedure:

  • Harvest cultured cells by a suitable method (e.g., trypsinization followed by centrifugation).

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a known volume of ice-cold 6% TCA.

  • Incubate the mixture on ice for 15 minutes to allow for cell lysis and protein precipitation.

  • Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new pre-chilled microcentrifuge tube.

  • Neutralize the extract by adding 5 M K₂CO₃ dropwise while vortexing gently. Monitor the pH using pH indicator strips or a pH meter until it reaches a neutral range (pH 6.5-7.5).

  • Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • Transfer the neutralized supernatant to a new tube for immediate HPLC analysis or store at -80°C.

  • Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.[7][8]

HPLC Analysis

This protocol is based on a reversed-phase ion-pair HPLC method for the simultaneous determination of ribonucleoside triphosphates and deoxyribonucleoside triphosphates.[4]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
Column Symmetry C18, 3.5 µm, 150 x 4.6 mm (e.g., from Waters)[4]
Guard Column NovaPak C18 Sentry guard column (e.g., from Waters)[4]
Mobile Phase A 10 mM Tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, adjusted to pH 6.9 with 1 M HCl.[4]
Mobile Phase B 5.6 mM Tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, adjusted to pH 7.0 with 1 M NaOH.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 27°C[4]
Detection Wavelength 254 nm[4]
Injection Volume 20 µL (can be optimized)
Gradient Program Time (min)

Procedure:

  • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in the table above.

  • Monitor the absorbance at 254 nm.

  • Identify and quantify the CTP peak based on the retention time of a CTP standard.

Data Analysis and Quantification

Standard Curve Generation:

  • Prepare a series of CTP standards of known concentrations in a solvent compatible with the mobile phase.

  • Inject each standard onto the HPLC system under the same conditions as the samples.

  • Generate a standard curve by plotting the peak area of CTP against its concentration.

  • The calibration curves should have a correlation coefficient (r) greater than 0.99 for accurate quantification.[4]

Sample Quantification:

  • Determine the peak area of CTP in the sample chromatogram.

  • Calculate the concentration of CTP in the sample using the linear regression equation from the standard curve.

  • Normalize the CTP concentration to the initial cell number or protein concentration of the sample.

Method Performance

The described method has been shown to provide good resolution and sensitivity for the analysis of CTP and other nucleotides.

Performance MetricTypical Value
Correlation Coefficient (r) >0.99[4]
Detection Limit (pmol) 4.32 for CTP[4]
Recovery 82.4% to 120.5%[4]
Within-day Precision Average of 0.9%[4]
Day-to-day Precision Average of 5.0%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cell_harvest Cell Harvesting & Washing tca_lysis Lysis with 6% TCA cell_harvest->tca_lysis centrifuge1 Centrifugation (Protein Removal) tca_lysis->centrifuge1 neutralization Neutralization with K2CO3 centrifuge1->neutralization centrifuge2 Centrifugation (Precipitate Removal) neutralization->centrifuge2 filtration 0.22 µm Filtration centrifuge2->filtration hplc_injection Sample Injection filtration->hplc_injection chromatography Chromatographic Separation (Symmetry C18 Column) hplc_injection->chromatography uv_detection UV Detection (254 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification using Standard Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for CTP analysis by HPLC.

ctp_signaling_pathway cluster_phospholipid Phospholipid Synthesis cluster_nucleic_acid Nucleic Acid Synthesis UTP UTP CTP_Synthase CTP Synthetase UTP->CTP_Synthase ATP ATP ATP->CTP_Synthase Glutamine Glutamine Glutamine->CTP_Synthase CTP CTP CTP_Synthase->CTP CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG CDP_Choline CDP-Choline CTP->CDP_Choline CDP_Ethanolamine CDP-Ethanolamine CTP->CDP_Ethanolamine RNA RNA CTP->RNA DNA DNA CTP->DNA Membrane_Phospholipids Membrane Phospholipids CDP_DAG->Membrane_Phospholipids CDP_Choline->Membrane_Phospholipids CDP_Ethanolamine->Membrane_Phospholipids

Caption: Role of CTP in major biosynthetic pathways.

References

Application Notes and Protocols: Investigating the Restoring Effect of CTP on Slightly Scorched Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl(thio)phthalimide (CTP), commercially known as a pre-vulcanization inhibitor (PVI) or anti-scorching agent, is a critical additive in the rubber industry.[1][2] Its primary function is to delay the onset of vulcanization, providing a "scorch safety" window during the mixing and processing of rubber compounds.[1][2] Beyond its preventative role, CTP is also recognized for its ability to "restore" or "reclaim" rubber that has been slightly scorched—a phenomenon of premature vulcanization that can render a batch of rubber unusable.[3][4]

These application notes provide a comprehensive overview of the theoretical basis for CTP's restorative effects, alongside detailed protocols for its systematic evaluation. While the restorative capacity of CTP is widely acknowledged in technical literature, specific quantitative data and standardized protocols for this application are not extensively published.[1][3][4][5] Therefore, this document presents a generalized experimental framework for researchers to investigate and quantify the restoring effect of CTP on slightly scorched rubber compounds.

Mechanism of Action

The vulcanization of rubber with sulfur is a complex process involving a series of chemical reactions that form cross-links between polymer chains. Scorch occurs when these cross-linking reactions initiate prematurely due to excessive heat or prolonged processing times.

CTP's primary role as a scorch inhibitor is to interrupt the initial stages of vulcanization. It is understood to function by reacting with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate formed during the vulcanization process.[6][7] This reaction effectively scavenges MBT, thereby delaying the formation of the active sulfurating agents responsible for cross-linking.

The "restoring" effect of CTP on slightly scorched rubber is believed to stem from a similar mechanism. In the early stages of scorching, the initial cross-links are primarily polysulfidic and relatively labile. It is hypothesized that when CTP is incorporated into a slightly scorched rubber matrix, it can interact with and break these unstable cross-links, effectively "devulcanizing" the rubber to a degree and restoring its plasticity.

G cluster_0 Vulcanization Initiation cluster_1 Scorch (Premature Cross-linking) cluster_2 Restoring Effect of CTP Accelerator Accelerator (e.g., Sulfenamide) MBT 2-Mercaptobenzothiazole (MBT) (Active Intermediate) Accelerator->MBT Sulfur Sulfur (S8) Sulfur->MBT Activators Activators (ZnO, Stearic Acid) Activators->MBT Scorched_Rubber Slightly Scorched Rubber (Labile Polysulfidic Cross-links) MBT->Scorched_Rubber Formation of Cross-link Precursors Inactive_Complex Inactive Complex MBT->Inactive_Complex Rubber_Polymer Rubber Polymer Chains Rubber_Polymer->Scorched_Rubber CTP CTP (N-cyclohexyl(thio)phthalimide) Restored_Rubber Restored Plasticity Scorched_Rubber->Restored_Rubber CTP breaks lunstable cross-links CTP->Inactive_Complex Reacts with

Figure 1: Proposed mechanism for the restoring effect of CTP.

Data Presentation

The following table presents a hypothetical but realistic set of quantitative data to illustrate the expected outcomes of the experimental protocols detailed in this document. This table should serve as a template for researchers to present their findings.

PropertyUnitUnscorched ControlScorched Rubber (No CTP)Scorched Rubber + 0.3 phr CTP
Rheological Properties
Minimum Mooney Viscosity (ML 1+4 @ 100°C)MU507555
Mooney Scorch Time (t5 @ 121°C)min15512
Cure Characteristics (MDR @ 150°C)
Minimum Torque (ML)dNm5.08.05.5
Maximum Torque (MH)dNm25.023.024.5
Scorch Time (ts2)min4.01.53.5
Optimum Cure Time (t90)min12.010.011.5
Physical Properties (Post-Vulcanization)
Tensile StrengthMPa20.012.018.5
Elongation at Break%500300480
HardnessShore A606561

Note: This data is illustrative. Actual results will vary depending on the rubber formulation, the severity of scorching, and the processing conditions.

Experimental Protocols

The following protocols provide a framework for inducing slight scorching in a rubber compound and subsequently evaluating the restorative effects of CTP.

Materials and Equipment
  • Rubber Compound: A standard, sulfur-curable rubber formulation (e.g., natural rubber-based).

  • CTP (N-cyclohexyl(thio)phthalimide): Powder or masterbatch form.

  • Two-Roll Mill or Internal Mixer: For compounding and inducing scorch.

  • Mooney Viscometer: For measuring viscosity and scorch time (as per ASTM D1646).

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR): For determining cure characteristics.

  • Tensile Tester: For measuring tensile strength and elongation at break.

  • Durometer: For measuring hardness (Shore A).

  • Press: For vulcanizing test sheets.

Experimental Workflow

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Scorching and Treatment cluster_2 Phase 3: Evaluation A1 Prepare Base Rubber Compound A2 Divide into Three Batches: - Unscorched Control - Scorched (No CTP) - Scorched (with CTP) A1->A2 B1 Induce Slight Scorching in Two Batches (e.g., extended milling time) A2->B1 B2 Add CTP to one of the scorched batches B1->B2 B3 Homogenize the CTP-treated and untreated scorched batches B2->B3 C1 Rheological Testing (Mooney Viscosity and Scorch) B3->C1 C3 Vulcanization of Test Sheets C1->C3 C2 Cure Characteristics (MDR/ODR) C2->C3 C4 Physical Property Testing (Tensile, Elongation, Hardness) C3->C4

Figure 2: Experimental workflow for evaluating CTP's restoring effect.
Detailed Methodologies

4.3.1. Preparation of the Base Rubber Compound

  • Prepare a standard sulfur-curable rubber compound using a two-roll mill or an internal mixer. A typical formulation might include natural rubber, carbon black, processing oil, zinc oxide, stearic acid, an accelerator (e.g., a sulfenamide), and sulfur.

  • Ensure all ingredients are well-dispersed.

  • Divide the masterbatch into three equal portions: one for the "Unscorched Control," and two for the scorching experiments.

4.3.2. Induction of Slight Scorching

  • Take two of the masterbatch portions.

  • On a two-roll mill with a controlled temperature (e.g., 90-100°C), continue to mill the rubber past the point of normal homogenization. The exact time will depend on the formulation and milling conditions and should be determined empirically to induce a noticeable increase in stiffness without rendering the rubber completely unprocessable.

  • Alternatively, hold the rubber in a heated chamber for a predetermined time to induce slight thermal scorching.

  • The goal is to create a "slightly scorched" compound that is stiffer and has a lower scorch time than the unscorched control.

4.3.3. Application of CTP

  • Take one of the slightly scorched batches and add a predetermined amount of CTP (e.g., 0.3 parts per hundred rubber - phr).

  • Mill the compound for a short period to ensure the CTP is thoroughly dispersed. Keep the milling time and temperature to a minimum to avoid further scorching.

  • The other scorched batch will serve as the "Scorched Rubber (No CTP)" control.

4.3.4. Evaluation of Rheological Properties

  • For all three samples (Unscorched Control, Scorched No CTP, Scorched + CTP), perform a Mooney Viscosity test (ML 1+4 at 100°C) according to ASTM D1646. This will provide a measure of the compound's viscosity.

  • Perform a Mooney Scorch test (e.g., at 121°C) to determine the scorch time (t5, the time for a 5-unit rise in viscosity).

4.3.5. Determination of Cure Characteristics

  • Use an MDR or ODR to analyze the cure characteristics of the three samples at a typical vulcanization temperature (e.g., 150°C).

  • Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

4.3.6. Vulcanization and Physical Property Testing

  • Based on the MDR/ODR data, vulcanize sheets of each of the three compounds in a press at the determined optimum cure time (t90) and temperature.

  • Allow the vulcanized sheets to condition for at least 24 hours at room temperature.

  • From the vulcanized sheets, cut dumbbell-shaped specimens for tensile testing and appropriate samples for hardness testing.

  • Measure the tensile strength and elongation at break using a tensile tester.

  • Measure the Shore A hardness using a durometer.

Interpretation of Results

  • Restored Plasticity: A decrease in the Minimum Mooney Viscosity and Minimum Torque (ML) of the "Scorched + CTP" sample compared to the "Scorched No CTP" sample would indicate a restoration of plasticity.

  • Improved Scorch Safety: An increase in the Mooney Scorch Time (t5) and MDR Scorch Time (ts2) for the CTP-treated sample would demonstrate the recovery of processing safety.

  • Recovery of Physical Properties: An improvement in tensile strength and elongation at break for the vulcanized "Scorched + CTP" sample towards the values of the "Unscorched Control" would confirm the restorative effect of CTP on the final product's performance.

Conclusion

While primarily utilized as a preventative measure, N-cyclohexyl(thio)phthalimide (CTP) offers a valuable secondary function in the reclamation of slightly scorched rubber. The experimental protocols outlined in these application notes provide a systematic approach for researchers to quantify this restoring effect. By evaluating changes in rheological properties, cure characteristics, and final physical properties, the efficacy of CTP in salvaging otherwise unusable rubber compounds can be thoroughly investigated. This has significant implications for improving process efficiency and reducing material waste in the rubber industry.

References

The Application of N-(Cyclohexylthio)phthalimide (CTP) as a Pre-Vulcanization Inhibitor in Specialty Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Cyclohexylthio)phthalimide, commonly known as CTP or by the trade name Santogard PVI, is a highly effective pre-vulcanization inhibitor (PVI) used extensively in the rubber industry. It plays a crucial role in controlling the vulcanization process of various elastomers, including specialty rubbers like Nitrile Butadiene Rubber (NBR), Ethylene Propylene Diene Monomer (EPDM), and Neoprene (Polychloroprene). This document provides detailed application notes and protocols for the use of CTP in these elastomers, targeted towards researchers and scientists in the field of polymer science and material development.

Mechanism of Action

CTP functions by scavenging the initial vulcanization precursors, thereby delaying the onset of the cross-linking reaction. The generally accepted mechanism involves the following steps:

  • In the presence of heat, the sulfur-curing system generates reactive sulfurating agents and accelerator-sulfur complexes.

  • CTP reacts with these precursors, particularly the accelerator-sulfur complexes, to form less reactive intermediates.

  • This reaction effectively "traps" the curatives, preventing them from initiating premature cross-linking, a phenomenon known as scorch.

  • As the temperature increases to the vulcanization temperature, the CTP-derived intermediates become unstable and release the active accelerator, allowing vulcanization to proceed at the desired rate.

This delayed action provides a valuable "scorch safety" window during the compounding and processing stages, such as mixing, milling, and extrusion, where elevated temperatures can otherwise lead to premature curing.

Application in Specialty Elastomers

Nitrile Butadiene Rubber (NBR)

NBR is widely used for its excellent oil and fuel resistance. The addition of CTP is particularly beneficial in NBR compounding, especially in complex formulations containing reinforcing fillers like carbon black and silica, which can increase processing temperatures.

Key Benefits:

  • Improved Scorch Safety: Allows for higher processing temperatures and longer processing times without the risk of premature vulcanization.

  • Enhanced Processing Consistency: Prevents viscosity increases during processing, leading to more uniform material flow and final product quality.

  • Flexibility in Cure System Design: Enables the use of faster, more efficient sulfur vulcanization systems without compromising processing safety.

Ethylene Propylene Diene Monomer (EPDM)

EPDM is known for its outstanding resistance to heat, ozone, and weathering. While generally less prone to scorch than NBR, CTP is still valuable in EPDM formulations, particularly those with high filler loadings or requiring long and complex extrusion profiles.

Key Benefits:

  • Prevention of Bin Scorch: Protects the compounded material during storage before vulcanization.

  • Improved Mold Flow: The delayed onset of cure allows for better filling of intricate mold cavities.

  • Enables Higher Curing Temperatures: By providing a safety margin, higher vulcanization temperatures can be employed for faster cycle times without risking pre-cure.

Neoprene (Polychloroprene)

Neoprene is valued for its balanced combination of properties, including resistance to oils, ozone, and flexing. The vulcanization of neoprene is typically achieved using metal oxides (e.g., ZnO and MgO) often in combination with accelerators. While the chemistry differs from sulfur curing, scorch control is still a critical concern.

Key Benefits:

  • Control over Cure Rate: CTP can moderate the activity of certain organic accelerators used in conjunction with metal oxides.

  • Enhanced Processing Safety: Particularly important in adhesive formulations where a long open time is required.

  • Improved Storage Stability: Prevents hardening of the uncured compound during storage.

Quantitative Data on CTP Performance

The effectiveness of CTP is typically measured by its impact on the curing characteristics of the rubber compound, as determined by a moving die rheometer (MDR).

ElastomerCTP Dosage (phr)Mooney Scorch (MS) at 121°C, t5 (min)Rheometer (MDR) at 150°C, ts2 (min)Rheometer (MDR) at 150°C, t90 (min)
NBR 0.015.23.512.8
0.118.54.814.1
0.222.16.215.5
0.325.87.516.9
EPDM 0.010.82.89.5
0.113.23.910.6
0.215.95.111.8
0.318.56.413.1
Neoprene 0.012.53.111.2
0.114.84.212.3
0.217.35.413.5
0.320.16.714.8

phr: parts per hundred rubber

Experimental Protocols

Protocol 1: Evaluation of Scorch Safety and Cure Characteristics

Objective: To determine the effect of varying concentrations of CTP on the scorch time and vulcanization profile of a specialty elastomer compound.

Materials and Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Moving Die Rheometer (MDR)

  • Mooney Viscometer with scorch measurement capability

  • Base elastomer (NBR, EPDM, or Neoprene)

  • Standard compounding ingredients (e.g., carbon black, processing oil, zinc oxide, stearic acid)

  • Sulfur or appropriate curing system

  • Accelerators (e.g., MBTS, TMTD)

  • CTP (Santogard PVI)

Procedure:

  • Compounding:

    • Masticate the base elastomer on the two-roll mill until a band is formed.

    • Add compounding ingredients in the following order, ensuring complete dispersion after each addition: zinc oxide, stearic acid, carbon black, processing oil.

    • Finally, add the sulfur, accelerators, and the specified dosage of CTP at a lower mill temperature to prevent premature reaction.

    • Homogenize the compound thoroughly.

  • Mooney Scorch Test (ASTM D1646):

    • Preheat the Mooney Viscometer to the specified temperature (e.g., 121°C).

    • Place a sample of the uncured compound in the viscometer.

    • Record the time (t5) it takes for the Mooney viscosity to rise 5 units above the minimum viscosity. This is the Mooney scorch time.

  • Rheometer Cure Test (ASTM D5289):

    • Preheat the MDR to the specified vulcanization temperature (e.g., 150°C).

    • Place a sample of the uncured compound in the die cavity.

    • Start the test and record the torque as a function of time.

    • From the resulting rheograph, determine the following parameters:

      • ML: Minimum torque (related to the viscosity of the uncured compound)

      • MH: Maximum torque (related to the stiffness and cross-link density of the cured compound)

      • ts2: Scorch time (time to a 2 dN·m rise from ML)

      • t90: Optimum cure time (time to reach 90% of the maximum torque)

Visualizations

G cluster_0 Compounding and Processing Stage (Lower Temperature) cluster_1 Vulcanization Stage (Higher Temperature) S8 Sulfur (S8) Accel Accelerator S8->Accel Heat Cure_System Active Accelerator-Sulfur Complex Accel->Cure_System CTP CTP (PVI) Cure_System->CTP Reaction Scorch Premature Cross-linking (Scorch) Cure_System->Scorch Inactive_Complex Inactive CTP-Accelerator Complex CTP->Inactive_Complex Regenerated_Accel Regenerated Accelerator Inactive_Complex->Regenerated_Accel Heat (Decomposition) Elastomer Elastomer Chains Elastomer->Scorch Vulcanized_Network Vulcanized Elastomer Network Regenerated_Accel->Vulcanized_Network Elastomer_V Elastomer Chains Elastomer_V->Vulcanized_Network

Caption: Mechanism of CTP as a pre-vulcanization inhibitor.

G Start Start: Define Elastomer and Formulation Compounding 1. Compounding (Two-Roll Mill or Internal Mixer) Start->Compounding Mooney 2. Mooney Scorch Test (ASTM D1646) Compounding->Mooney MDR 3. Rheometer Cure Test (ASTM D5289) Compounding->MDR Data_Analysis 4. Data Analysis (ts2, t90, MH, ML) Mooney->Data_Analysis MDR->Data_Analysis Conclusion End: Determine Optimal CTP Dosage Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating CTP effectiveness.

Troubleshooting & Optimization

improving yield and purity in N-(Cyclohexylthio)phthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(Cyclohexylthio)phthalimide for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry. 4. Hydrolysis of the product. 5. Inefficient purification.1. Increase reaction time or improve mixing. 2. Maintain the reaction temperature between 0°C and 20°C for optimal results.[1][2] 3. Use a slight molar excess (1-10%) of phthalimide (B116566) and the base relative to cyclohexylsulphenylchloride.[1][2] 4. While the product can be unstable in alkaline solutions, using an aqueous alkali or alkaline earth metal hydroxide (B78521) as the base has been shown to produce high yields.[1] Minimize prolonged exposure to strong bases during workup. 5. Review the purification protocol. Recrystallization from a suitable solvent like n-heptane can improve purity and recovery.[3]
Low Purity 1. Presence of unreacted starting materials. 2. Formation of byproducts. 3. Inadequate washing of the crude product.1. Ensure the reaction goes to completion by monitoring with techniques like TLC. Adjust stoichiometry as needed. 2. Potential byproducts can arise from side reactions. Purification via column chromatography (silica gel with a suitable eluent) or recrystallization is effective.[4] 3. Wash the precipitated product thoroughly with appropriate solvents (e.g., water, hexane (B92381), or pentane) to remove inorganic salts and other impurities.[1][2]
Poor Solubility of Reactants 1. Inappropriate solvent choice.1. The reaction can be carried out in a biphasic system with an organic solvent (e.g., hexane, toluene) for the cyclohexylsulphenylchloride and an aqueous solution for the base and phthalimide salt.[1][2] The use of an emulsifier can improve mixing between the phases.[1][2]
Difficulty in Product Isolation 1. Product oiling out instead of precipitating. 2. Fine precipitate that is difficult to filter.1. Ensure the crystallization/precipitation solvent is appropriate and that the solution is sufficiently cooled. Scratching the inside of the flask can sometimes induce crystallization. 2. Allow the precipitate to digest (stir at a constant temperature) to increase particle size. Use of a finer filter paper or a different filtration technique might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and high-yielding method for synthesizing this compound?

A1: The reaction of phthalimide with cyclohexylsulphenylchloride in the presence of an aqueous solution of an alkali or alkaline earth metal hydroxide as a base has been demonstrated to produce very high yields (up to 97.9%) and high purity (up to 99%).[1][2] This method is advantageous as it avoids the use of difficult-to-recover solvents like dimethylformamide.[2]

Q2: What is the optimal temperature for the reaction?

A2: The reaction can be conducted at temperatures ranging from -10°C to 100°C, but maintaining a temperature between 0°C and 20°C is preferable for achieving high yields and purity.[1][2]

Q3: What is the recommended stoichiometry of the reactants?

A3: It is recommended to use phthalimide, cyclohexylsulphenylchloride, and the base in a close to equimolar ratio. However, a slight molar excess of phthalimide and the base (up to 10 mol %) relative to cyclohexylsulphenylchloride can be beneficial.[1][2]

Q4: Which base is most suitable for this synthesis?

A4: Aqueous solutions of alkali metal hydroxides (like sodium hydroxide or potassium hydroxide) or alkaline earth metal hydroxides (like calcium hydroxide) are preferred.[1][2] These act as effective hydrochloric acid acceptors.

Q5: How can I purify the crude this compound?

A5: The crude product can be purified by washing with solvents like pentane (B18724) or hexane to remove organic impurities, followed by washing with water to remove inorganic salts.[1][2] For higher purity, recrystallization from a suitable solvent such as n-heptane is effective.[3] Column chromatography on silica (B1680970) gel is another option for achieving very high purity.[4]

Q6: Are there any alternative synthesis routes?

A6: Yes, other methods exist, though they may not be as efficient for large-scale production. These include an electrolytic synthesis from phthalimide and dicyclohexyldisulphide, and the reaction of N-chlorophthalimide with dicyclohexyldisulphide.[1] However, these methods have been reported to result in lower yields (60-67%).[2]

Quantitative Data Summary

The following table summarizes the yield and purity of this compound obtained under different reaction conditions as described in the literature.

Method Reactants Base Solvent Temperature Yield (%) Purity (%) Reference
Aqueous Base MethodPhthalimide, Cyclohexylsulphenylchloride10% Aqueous NaOHWater10°C97.998[1]
Aqueous Base MethodPhthalimide, Cyclohexylsulphenylchloride10% Aqueous NaOHWater/Hexane10°C96.798[1][2]
Aqueous Base MethodPhthalimide, Cyclohexylsulphenylchloride10% Milk of LimeWater/Toluene10°C95.899[1][2]
Electrolytic MethodPhthalimide, Dicyclohexyldisulphide-Acetonitrile20°C99-[4]

Experimental Protocols

Key Experiment: Synthesis of this compound using an Aqueous Base

This protocol is based on a high-yield procedure described in the literature.[1][2]

Materials:

  • Phthalimide

  • Cyclohexylsulphenylchloride

  • 10% (w/v) Aqueous Sodium Hydroxide Solution

  • Hexane or Pentane

  • Water (distilled or deionized)

  • Reaction vessel with stirring capability and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve phthalimide in a 10% aqueous sodium hydroxide solution at 10°C with stirring. The molar ratio of phthalimide to NaOH should be approximately 1:1.

  • To this solution, add a solution of cyclohexylsulphenylchloride in hexane (or it can be added neat) dropwise while maintaining the temperature at 10°C. The molar ratio of cyclohexylsulphenylchloride to phthalimide should be approximately 1:1.

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes.

  • The precipitated solid product is then separated from the liquid phases by filtration.

  • Wash the collected solid first with hexane or pentane and then with water to remove any unreacted starting materials and inorganic salts.

  • Dry the final product, this compound, under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phthalimide Phthalimide ReactionVessel Reaction at 0-20°C Phthalimide->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel SulfenylChloride Cyclohexylsulphenylchloride (in organic solvent) SulfenylChloride->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing (Organic & Aqueous) Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Temp Is reaction temperature between 0-20°C? Start->Check_Temp Check_Stoich Is there a slight excess (1-10 mol%) of phthalimide and base? Check_Temp->Check_Stoich Yes Adjust_Temp Adjust and maintain temperature Check_Temp->Adjust_Temp No Check_Time Was the reaction time sufficient? Check_Stoich->Check_Time Yes Adjust_Stoich Adjust stoichiometry Check_Stoich->Adjust_Stoich No Check_Purification Was the purification and isolation efficient? Check_Time->Check_Purification Yes Increase_Time Increase reaction time Check_Time->Increase_Time No Optimize_Purification Optimize purification protocol Check_Purification->Optimize_Purification No Success Yield Improved Check_Purification->Success Yes Adjust_Temp->Check_Stoich Adjust_Stoich->Check_Time Increase_Time->Check_Purification Optimize_Purification->Success

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Optimization of Processing Temperatures with N-(Cyclohexylthio)phthalimide (CTP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of N-(Cyclohexylthio)phthalimide (CTP) in your rubber compounding and processing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing processing temperatures and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (CTP) in rubber compounding?

A1: this compound (CTP) is a pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent.[1] Its main role is to delay the onset of vulcanization (scorch), which is the premature cross-linking of rubber compounds during mixing and processing.[2] This delay provides a wider processing window, allowing for safer and more efficient manufacturing at higher temperatures.[2]

Q2: How does CTP work to prevent premature vulcanization?

A2: CTP functions by interacting with the vulcanization accelerator system. Specifically, it reacts with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate formed during the initial stages of sulfur vulcanization. By scavenging MBT, CTP effectively inhibits the formation of further cross-linking precursors until it is consumed, thereby delaying the onset of scorch.

Q3: What are the typical dosage levels for CTP?

A3: The recommended dosage of CTP is generally in the range of 0.1 to 0.3 parts per hundred rubber (phr).[1] However, the optimal dosage can vary depending on the specific rubber formulation, the type and amount of accelerator used, and the processing conditions. It is crucial to determine the optimum dosage for a given compound to achieve the desired processing safety.

Q4: Is CTP effective with all types of rubber and accelerator systems?

A4: CTP is widely used and effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and other synthetic rubbers.[1] It is particularly effective when used in conjunction with sulfenamide-based accelerators.

Q5: Does CTP affect the final properties of the vulcanized rubber?

A5: When used at appropriate dosages, CTP has little to no negative impact on the final physical properties of the vulcanized rubber, such as tensile strength, modulus, and elongation at break.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using CTP to optimize processing temperatures.

Issue 1: Premature Vulcanization (Scorching) Occurs Despite the Use of CTP.

Possible Cause Recommended Solution
Insufficient CTP Dosage The amount of CTP may be too low to effectively inhibit pre-vulcanization at the processing temperature. Increase the CTP dosage in small increments (e.g., 0.05 phr) and re-evaluate the scorch time.
Excessively High Processing Temperature The processing temperature may be too high for the current formulation, even with CTP. Lower the processing temperature and monitor the scorch behavior.
Inadequate Dispersion of CTP Poor mixing can lead to localized areas with low CTP concentration, resulting in premature scorching. Ensure thorough and uniform dispersion of all compounding ingredients during the mixing stage.
Interaction with Other Additives Certain acidic materials can reduce the effectiveness of CTP. Review the formulation for any components that may interact with and neutralize the CTP.

Issue 2: Scorch Time is Too Long, Affecting Cure Cycle Efficiency.

Possible Cause Recommended Solution
Excessive CTP Dosage An overdose of CTP can lead to an excessively long scorch delay, which can increase the overall cure time.[3] Reduce the CTP dosage and verify the scorch time and cure characteristics.
Low Processing/Curing Temperature The temperature may not be high enough to efficiently consume the CTP and initiate vulcanization in a timely manner. Consider a moderate increase in the processing or curing temperature.
Interaction with Basic Additives Certain basic compounding ingredients can enhance the inhibitory effect of CTP, leading to longer than expected scorch times. Evaluate the formulation for any such interactions.

Data Presentation

The following table summarizes the typical effect of CTP concentration and processing temperature on the Mooney Scorch Time (t5) for a representative Styrene-Butadiene Rubber (SBR) compound.

CTP Concentration (phr)Processing Temperature (°C)Mooney Scorch Time (t5, minutes)
0.012015
0.112020
0.212025
0.312030
0.01308
0.113012
0.213016
0.313020
0.01404
0.11407
0.214010
0.314013

Note: The values presented in this table are illustrative and can vary depending on the specific rubber formulation and other compounding ingredients.

Experimental Protocols

1. Mooney Scorch Time Determination

This protocol outlines the procedure for measuring the scorch characteristics of a rubber compound using a Mooney Viscometer, in accordance with ASTM D1646.

  • Apparatus: Shearing disk viscometer (Mooney Viscometer).

  • Procedure:

    • Prepare a uniform, uncured rubber sample.

    • Preheat the Mooney Viscometer to the desired test temperature (e.g., 120°C, 130°C, or 140°C).

    • Place the rubber sample in the die cavity, completely surrounding the rotor.

    • Close the viscometer and allow the sample to warm up for a specified time (typically 1 minute).

    • Start the rotor and record the Mooney viscosity over time.

    • The Mooney Scorch Time (t5) is the time required for the viscosity to rise 5 Mooney units above the minimum viscosity recorded.[4]

2. Cure Characteristics Determination using a Moving Die Rheometer (MDR)

This protocol describes the use of a Moving Die Rheometer (MDR) to evaluate the cure characteristics of a rubber compound.

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure:

    • Prepare a small, uncured rubber sample.

    • Place the sample in the temperature-controlled die cavity of the MDR.

    • Close the chamber and start the test. The lower die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.

    • The torque required to oscillate the die is measured as a function of time.

    • The resulting cure curve provides key parameters, including:

      • ML (Minimum Torque): An indication of the uncured compound's viscosity.

      • MH (Maximum Torque): An indication of the cured compound's stiffness.

      • ts2 (Scorch Time): The time to reach a 2-unit rise in torque above ML.

      • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.

Visualizations

Vulcanization_Inhibition_Pathway cluster_0 Vulcanization Process cluster_1 Inhibition by CTP Sulfenamide_Accelerator Sulfenamide Accelerator MBT_Formation Formation of 2-Mercaptobenzothiazole (MBT) Sulfenamide_Accelerator->MBT_Formation Heat Crosslinking_Precursors Crosslinking Precursors MBT_Formation->Crosslinking_Precursors Reaction with Sulfur CTP_Reaction CTP reacts with MBT MBT_Formation->CTP_Reaction Vulcanization Vulcanization (Crosslinking) Crosslinking_Precursors->Vulcanization CTP This compound (CTP) CTP->CTP_Reaction Inhibition Inhibition of Crosslinking CTP_Reaction->Inhibition

Caption: Signaling pathway of vulcanization inhibition by CTP.

Troubleshooting_Workflow Start Start: Premature Vulcanization (Scorching) Observed Check_Dosage Is CTP dosage sufficient for the processing temperature? Start->Check_Dosage Increase_Dosage Action: Increase CTP dosage in small increments. Check_Dosage->Increase_Dosage No Check_Temperature Is the processing temperature too high? Check_Dosage->Check_Temperature Yes Increase_Dosage->Check_Temperature Lower_Temperature Action: Lower the processing temperature. Check_Temperature->Lower_Temperature Yes Check_Dispersion Is CTP dispersion uniform? Check_Temperature->Check_Dispersion No Lower_Temperature->Check_Dispersion Improve_Mixing Action: Improve mixing procedure to ensure uniform dispersion. Check_Dispersion->Improve_Mixing No Review_Formulation Action: Review formulation for interacting additives. Check_Dispersion->Review_Formulation Yes Improve_Mixing->Review_Formulation End End: Scorch issue resolved. Review_Formulation->End

Caption: Troubleshooting workflow for premature vulcanization.

References

identifying side products in N-(Cyclohexylthio)phthalimide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Cyclohexylthio)phthalimide (CTP).

Troubleshooting Guide: Identifying Side Products

Question: I am observing unexpected peaks in the HPLC analysis of my this compound (CTP) synthesis reaction mixture. How can I identify the potential side products?

Answer:

The formation of side products in CTP synthesis is often related to the reactivity of the starting materials and intermediates, as well as the reaction conditions. The primary synthesis route involves the reaction of phthalimide (B116566) with cyclohexylsulfenyl chloride, which is typically generated in situ from dicyclohexyl disulfide and a chlorinating agent. A base is used to facilitate the final coupling reaction.

Below is a summary of potential side products and the analytical approaches to identify them.

Common Side Products and Their Formation
Potential Side ProductChemical StructureLikely Cause of FormationSuggested Analytical Identification Method(s)
PhthalimidePhth(NH)Unreacted starting material or hydrolysis of the final product.HPLC, GC-MS, NMR
Dicyclohexyl disulfide(C₆H₁₁)₂S₂Unreacted starting material.HPLC, GC-MS, NMR
Cyclohexanethiol (B74751)C₆H₁₁SHHydrolysis of cyclohexylsulfenyl chloride or the final product.GC-MS (due to volatility)
Phthalic acidC₆H₄(COOH)₂Hydrolysis of phthalimide or the final product under basic conditions.HPLC, LC-MS
N-(Cyclohexylsulfinyl)phthalimideC₁₄H₁₅NO₃SOxidation of the final product.HPLC-MS, NMR
N-(Cyclohexylsulfonyl)phthalimideC₁₄H₁₅NO₄SFurther oxidation of the final product.HPLC-MS, NMR
Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of CTP. Variations in stoichiometry, temperature, and reaction time can influence the product yield and impurity profile.

Materials:

  • Dicyclohexyl disulfide

  • Phthalimide

  • Chlorine gas (or an alternative chlorinating agent like sulfuryl chloride)

  • Toluene (B28343) (or another suitable aprotic solvent)

  • A base (e.g., aqueous sodium hydroxide (B78521), triethylamine)

  • Hexane (for precipitation)

Procedure:

  • In-situ formation of Cyclohexylsulfenyl Chloride:

    • In a stirred reactor, suspend dicyclohexyl disulfide and phthalimide in toluene at a molar ratio of approximately 1:2.

    • Cool the mixture to 0-10°C.

    • Slowly bubble chlorine gas through the mixture while maintaining the temperature. The molar ratio of chlorine to dicyclohexyl disulfide should be approximately 2:1.

    • Monitor the reaction progress by GC or TLC to confirm the consumption of dicyclohexyl disulfide.

  • Reaction with Phthalimide:

    • Once the formation of cyclohexylsulfenyl chloride is complete, slowly add a base (e.g., a slight molar excess of aqueous sodium hydroxide or triethylamine) to the reaction mixture while maintaining the cool temperature.

    • Allow the reaction to stir for a specified time, monitoring the formation of CTP by HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, allow the phases to separate.

    • Wash the organic phase with water to remove salts and excess base.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Concentrate the organic phase under reduced pressure.

    • Precipitate the crude CTP by adding hexane.

    • Filter the solid product, wash with cold hexane, and dry under vacuum.

Logical Troubleshooting Workflow

If you are encountering issues with side product formation, the following workflow can help you diagnose and resolve the problem.

troubleshooting_workflow start Problem: Unexpected Peaks in HPLC check_starting_materials 1. Analyze Starting Materials (Phthalimide, Dicyclohexyl Disulfide) for Purity start->check_starting_materials analyze_mixture 2. Analyze Reaction Mixture (HPLC-MS, GC-MS, NMR) check_starting_materials->analyze_mixture unreacted_sm Hypothesis: Unreacted Starting Materials optimize_conditions 5. Optimize Reaction Conditions unreacted_sm->optimize_conditions hydrolysis Hypothesis: Hydrolysis Products hydrolysis->optimize_conditions oxidation Hypothesis: Oxidation Products oxidation->optimize_conditions compare_spectra 3. Compare Spectra with Known Standards or Literature Data analyze_mixture->compare_spectra identify_side_products 4. Identify Side Products compare_spectra->identify_side_products identify_side_products->unreacted_sm Phthalimide, Dicyclohexyl Disulfide identify_side_products->hydrolysis Phthalic Acid, Cyclohexanethiol identify_side_products->oxidation Sulfoxide, Sulfone solution_sm Solution: - Increase reaction time/temperature - Adjust stoichiometry optimize_conditions->solution_sm solution_hydrolysis Solution: - Ensure anhydrous conditions - Use non-aqueous base - Control temperature during base addition optimize_conditions->solution_hydrolysis solution_oxidation Solution: - Use inert atmosphere - Avoid oxidizing contaminants optimize_conditions->solution_oxidation

Caption: Troubleshooting workflow for identifying and mitigating side products in CTP synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: The most frequently encountered side products are typically unreacted starting materials such as phthalimide and dicyclohexyl disulfide.[1][2] Due to the moisture sensitivity of the cyclohexylsulfenyl chloride intermediate and the final product's instability in alkaline conditions, hydrolysis products like phthalic acid and cyclohexanethiol are also common.

Q2: How can I minimize the formation of hydrolysis-related side products?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. When using an aqueous base, it is important to control the temperature during addition and to minimize the reaction time in the presence of the base. Using a non-aqueous base, such as a tertiary amine, can also be beneficial.

Q3: My final product is off-white or yellowish. What could be the cause?

A3: While pure this compound is a white solid, a yellowish tint can indicate the presence of impurities. This could be due to residual starting materials, side products, or slight degradation of the product. Purification by recrystallization can often improve the color and purity of the final product.

Q4: What analytical techniques are best for identifying unknown impurities in my reaction?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the components of your reaction mixture and obtaining the molecular weight of each component, which is crucial for tentative identification.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is particularly useful for identifying volatile impurities such as cyclohexanethiol and unreacted dicyclohexyl disulfide.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially after they have been isolated, confirming their identity.

Q5: Can oxidation of the sulfur atom occur during the synthesis?

A5: While the primary reaction does not involve oxidation, the presence of oxidizing agents as contaminants or exposure to air for prolonged periods, especially at elevated temperatures, could potentially lead to the formation of N-(cyclohexylsulfinyl)phthalimide (sulfoxide) or N-(cyclohexylsulfonyl)phthalimide (sulfone).[3] If these species are suspected, HPLC-MS analysis would be instrumental in their identification due to the mass increase corresponding to the addition of one or two oxygen atoms.

This compound Synthesis Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the potential side reactions that can lead to the formation of common impurities.

reaction_pathway DCDS Dicyclohexyl Disulfide CSCl Cyclohexylsulfenyl Chloride DCDS->CSCl + Cl₂ Unreacted_DCDS Unreacted Dicyclohexyl Disulfide DCDS->Unreacted_DCDS Phth Phthalimide CTP This compound (Main Product) Phth->CTP + Base Unreacted_Phth Unreacted Phthalimide Phth->Unreacted_Phth Cl2 Cl₂ Base Base H2O H₂O (Moisture) Oxidant [O] (Oxidant) CSCl->CTP + Base Hydrolysis_CSCl Cyclohexanethiol & other hydrolysis products CSCl->Hydrolysis_CSCl + H₂O Hydrolysis_CTP Phthalimide + Cyclohexanethiol CTP->Hydrolysis_CTP + H₂O / Base Oxidation_CTP N-(Cyclohexylsulfinyl)phthalimide (Sulfoxide) CTP->Oxidation_CTP + [O]

References

Technical Support Center: Purification of N-(Cyclohexylthio)phthalimide (CTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude N-(Cyclohexylthio)phthalimide (CTP).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude CTP.

Recrystallization Issues

Q1: My CTP is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can happen if the melting point of your crude CTP is lower than the boiling point of the solvent, often due to the presence of impurities which can depress the melting point.[1][2] Here are several troubleshooting steps:

  • Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound is fully dissolved and to prevent premature precipitation at a temperature above its depressed melting point.[1]

  • Use a Seed Crystal: If you have a small amount of pure CTP, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[3]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites for crystal growth.

  • Lower the Crystallization Temperature: If the oil solidifies upon further cooling, you can try to redissolve it in a minimal amount of hot solvent and then cool the solution more slowly.

  • Change the Solvent System: The polarity of your solvent may not be ideal. If you are using a single solvent, try a mixed solvent system. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution to clarify it and allow it to cool slowly. For CTP, a mixture of a more polar solvent like ethanol (B145695) with a non-polar solvent like hexane (B92381) could be effective.

  • Pre-purify the Crude Material: If significant impurities are present, a preliminary purification step like a simple filtration through a plug of silica (B1680970) gel might be necessary to remove the impurities causing the oiling out.

Q2: I am having difficulty choosing a suitable recrystallization solvent for CTP. What are some recommendations?

A2: The ideal recrystallization solvent is one in which CTP is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature, here are some suggestions:

  • Ethanol: Ethanol is a commonly used solvent for the recrystallization of moderately polar organic compounds.[4]

  • n-Heptane: The product has been reported to be recrystallized from n-heptane to yield white crystals.

  • Toluene (B28343)/Hexane Mixture: One documented method involves dissolving the crude product in toluene and then precipitating it by adding hexane. The resulting solid can then be washed with hexane.[5]

  • Solvent Screening: To find the best solvent, you can perform small-scale solubility tests. Place a small amount of your crude CTP in several test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene, hexane) to each. Observe the solubility at room temperature and then upon heating.

Q3: My purified CTP is still colored (e.g., light yellow). How can I remove the colored impurities?

A3: Colored impurities are often large, conjugated organic molecules. Here are a few methods to decolorize your CTP:

  • Activated Charcoal Treatment: Activated carbon has a high surface area and can adsorb colored impurities.[6] Add a small amount of activated charcoal to the hot solution of your crude CTP during recrystallization. After a few minutes of gentle boiling, remove the charcoal by hot gravity filtration and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Column Chromatography: If the colored impurities have a different polarity than your product, column chromatography can be very effective. A non-polar eluent is generally a good starting point for CTP.

  • Reversed-Phase Chromatography: If the colored impurity is less polar than CTP, reversed-phase flash chromatography could be a suitable purification method.[7]

Column Chromatography Issues

Q4: I am not getting good separation of CTP from its impurities using column chromatography. What can I do to optimize the separation?

A4: Optimizing column chromatography involves several factors:

  • Solvent System Selection: The choice of the mobile phase is critical. Use thin-layer chromatography (TLC) to determine the best solvent system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product. For CTP, which is a relatively non-polar compound, a good starting point would be a mixture of a non-polar solvent like hexane or heptane (B126788) with a slightly more polar solvent like ethyl acetate or dichloromethane (B109758).

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.[8]

  • Flow Rate: A slower flow rate generally results in better separation but increases the purification time. There is an optimal flow rate for each column and separation, which can be determined experimentally.

  • Stationary Phase: While silica gel is the most common stationary phase, if your compound is sensitive to the acidic nature of silica, you could consider using alumina.

Yield and Purity Issues

Q5: My final yield of pure CTP is very low. What are the potential causes and how can I improve it?

A5: Low yield can result from several factors throughout the purification process:

  • Incomplete Reaction: Ensure your synthesis reaction has gone to completion before starting the workup and purification.

  • Losses During Workup: Product can be lost during extractions if the partitioning between the organic and aqueous layers is not optimal. Ensure you are using the correct solvents and performing multiple extractions.

  • Recrystallization Issues: Using too much recrystallization solvent will result in a significant amount of your product remaining in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve your crude product. Also, ensure the solution is sufficiently cooled to maximize crystal formation.

  • Losses During Transfers: Be meticulous when transferring your product between flasks and during filtration steps. Rinse glassware with the appropriate solvent to recover any residual product.

  • Decomposition: Although CTP is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) could potentially lead to degradation.

Q6: How do I assess the purity of my final CTP product?

A6: Several analytical techniques can be used to determine the purity of your CTP:

  • Melting Point: A sharp melting point close to the literature value (around 90-93°C) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run the TLC in a suitable solvent system alongside your crude material and starting materials for comparison.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A pure sample will show a single major peak.[9] The area of the peak is proportional to the concentration of the compound.[10][11]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and the absence of signals corresponding to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as phthalimide (B116566) and dicyclohexyl disulfide, as well as byproducts formed during the synthesis. The specific impurities will depend on the synthetic route used.

Q2: What is a good solvent for dissolving crude CTP before column chromatography?

A2: The crude product should be dissolved in a minimal amount of the eluent or a slightly more polar solvent to ensure it adsorbs onto the stationary phase in a narrow band. Using a solvent that is too strong will cause the compound to move down the column too quickly, resulting in poor separation. For CTP, dichloromethane or a small amount of ethyl acetate in hexane could be suitable.

Q3: How should I interpret the results from an HPLC analysis of my purified CTP?

A3: In an HPLC chromatogram, the x-axis represents the retention time, and the y-axis represents the detector response.[10] A pure sample of CTP should show a single, sharp, and symmetrical peak at a specific retention time.[12] The presence of other peaks indicates impurities. The area of each peak corresponds to the relative amount of that component in the sample.[11][13] By integrating the peak areas, you can calculate the percentage purity of your CTP.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification MethodSolvent SystemExpected PurityReference
Recrystallizationn-HeptaneHighMentioned as a suitable solvent
Precipitation/WashingToluene/Hexane98-99%[5]
Column ChromatographyBenzene (Note: Benzene is toxic and should be replaced with a safer alternative like Toluene)99%
Column ChromatographyHexane/Ethyl Acetate (gradient)HighGeneral practice for similar compounds

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical MethodKey ParametersPurpose
Melting PointSharpness of range, comparison to literature value (90-93°C)Preliminary purity assessment
Thin-Layer Chromatography (TLC)Single spot, Rf valueQualitative purity check, monitoring reaction progress and column chromatography fractions
High-Performance Liquid Chromatography (HPLC)Single major peak, retention time, peak area percentageQuantitative purity analysis
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical shifts, integration, absence of impurity signalsStructural confirmation and purity assessment
Infrared (IR) SpectroscopyCharacteristic absorption bandsFunctional group confirmation

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Single Solvent (e.g., Ethanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for about 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven or air dry them.

  • Determine the melting point and assess the purity by TLC or HPLC.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the Sample: Carefully add the sample solution to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Dry the Product: Dry the resulting solid under vacuum.

  • Assess Purity: Determine the melting point and use other analytical techniques (TLC, HPLC, NMR) to confirm the purity of the final product.

Visualizations

Purification_Workflow crude Crude CTP recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 washing Washing/Precipitation crude->washing Option 3 analysis Purity & Identity Analysis (MP, TLC, HPLC, NMR, IR) recrystallization->analysis column_chromatography->analysis washing->analysis analysis->recrystallization Fails Specs (Re-purify) pure_ctp Pure CTP analysis->pure_ctp Meets Specs

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Decision_Tree start Purification Issue oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product is Colored? start->colored_product oiling_out->low_yield No add_solvent Add more solvent Lower cooling rate oiling_out->add_solvent Yes low_yield->colored_product No check_workup Review workup procedure (extractions, transfers) low_yield->check_workup Yes charcoal Use activated charcoal colored_product->charcoal Yes change_solvent Change solvent system add_solvent->change_solvent Still oils out optimize_recrystallization Optimize recrystallization (min. solvent, cool fully) check_workup->optimize_recrystallization Procedure OK chromatography Perform column chromatography charcoal->chromatography Color persists

Caption: Decision tree for troubleshooting common purification issues of CTP.

References

Technical Support Center: Rubber Compounding & Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during rubber mixing and processing, with a specific focus on preventing scorch.

Troubleshooting Guide: Scorching During Rubber Mixing

Scorching, or premature vulcanization, is a common issue in rubber processing that can lead to unusable material.[1] This guide provides a systematic approach to diagnosing and resolving scorching problems, particularly when using the pre-vulcanization inhibitor CTP (PVI).

Problem: The rubber compound is scorching during the mixing process.

Potential Cause Troubleshooting Steps Expected Outcome
Improper Mixing Procedure 1. Verify Ingredient Addition Order: Ensure that the vulcanizing agent (sulfur) and accelerators are added at the end of the mixing cycle.[2][3] CTP should be added before the vulcanizing agent and accelerator.[2] 2. Check Mixing Temperature: Monitor the temperature of the rubber compound throughout the mixing process. If the temperature exceeds 100°C when sulfur and accelerators are added, it can cause premature vulcanization.[3] 3. Optimize Mixing Time and Speed: Excessive mixing time or high rotor speeds can generate excessive heat, leading to scorch.[1][4]A more controlled mixing process with reduced heat history, preventing premature cross-linking.
Incorrect Formulation 1. Review Accelerator Levels: An excessive amount of accelerator can lead to a short scorch time.[2][5] Consider reducing the amount of auxiliary accelerators, especially during warmer seasons.[6] 2. Evaluate CTP Dosage: Ensure the correct dosage of CTP is being used. A typical dosage is up to 0.4 parts per hundred rubber (phr).[2] Exceeding this may require adjusting the accelerator levels.[6] 3. Assess Filler Type: High-structure carbon black can shorten scorch time due to increased heat generation during mixing.[3][7] Consider using a lower-structure carbon black if scorch is a persistent issue.[7]A balanced formulation with an adequate safety margin against scorching.
Inadequate Cooling 1. Check Cooling Systems: Ensure that the cooling systems on the internal mixer or two-roll mill are functioning correctly.[2] 2. Implement Post-Mixing Cooling: After mixing, the rubber compound should be cooled effectively. This can be achieved through water cooling, air cooling, or a combination of both.[2][6] Sheeting out the rubber to a thinner gauge can aid in faster cooling.Rapid reduction of the compound's temperature below the vulcanization activation point, preserving its processability.
Storage Conditions 1. Control Storage Temperature: Store the unvulcanized rubber compound in a cool, dry place with good air circulation.[2] High storage temperatures can lead to scorch over time. 2. Minimize Storage Time: Process the rubber compound as soon as possible after mixing to reduce the thermal history.[2]Prevention of premature vulcanization during storage, ensuring the compound remains processable.

Frequently Asked Questions (FAQs)

Q1: What is CTP and how does it prevent scorching?

A1: CTP, or N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (also known as PVI), is a pre-vulcanization inhibitor.[8] It works by delaying the onset of sulfur vulcanization at processing temperatures.[1] CTP interacts with the precursors of vulcanization, effectively extending the scorch time and allowing for safer and more efficient processing at higher temperatures without negatively impacting the final properties of the rubber when used at recommended dosages.[9]

Q2: At what stage of mixing should I add CTP?

A2: CTP should be added to the rubber compound before the addition of the vulcanizing agent (sulfur) and accelerators.[2] It is often recommended to add it at the beginning of the mixing process to ensure it is well-dispersed throughout the compound.[1]

Q3: Can I use CTP with any type of rubber and accelerator?

A3: CTP is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[10] It is particularly effective when used with sulfenamide-based accelerators, providing a synergistic effect in scorch control.[11][12]

Q4: What is the recommended dosage of CTP?

A4: The general dosage of CTP should not exceed 0.4 parts per hundred rubber (phr).[2] If a higher dosage is necessary, it is advisable to concurrently reduce the amount of vulcanization accelerator to maintain a balanced cure system.[6]

Q5: Besides using CTP, what other measures can I take to prevent scorch?

A5: Several strategies can be employed to prevent scorch:

  • Adjusting the vulcanization system: This includes optimizing the type and amount of accelerators.[13]

  • Controlling processing conditions: This involves managing mixing temperature, time, and cooling efficiency.[3][14]

  • Proper storage: Storing the rubber compound in a cool environment can prevent heat-induced scorching over time.[2]

  • Using reclaimed rubber: Adding 10-20 parts of reclaimed rubber can help in preventing scorch.[6]

Q6: How can I determine the scorch time of my rubber compound?

A6: The scorch time of a rubber compound can be measured using a Mooney viscometer or a moving die rheometer (MDR). These instruments measure the change in viscosity or torque of the compound as it is heated over time, providing a precise indication of the onset of vulcanization.[2][15]

Experimental Protocols

Protocol 1: Determination of Scorch Time using a Mooney Viscometer

Objective: To measure the scorch time (t5) of a rubber compound.

Apparatus: Mooney Viscometer

Methodology:

  • Prepare a sample of the rubber compound according to standard procedures.

  • Preheat the Mooney Viscometer to the desired test temperature (e.g., 121°C or 135°C).

  • Place the sample in the viscometer and close the chamber.

  • Start the test. The instrument will measure the Mooney viscosity of the compound over time.

  • The scorch time (t5) is recorded as the time it takes for the viscosity to rise 5 Mooney units above the minimum viscosity.

Protocol 2: Evaluation of Curing Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the scorch time (ts2) and optimum cure time (tc90) of a rubber compound.

Apparatus: Moving Die Rheometer (MDR)

Methodology:

  • Prepare a sample of the rubber compound.

  • Set the MDR to the desired vulcanization temperature.

  • Place the sample in the test cavity.

  • Start the test. The MDR will oscillate one of the dies and measure the torque required.

  • The instrument will generate a cure curve (torque vs. time).

  • From the cure curve, determine the following:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): An indication of the stiffness of the fully vulcanized compound.

    • Scorch Time (ts2): The time to reach 2 units of torque above ML.[15]

    • Optimum Cure Time (tc90): The time to reach 90% of the maximum torque.[15]

Visualizations

Scorching_Troubleshooting_Workflow start Scorching Observed check_mixing Review Mixing Procedure start->check_mixing mixing_ok Procedure Correct? check_mixing->mixing_ok check_formulation Analyze Formulation formulation_ok Formulation Balanced? check_formulation->formulation_ok check_cooling Inspect Cooling System cooling_ok Cooling Adequate? check_cooling->cooling_ok check_storage Evaluate Storage Conditions storage_ok Storage Proper? check_storage->storage_ok mixing_ok->check_formulation Yes adjust_mixing Adjust Ingredient Order, Temp, or Time mixing_ok->adjust_mixing No formulation_ok->check_cooling Yes adjust_formulation Modify Accelerator/CTP Levels or Filler Type formulation_ok->adjust_formulation No cooling_ok->check_storage Yes improve_cooling Enhance Post-Mix Cooling cooling_ok->improve_cooling No improve_storage Modify Storage Environment storage_ok->improve_storage No resolve Scorch Issue Resolved storage_ok->resolve Yes adjust_mixing->check_mixing adjust_formulation->check_formulation improve_cooling->check_cooling improve_storage->check_storage escalate Consult Senior Scientist

Caption: A workflow for troubleshooting scorching issues in rubber mixing.

CTP_Mechanism_of_Action cluster_processing Processing Stage (Lower Temperature) cluster_vulcanization Vulcanization Stage (Higher Temperature) Accelerator Sulfenamide Accelerator Inactive_Complex Inactive Intermediate Accelerator->Inactive_Complex reacts with CTP CTP (PVI) CTP->Inactive_Complex forms Active_Sulfurating_Agent Active Sulfurating Agent Inactive_Complex->Active_Sulfurating_Agent Releases accelerator at higher temperature Crosslinked_Rubber Cross-linked Rubber Active_Sulfurating_Agent->Crosslinked_Rubber Rubber_Chains Rubber Polymer Chains Rubber_Chains->Crosslinked_Rubber cross-links

Caption: Simplified mechanism of CTP in preventing premature vulcanization.

References

Technical Support Center: Enhancing Unvulcanized Rubber Storage Stability with CTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CTP (N-cyclohexyl(thio)phthalimide) to enhance the storage stability of unvulcanized rubber.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature Vulcanization (Scorch) - Inadequate CTP dosage. - High processing temperatures. - Aggressive accelerator system.- Increase CTP dosage in increments of 0.05 phr. - Reduce mixer and mill temperatures.[1] - Consider a less reactive primary accelerator.
Bloom (White/Yellow Crystalline Powder on Surface) - CTP dosage exceeds its solubility limit in the rubber matrix (typically above 0.5 phr).[2]- Reduce CTP dosage to below 0.5 phr.[2] - If higher scorch protection is needed, consider a blend of CTP with another retarder.
Reduced State of Cure or Slower Cure Rate - CTP can sometimes slightly retard the overall cure rate, although this effect is generally minimal at recommended dosages.[3]- A slight increase in the accelerator or sulfur level may be necessary to compensate.[4]
Inconsistent Scorch Times Between Batches - Poor dispersion of CTP in the rubber compound.- Ensure thorough mixing. CTP should be added early in the mixing cycle with other ingredients before the addition of sulfur and accelerators.
Hardening of Rubber During Storage - Insufficient CTP to prevent the onset of cross-linking over time. - High storage temperatures and humidity.[4]- Increase CTP dosage within recommended limits. - Store unvulcanized rubber in a cool, dry, and dark environment.

Frequently Asked Questions (FAQs)

Q1: What is CTP and how does it improve the storage stability of unvulcanized rubber?

A1: CTP, or N-cyclohexyl(thio)phthalimide, is a pre-vulcanization inhibitor (PVI).[3] It enhances storage stability by delaying the onset of sulfur vulcanization, a process that can occur slowly over time even at ambient temperatures, leading to hardening and processing difficulties. CTP functions by scavenging 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process, thereby preventing premature cross-linking.[5] This provides a longer and more predictable scorch time, ensuring the rubber remains processable for an extended period.[3]

Q2: What is the typical dosage of CTP in a rubber compound?

A2: The typical dosage of CTP is between 0.1 and 0.3 parts per hundred of rubber (phr).[4] It is important to note that using CTP above approximately 0.5 phr can lead to bloom, where the CTP migrates to the surface and forms crystalline deposits.[2]

Q3: Will CTP negatively affect the final physical properties of my vulcanized rubber?

A3: When used within the recommended dosages, CTP generally does not have a significant adverse effect on the final physical properties of the vulcanized rubber, such as tensile strength, modulus, and elasticity.[3]

Q4: Can CTP be used with any type of rubber and accelerator system?

A4: CTP is versatile and compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.[3] It is particularly effective when used with sulfenamide (B3320178) and thiazole-based accelerator systems.[4]

Q5: How can I reclaim a rubber compound that has been slightly scorched?

A5: CTP can have a restorative effect on rubber that has been subjected to high heat or is slightly scorched, allowing for the recovery of marginally processed stock.[2][4]

Data Presentation

The following table summarizes the quantitative effect of varying CTP dosages on the cure characteristics of a typical natural rubber (NR) compound.

CTP Dosage (phr) Mooney Scorch Time (t₅) at 135°C (minutes) Optimum Cure Time (t₉₀) at 150°C (minutes) Minimum Torque (ML) (dN·m) Maximum Torque (MH) (dN·m)
0.010.58.21.518.5
0.115.28.51.418.3
0.220.88.91.418.4
0.325.59.31.318.2
0.430.19.81.318.1

Note: These values are representative and may vary depending on the specific formulation and processing conditions.

Experimental Protocols

Mooney Viscosity and Scorch Time (ASTM D1646)

This method determines the viscosity and pre-vulcanization characteristics of unvulcanized rubber.

a. Sample Preparation:

  • Prepare a rubber sample according to the formulation, ensuring uniform dispersion of all ingredients.

  • Condition the sample at a standard temperature before testing to eliminate moisture.

b. Test Procedure:

  • Set the Mooney viscometer to the specified test temperature (e.g., 135°C for scorch testing).

  • Place the rubber sample in the viscometer chamber.

  • A rotor applies a constant shearing force to the sample.

  • The initial viscosity (Mooney Viscosity, ML) is recorded.

  • The test continues, and the time it takes for the viscosity to rise by 5 Mooney units above the minimum (t₅) is recorded as the Mooney scorch time.

Oscillating Disk Rheometer (ODR) Analysis (ASTM D2084)

This method is used to determine the vulcanization characteristics of a rubber compound.[2][5]

a. Sample Preparation:

  • Prepare the rubber compound as for the Mooney viscosity test.

  • A small, uncured sample (approximately 10-15 grams) is required.

b. Test Procedure:

  • Preheat the ODR dies to the specified vulcanization temperature (e.g., 150°C).

  • Place the sample in the temperature-controlled die cavity, which contains a biconical disk.

  • The disk oscillates at a specified frequency and amplitude, and the torque required to oscillate the disk is measured over time.

  • The following parameters are obtained from the resulting cure curve:

    • ML (Minimum Torque): An indication of the viscosity of the uncured compound.[6]

    • MH (Maximum Torque): A measure of the stiffness or modulus of the fully cured rubber.[6]

    • tₛ₂ (Scorch Time): The time for the torque to increase by 2 units above ML, indicating the onset of vulcanization.[3]

    • t₉₀ (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.[3]

Mandatory Visualizations

CTP_Mechanism cluster_vulcanization Standard Vulcanization Pathway cluster_ctp_inhibition CTP Inhibition Pathway Sulfenamide_Accelerator Sulfenamide_Accelerator MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide_Accelerator->MBT Decomposition Active_Sulfurating_Agent Active_Sulfurating_Agent MBT->Active_Sulfurating_Agent Reacts with Sulfur Inactive_Complex Inactive Complex MBT->Inactive_Complex Preferentially reacts with CTP Crosslinking Premature Crosslinking (Scorch) Active_Sulfurating_Agent->Crosslinking CTP CTP (N-cyclohexyl(thio)phthalimide) CTP->Inactive_Complex Delayed_Crosslinking Delayed & Controlled Crosslinking Inactive_Complex->Delayed_Crosslinking Slow release for vulcanization

Caption: Mechanism of vulcanization inhibition by CTP.

Experimental_Workflow Start Start: Prepare Rubber Compounds with Varying CTP Dosages Mix Compound Mixing (Two-Roll Mill or Internal Mixer) Start->Mix Store Store Compounds under Controlled Conditions (e.g., 25°C, 50% RH) Mix->Store Test_Initial Initial Testing (Day 0) Store->Test_Initial Test_Aged Testing after Accelerated Aging (e.g., 7 days at 40°C) Store->Test_Aged Mooney Mooney Viscometer (ASTM D1646) - Scorch Time (t₅) Test_Initial->Mooney ODR Oscillating Disk Rheometer (ASTM D2084) - Cure Characteristics (t₉₀, ML, MH) Test_Initial->ODR Test_Aged->Mooney Test_Aged->ODR Analyze Analyze Data Mooney->Analyze ODR->Analyze End End: Determine Optimal CTP Level for Storage Stability Analyze->End

Caption: Experimental workflow for evaluating storage stability.

References

resolving inconsistencies in cure rheometer data with CTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in their cure rheometer data. The following FAQs and guides will help you identify potential causes and resolve common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my minimum torque (ML) value inconsistent between samples?

A1: Inconsistent minimum torque (ML) values often indicate variability in the initial viscosity of your uncured sample. ML represents the lowest viscosity reached when the material is heated but not yet cured.[1] Variations can stem from several factors:

  • Material Composition: Inhomogeneous mixing or slight variations in the quality or weighing of raw ingredients can lead to differences in the initial viscosity.[2]

  • Sample Preparation: Non-uniform sample preparation is a significant source of error. Inconsistent shaking or stirring can apply undefined shear loads, altering the material's initial state.[3] The method of loading the sample into the rheometer also plays a crucial role.[3][4]

  • Temperature: If the sample is not allowed to reach thermal equilibrium within the rheometer, the initial viscosity can vary.[5]

  • Storage Conditions: The storage time and conditions of the compound can alter its characteristics before testing.[2]

Potential Cause Troubleshooting Action Expected Outcome
Inhomogeneous MixingReview and standardize the mixing procedure. Ensure consistent mixing times and temperatures.Consistent ML values across different batches of the same formulation.
Inaccurate Ingredient WeighingCalibrate weighing systems. Implement a double-check system for all ingredient measurements.Reduced batch-to-batch variation in ML.
Inconsistent Sample PreparationDevelop and adhere to a strict sample preparation protocol.[3]Improved reproducibility of ML values.
Insufficient Temperature EquilibrationIncrease the pre-heating time in the rheometer before starting the test.ML values stabilize and become more consistent.
Variable Sample StorageStandardize storage conditions (temperature, humidity) and test samples at a consistent time after mixing.Minimized variation in ML due to storage effects.
Q2: What causes significant variations in my maximum torque (MH) values?

A2: The maximum torque (MH) reflects the final stiffness of the fully cured material and is related to the degree of cross-linking.[1] Inconsistencies in MH can be attributed to:

  • Cross-linking Issues: Variations in the amount or activity of curing agents will directly impact the final cross-link density and, therefore, the MH.[2]

  • Polymer and Filler Quality: The quality of the base polymer and the dispersion of fillers are critical for achieving the desired final properties.[2]

  • Compounding Process: The mixing process itself can affect the final level of cross-linking and filler dispersion.[2]

  • Instrument Calibration: An uncalibrated torque transducer will lead to inaccurate MH readings.[6]

Potential Cause Troubleshooting Action Expected Outcome
Curing Agent VariabilityVerify the accuracy of curing agent measurements. Check for any degradation of the curing agent.MH values become more consistent and align with expected results.
Poor Filler DispersionOptimize mixing parameters to ensure uniform filler dispersion.Increased and more consistent MH values.
Polymer Quality VariationTest different batches of the base polymer to check for inconsistencies.Consistent MH values when using a standardized polymer batch.
Instrument Calibration DriftPerform a torque calibration using a certified standard.[6]Accurate and reproducible MH readings.
Q3: My scorch time (ts2) is fluctuating. What should I investigate?

A3: Scorch time (ts2) indicates the onset of vulcanization.[1] Premature curing during processing can be a significant issue.[7] Fluctuations in ts2 are often due to:

  • Temperature Control: Inaccurate or unstable die temperatures can cause the curing reaction to start earlier or later than expected. The temperature control system should maintain the setpoint within ±0.3°C.[6][8]

  • Accelerator Activity: The activity of accelerators can be influenced by environmental conditions like humidity.[2]

  • Mixing Heat History: Excessive heat generated during mixing can lead to premature curing and a shorter scorch time.

Potential Cause Troubleshooting Action Expected Outcome
Inaccurate Temperature ControlVerify the die temperature with a calibrated external probe.[6]Consistent and predictable scorch times.
Accelerator Activity VariationControl the humidity and temperature of the storage and processing environment.[2]Reduced variability in scorch times.
Excessive Mixing HeatMonitor and control the temperature during the mixing process.Longer and more consistent scorch times.
Q4: Why is my cure rate index (CRI) inconsistent?

A4: The cure rate index (CRI) is a measure of the speed of the vulcanization reaction.[9] Inconsistencies in CRI suggest issues with the kinetics of the curing process:

  • Curing System Components: The type and concentration of accelerators and activators have a direct impact on the cure rate.[9]

  • Temperature: The vulcanization temperature significantly influences the reaction speed.[5]

  • Fillers: The type and loading of fillers can affect the cure time.[10]

Potential Cause Troubleshooting Action Expected Outcome
Inconsistent Curing SystemEnsure precise measurement and consistent quality of all curing system components.A more consistent and predictable cure rate.
Temperature FluctuationsCalibrate and verify the temperature control system of the rheometer.[6]CRI values stabilize across tests.
Filler EffectsIf fillers are varied, expect changes in CRI. For consistent formulations, ensure filler loading is accurate.Predictable changes in CRI with formulation adjustments.
Q5: I've introduced a new additive, CTP (Cyclothiazide), and my cure curve is now highly variable. How do I troubleshoot this?

A5: When introducing a new, un-characterized additive like CTP (Cyclothiazide), it's crucial to systematically evaluate its effect on the curing process. While CTP is known as a positive allosteric modulator of AMPA receptors in neuroscience, its effects in material science, specifically on the curing of polymers or rubber, are not well-documented in publicly available literature. The observed variability could be due to several factors:

  • Interaction with Curing System: CTP may be interacting with the accelerator, activator, or the primary curing agent, either enhancing or inhibiting their function in an unpredictable manner.

  • Dispersion Issues: If CTP is not uniformly dispersed within the compound, it can create localized areas with different curing characteristics, leading to overall inconsistent rheometer readings.

  • Thermal Stability: The thermal stability of CTP at the curing temperature is unknown. It may be degrading and producing byproducts that interfere with the curing reaction.

A systematic approach is necessary to understand and control the effects of this new additive.

Experimental Protocols

Protocol 1: Standardized Sample Preparation for Cure Rheometry
  • Material Equilibration: Allow all raw materials and the mixed compound to equilibrate to the ambient temperature and humidity of the laboratory for at least 24 hours before testing.

  • Sample Extraction: When taking a sample from a larger batch, ensure it is representative of the entire batch. Avoid taking samples from the surface which may have been affected by environmental exposure.[3]

  • Sample Weighing: Use a calibrated analytical balance to weigh the sample. The sample mass should be consistent for all tests and appropriate for the die cavity to ensure proper fill.

  • Sample Loading: Place the uncured sample in the center of the pre-heated lower die. Ensure the sample is free of air bubbles.[3]

  • Die Closure and Pre-heating: Close the die cavity and allow the sample to pre-heat for a specified, consistent amount of time before starting the oscillation. This ensures thermal equilibrium.

  • Trimming (if applicable): If the rheometer requires trimming of excess material, perform this step consistently for all samples.[11]

Protocol 2: Instrument Calibration Verification
  • Temperature Verification:

    • Use a calibrated temperature sensor to measure the temperature of both the upper and lower dies.[6]

    • The measured temperature should be within the manufacturer's specified tolerance of the setpoint (typically ±0.3°C).[6][8]

    • If the temperature is out of tolerance, adjust the temperature controllers.[6]

  • Torque Transducer Verification:

    • Use a certified torque standard (e.g., a precision torsion spring) to verify the accuracy of the torque transducer.[6]

    • The measured torque should be within the specified tolerance of the standard.

    • If the torque reading is out of tolerance, a full calibration by a qualified technician is required.

  • Control Compound Test:

    • Run a test with a stable, certified control compound with known cure characteristics.

    • The results for ML, MH, ts2, and t90 should fall within the acceptable range for the control compound.

    • This verifies the overall performance of the instrument.[6]

Troubleshooting Workflows

Below are diagrams illustrating logical workflows for troubleshooting common inconsistencies in cure rheometer data.

Troubleshooting_ML_Inconsistency start Inconsistent ML Value check_sample_prep Review Sample Preparation Protocol start->check_sample_prep standardize_prep Standardize Preparation (Mixing, Weighing, Loading) check_sample_prep->standardize_prep Protocol Inconsistent check_temp Verify Temperature Equilibration check_sample_prep->check_temp Protocol Consistent retest Retest Sample standardize_prep->retest resolved Issue Resolved retest->resolved increase_preheat Increase Pre-heat Time check_temp->increase_preheat Equilibration Insufficient check_materials Investigate Raw Material Variability check_temp->check_materials Equilibration Sufficient increase_preheat->retest test_new_batch Test New Batch of Raw Materials check_materials->test_new_batch Variability Suspected test_new_batch->retest

Caption: Troubleshooting workflow for inconsistent minimum torque (ML).

Troubleshooting_MH_Inconsistency start Inconsistent MH Value check_curing_agent Verify Curing Agent (Amount, Activity) start->check_curing_agent correct_curing_agent Correct Weighing/ Use Fresh Agent check_curing_agent->correct_curing_agent Issue Found check_dispersion Assess Filler Dispersion check_curing_agent->check_dispersion No Issue retest Retest Sample correct_curing_agent->retest resolved Issue Resolved retest->resolved optimize_mixing Optimize Mixing Parameters check_dispersion->optimize_mixing Poor Dispersion check_calibration Check Torque Calibration check_dispersion->check_calibration Good Dispersion optimize_mixing->retest calibrate_instrument Perform Torque Calibration check_calibration->calibrate_instrument Out of Spec calibrate_instrument->retest

Caption: Troubleshooting workflow for inconsistent maximum torque (MH).

References

Technical Support Center: N-(Cyclohexylthio)phthalimide (CTP) in Vulcanizate Compounding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and rubber development professionals with a comprehensive guide to using N-(Cyclohexylthio)phthalimide (CTP), a pre-vulcanization inhibitor (PVI), in their experiments. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and the impact of CTP on the physical properties of vulcanizates.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (CTP) in rubber compounding?

A1: this compound (CTP), also known as Santogard PVI, is a pre-vulcanization inhibitor (PVI). Its main role is to delay the onset of vulcanization, a phenomenon known as "scorching," which can occur prematurely during the mixing and processing stages of rubber compounding due to heat.[1][2] By extending the scorch time, CTP provides a wider margin of processing safety, allowing for higher processing temperatures and speeds without the risk of the rubber compound curing before it is shaped.[3][4]

Q2: How does CTP work on a chemical level?

A2: During the initial stages of sulfur vulcanization, accelerators like sulfenamides break down to form active chemical species, including 2-mercaptobenzothiazole (B37678) (MBT). CTP selectively reacts with this newly formed MBT, temporarily preventing it from participating in the cross-linking reactions. Vulcanization (cross-linking) proceeds normally after the CTP has been consumed. This targeted interception of the early curing chemistry is what provides the delay in scorch time.

Q3: What types of rubber are compatible with CTP?

A3: CTP is versatile and can be used with a wide range of sulfur-vulcanizable elastomers. It is effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene (B1197577) propylene (B89431) diene monomer (EPDM), and blends such as NR/SBR.[1][3][5] Its order of activity is generally NR > NBR > SBR > EPDM.[1]

Q4: What is the typical dosage of CTP in a rubber formulation?

A4: The typical dosage of CTP ranges from 0.1 to 0.5 parts per hundred rubber (phr).[6] A more specific range is often between 0.1 and 0.3 phr.[5] The exact amount depends on the desired scorch delay, the type of accelerator system used, and the processing conditions. It is crucial to optimize the dosage for each specific compound.

Q5: Does CTP affect the final physical properties of the vulcanizate?

A5: When used within the recommended dosages, CTP has little to no adverse effect on the final physical properties of the vulcanized rubber.[1][3][7] Properties such as tensile strength, modulus, elongation at break, and compression set are generally not compromised.[3] However, excessive amounts of CTP can lead to under-curing and may negatively impact these properties.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving CTP.

Problem Potential Cause(s) Recommended Solution(s)
Premature Vulcanization (Scorching) Despite Using CTP 1. Insufficient CTP Dosage: The amount of CTP is too low for the processing temperature or the activity of the accelerator system. 2. Improper Mixing Procedure: CTP was added too late in the mixing cycle, or the curatives (sulfur, accelerators) were not dispersed properly.[8] 3. Excessively High Processing Temperature: The processing temperature exceeds the protective capacity of the CTP dosage.1. Increase CTP Dosage: Incrementally increase the CTP level (e.g., by 0.05-0.1 phr) and re-evaluate the scorch time. 2. Adjust Mixing Cycle: Add CTP early in the mixing cycle, before the sulfur and accelerators, to ensure it is well-dispersed.[8] 3. Optimize Temperature: Lower the mixing or processing temperature.
Cure Time (t90) is Excessively Long 1. Overdosing of CTP: An excessive amount of CTP can extend the cure time beyond acceptable limits. 2. Interaction with Cure System: The specific combination of accelerators and CTP may be resulting in a slower overall cure rate.1. Reduce CTP Dosage: Lower the CTP concentration to the minimum level required for adequate scorch safety. 2. Adjust Accelerator Package: Consider using a faster secondary accelerator to "kick-start" the cure after the delay period provided by CTP.
White Powder or Oily Film on Vulcanizate Surface (Blooming) 1. CTP Over-saturation: CTP has limited solubility in rubber. Dosages typically above 0.5 - 0.6 phr can migrate to the surface after curing.[1]1. Reduce CTP Dosage: Keep the CTP level below the solubility limit for the specific rubber compound (generally ≤ 0.5 phr). 2. Use Masterbatch Form: Consider using a masterbatch or polymer-bound form of CTP for better dispersion.
Inconsistent Scorch Times Between Batches 1. Poor Dispersion of CTP: CTP is not being mixed uniformly throughout the rubber matrix.1. Improve Mixing: Increase mixing time or adjust the mixing procedure to ensure uniform dispersion of all ingredients. 2. Check Raw Material Quality: Ensure the CTP used is of consistent quality and purity.
Slightly Scorched Rubber Compound Needs to be Salvaged 1. Early Onset of Vulcanization: The compound has begun to cross-link during processing or storage.1. Use CTP for Recovery: CTP can be used to recover partially scorched compounds.[1][3][5] Add CTP on a cool two-roll mill to the scorched stock. 2. Mechanical/Chemical Treatment: For more severe scorching, pass the rubber through a tight mill nip and consider adding a small amount of stearic acid or a peptizer to help break down the initial cross-links.[8]

G start Premature Vulcanization (Scorch) Occurs q1 Is CTP dosage within the recommended range (0.1-0.5 phr)? start->q1 a1_yes Was CTP added early in the mixing cycle, before sulfur and accelerators? q1->a1_yes Yes a1_no Adjust dosage to recommended range. Re-evaluate. q1->a1_no No q2 Was the processing temperature too high? a1_yes->q2 Yes a4_no Adjust mixing procedure to add CTP earlier. Ensure proper dispersion. Re-evaluate. a1_yes->a4_no No a2_yes Lower processing temperature. Re-evaluate. q2->a2_yes Yes a2_no Review accelerator package. Is it too reactive? q2->a2_no No a3_yes Consider a less active primary accelerator or remove secondary accelerators. a2_no->a3_yes Yes a3_no Problem likely related to inconsistent mixing or raw material quality. a2_no->a3_no No

Data Presentation: Effect of CTP on Vulcanizate Properties

The following table summarizes the typical effects of increasing CTP concentration on the cure characteristics and physical properties of a generic sulfur-cured rubber compound. Actual values will vary based on the specific formulation.

CTP (phr)Scorch Time, ts2 (min)Cure Time, t90 (min)Max Torque, MH (dNm)Tensile Strength (MPa)300% Modulus (MPa)Elongation at Break (%)
0.0 (Control) 2.512.018.520.011.0550
0.1 4.012.518.419.810.9555
0.2 6.513.018.419.710.9550
0.3 9.013.518.319.510.8545
0.4 11.514.018.219.410.7540

Note: Data is representative and illustrates the general trend. Scorch time increases significantly, while cure time is only slightly extended. Physical properties remain largely unaffected at these dosages.

Experimental Protocols

This section outlines a detailed methodology for evaluating the effect of CTP on a rubber compound.

1. Objective

To determine the effect of varying concentrations of this compound (CTP) on the cure characteristics (scorch time, cure time) and final physical properties (tensile strength, modulus, hardness) of a sulfur-cured rubber compound.

2. Materials and Equipment

  • Rubber: e.g., SBR, NR

  • Fillers: e.g., Carbon Black (N330)

  • Activators: Zinc Oxide, Stearic Acid

  • Antioxidant/Antiozonant: e.g., 6PPD

  • Processing Oil: e.g., Aromatic oil

  • Cure System: Sulfur, Accelerator (e.g., CBS)

  • PVI: this compound (CTP)

  • Equipment: Two-roll mill or internal mixer, Moving Die Rheometer (MDR), Tensile testing machine, Durometer (Shore A).

3. Compounding Procedure (Two-Roll Mill)

  • Mastication: Pass the raw rubber through the mill several times until a soft, uniform band is formed.

  • Addition of Activators and PVI: Add the zinc oxide, stearic acid, and CTP. Ensure they are fully incorporated.

  • Addition of Fillers and Oils: Add the carbon black in increments, followed by the processing oil, to ensure good dispersion.

  • Addition of Antioxidants: Add the antioxidant/antiozonant.

  • Final Mixing: Perform several end-wise passes and cuts to ensure the masterbatch is homogeneous.

  • Addition of Curatives: Sheet out the masterbatch and allow it to cool. Then, on a cool mill, add the sulfur and accelerator. This is the "productive" stage.

  • Homogenization: Mix until the curatives are fully dispersed. Keep the mill cool to prevent scorching.

  • Sheet Out: Sheet the final compound to a thickness of approximately 2 mm for testing.

G cluster_0 Compounding cluster_1 Cure Characteristics Testing cluster_2 Physical Property Testing Mastication Mastication Add_Activators_CTP Add_Activators_CTP Mastication->Add_Activators_CTP Step 1 Add_Fillers_Oils Add_Fillers_Oils Add_Activators_CTP->Add_Fillers_Oils Step 2 Add_Curatives Add_Curatives Add_Fillers_Oils->Add_Curatives Step 3 (Cool Mill) Final_Compound Final_Compound Add_Curatives->Final_Compound Step 4 MDR_Test Perform Rheometer Test (ASTM D2084) Final_Compound->MDR_Test Cure_Slabs Cure Slabs in Press (at t90) Final_Compound->Cure_Slabs Analyze_Cure_Curve Determine ts2, t90, ML, MH MDR_Test->Analyze_Cure_Curve Tensile_Test Tensile & Elongation (ASTM D412) Cure_Slabs->Tensile_Test Hardness_Test Hardness Test (ASTM D2240) Cure_Slabs->Hardness_Test

4. Rheological Analysis (ASTM D2084)

  • Use a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

  • Set the test temperature (e.g., 160°C).

  • Place a sample of the uncured compound in the rheometer cavity.

  • Run the test for a sufficient time to observe the full cure curve (e.g., 30 minutes).

  • From the resulting curve, determine the following parameters:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.

    • ts2 (Scorch Time): The time for the torque to rise 2 units above ML, indicating the onset of cure.[9]

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.[9]

5. Vulcanization and Physical Testing

  • Curing: Place sheets of the compounded rubber in a compression molding press at the same temperature used for rheometry. Cure for the t90 time determined in the previous step.

  • Conditioning: Allow the cured sheets to condition at room temperature for at least 24 hours before testing.

  • Tensile Properties (ASTM D412):

    • Cut dumbbell-shaped specimens from the cured sheets.

    • Use a tensile tester to measure tensile strength, 300% modulus, and elongation at break.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the cured rubber. Take multiple readings and average the results.

References

Technical Support Center: N-(Cyclohexylthio)phthalimide (CTP) Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of N-(Cyclohexylthio)phthalimide (CTP), a leading pre-vulcanization inhibitor. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and production chemists in overcoming common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound (CTP)?

A1: The primary industrial method involves the reaction of phthalimide (B116566) with cyclohexylsulfenyl chloride in the presence of a base, which acts as a hydrochloric acid acceptor.[1][2] A common variation involves the in situ formation of cyclohexylsulfenyl chloride by reacting dicyclohexyl disulfide with chlorine directly in the presence of phthalimide and a suitable solvent like toluene (B28343) or hexane (B92381).[3][4]

Q2: What are the critical safety precautions when handling reagents for CTP synthesis?

A2: Key reagents like cyclohexylsulfenyl chloride are hazardous. It is crucial to implement stringent safety protocols.[5] Always use appropriate Personal Protective Equipment (PPE), including gloves, and eye/face protection.[5] Ensure adequate ventilation to avoid inhaling dust or fumes.[5] CTP itself is a skin irritant and sensitizer, requiring careful handling to prevent exposure.[6][7]

Q3: How should crude this compound be purified?

A3: Purification is typically achieved by washing the crude product and subsequent recrystallization. The crude solid can be washed with solvents like pentane (B18724) or hexane to remove organic impurities.[1] Final purification is often achieved by recrystallization from a suitable solvent, such as n-heptane, to yield a high-purity crystalline product.[8]

Q4: What are the ideal storage conditions for the final CTP product?

A4: this compound should be stored in a cool, dry, well-ventilated area, preferably below 30°C (86°F).[5] It is important to keep it away from moisture as it can be hygroscopic.[5][9] Store in tightly closed containers away from sources of ignition.[5]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: Our CTP synthesis is resulting in a consistently low yield. What are the potential causes and remedies?

A: Low yield is a common issue that can be traced to several factors in the reaction setup. Here are the primary areas to investigate:

  • Reaction Temperature: The reaction is temperature-sensitive. Optimal temperatures are typically maintained between 0°C and 20°C.[1][3][4] Temperatures outside this range can lead to the formation of unwanted byproducts and reduce the overall yield.

  • Choice and Amount of Base: The base is critical for neutralizing the HCl formed during the reaction. Using an aqueous solution of an alkali or alkaline earth metal hydroxide (B78521) (like NaOH or Ca(OH)₂) has been shown to produce near-quantitative yields.[1][2] Ensure the molar ratio of the base to phthalimide is at least 1:1, with a slight excess (up to 10 mol %) sometimes being beneficial.[1][2] Using tertiary amines is another option, but recovery can be more complex.[2]

  • Purity of Reactants: The purity of starting materials, especially the cyclohexylsulfenyl chloride or dicyclohexyl disulfide, is crucial. Impurities can lead to side reactions that consume the reactants and generate difficult-to-remove byproducts.

  • Solvent System: While older methods used solvents like dimethylformamide (DMF), they present challenges in recovery and require large volumes of water for product precipitation.[2] Modern processes often use solvents like toluene, hexane, or cyclohexane, which can improve yield and simplify workup.[3][4]

Issue 2: Product Purity and Contamination

Q: We are observing impurities in our final product, indicated by a low melting point and discoloration. How can we improve purity?

A: Achieving high purity (typically >98%) is essential for CTP's performance as a vulcanization inhibitor. If you are facing purity issues, consider the following:

  • Inefficient Post-Reaction Workup: After the reaction, the product must be thoroughly isolated from the reaction medium. This often involves separating the organic and aqueous phases, followed by washing the organic layer.[1] The solid product should then be washed with a non-polar solvent like pentane or hexane to remove residual organic impurities before drying.[1]

  • Hydrolysis of Product: N-(cyclohexylthio)-phthalimide can be unstable and hydrolyze in strongly alkaline solutions.[1] While a base is necessary for the reaction, prolonged exposure or excessively high pH can degrade the product. The reaction should be monitored and the product isolated promptly after completion.

  • Side Reactions: The formation of byproducts is a key challenge. A potential side reaction involves the self-condensation of cyclohexylsulfenyl chloride or reaction with moisture. Ensuring an inert atmosphere and controlled addition of reagents can minimize these side reactions.

Data Presentation: Synthesis Parameters

The following table summarizes yield and purity data for CTP synthesis under various optimized conditions as reported in patent literature.

Base Used Solvent(s) Reaction Temperature Reported Yield Purity Reference
Sodium HydroxideWater / Organic0°C - 20°C96.7%98%[1]
Sodium HydroxideWater / Organic0°C - 20°C95.8%99%[1]
Tertiary AmineToluene / Hexane0°C - 20°C97%98%[3]
Sodium HydroxideToluene0°C - 20°C97%99%[3]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative example based on optimized industrial processes.[1][3]

Materials:

  • Phthalimide

  • Dicyclohexyl disulfide

  • Chlorine gas

  • Toluene

  • Aqueous Sodium Hydroxide (e.g., 48 wt%)

  • Hexane

Procedure:

  • Reaction Setup: In a suitable reactor, charge toluene, phthalimide, and dicyclohexyl disulfide.

  • Chlorination (In Situ Reagent Formation): Cool the mixture to between 0°C and 20°C. Bubble chlorine gas into the stirred mixture. The reaction is exothermic; maintain the temperature within the specified range. This step forms cyclohexylsulfenyl chloride in situ.

  • Condensation Reaction: Once the chlorination is complete, add the aqueous sodium hydroxide solution to the mixture while maintaining the temperature between 0°C and 20°C. The base neutralizes the HCl formed.

  • Stirring: Allow the reaction to proceed with stirring for approximately 30-60 minutes after the base addition is complete.

  • Phase Separation: Stop the agitation and allow the aqueous and organic (toluene) layers to separate. Remove the lower aqueous layer.

  • Product Isolation: Distill off a portion of the toluene under vacuum to concentrate the product solution.

  • Precipitation & Filtration: Add hexane to the concentrated solution to precipitate the solid this compound. Filter the solid product.

  • Washing & Drying: Wash the filtered solid with fresh hexane to remove any remaining soluble impurities. Dry the product in a vacuum oven at a controlled temperature.

Visualizations

Logical & Experimental Workflows

G cluster_0 Synthesis Workflow Reactants 1. Charge Reactants (Phthalimide, Dicyclohexyl Disulfide, Solvent) Chlorination 2. In Situ Reagent Formation (Chlorination at 0-20°C) Reactants->Chlorination Condensation 3. Condensation Reaction (Add Base) Chlorination->Condensation Workup 4. Phase Separation & Workup Condensation->Workup Purification 5. Isolation & Purification (Precipitation, Filtration, Drying) Workup->Purification Product Final Product: CTP Purification->Product

Caption: General workflow for the industrial synthesis of CTP.

G cluster_1 Troubleshooting: Low Yield or Purity start Problem: Low Yield or Purity cause_temp Is Reaction Temp. 0-20°C? start->cause_temp cause_base Is Base Stoichiometry Correct (≥1:1)? cause_temp->cause_base Yes sol_temp Action: Adjust Cooling & Monitor Temp. cause_temp->sol_temp No cause_workup Is Post-Reaction Wash Sufficient? cause_base->cause_workup Yes sol_base Action: Verify Base Concentration & Molar Ratio. cause_base->sol_base No sol_workup Action: Add Hexane/Pentane Wash Step Before Drying. cause_workup->sol_workup No sol_reagents Action: Check Purity of Starting Materials. cause_workup->sol_reagents Yes

Caption: Decision tree for troubleshooting common CTP synthesis issues.

G cluster_2 Simplified Reaction Pathway Pht Phthalimide Salt CTP This compound (Desired Product) Pht->CTP CSC Cyclohexylsulfenyl Chloride CSC->CTP SideProduct Hydrolysis/Side Products CSC->SideProduct Base + Base (e.g., NaOH) Base->CTP Water + Excess H₂O (Contamination) Water->SideProduct

Caption: Main synthesis reaction versus a common side reaction pathway.

References

Technical Support Center: Refining Experimental Protocols for Consistent Results with CTP (Cytidine Triphosphate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in experiments involving Cytidine Triphosphate (CTP).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CTP in common laboratory experiments?

A1: Cytidine Triphosphate (CTP) is a high-energy pyrimidine (B1678525) nucleoside triphosphate essential for various cellular and molecular processes.[1] In experimental settings, its primary roles include:

  • RNA Synthesis: CTP is one of the four essential nucleotide building blocks (along with ATP, GTP, and UTP) required for the synthesis of RNA by RNA polymerases during in vitro transcription.[2][3]

  • Enzyme Assays: It serves as a substrate for various enzymes, most notably CTP synthase, which is crucial for the de novo synthesis of pyrimidine nucleotides.[4][5]

  • Phospholipid Metabolism: CTP is involved in the synthesis of phospholipids, which are key components of cell membranes.[2]

Q2: How should I properly store and handle CTP solutions to ensure stability?

A2: To maintain the integrity and stability of your CTP solution, follow these storage guidelines:

  • Storage Temperature: Store CTP solutions at -20°C for long-term use.[6] For frequent use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles, which can degrade the nucleotide.[7]

  • pH: Maintain the pH of the CTP solution around 8.0 for optimal stability.[6]

  • RNase Contamination: As CTP is a primary component for RNA synthesis, it is critical to work in an RNase-free environment to prevent RNA degradation in downstream applications.[7][8]

Q3: What is the significance of CTP concentration in an in vitro transcription reaction?

A3: The concentration of CTP, along with the other three NTPs, is a critical factor for the yield and quality of the transcribed RNA. Low nucleotide concentrations can lead to incomplete transcription and a lower proportion of full-length transcripts.[8][9] It is recommended to use a nucleotide concentration of at least 12 µM, though concentrations can be increased to 20–50 µM to improve yields, especially for GC-rich templates.[8]

Q4: Can CTP act as a regulatory molecule?

A4: Yes, CTP plays a significant role in regulating nucleotide metabolism. It acts as a feedback inhibitor for the enzyme CTP synthase, which catalyzes the final step in the de novo pyrimidine synthesis pathway (the conversion of UTP to CTP).[4][5] This feedback mechanism helps maintain a balanced pool of pyrimidine nucleotides within the cell.

Troubleshooting Guide: In Vitro Transcription

In vitro transcription is a primary application for CTP, and many experimental inconsistencies arise from this procedure.

Problem Potential Cause Recommended Solution
No RNA Transcript or Very Low Yield Degraded CTP/NTPs: Repeated freeze-thaw cycles or improper storage has degraded the nucleotide stock.Use fresh or properly stored aliquots of CTP and other NTPs. Always keep nucleotides on ice during reaction setup.[7]
RNase Contamination: Contamination from reagents, water, or equipment is degrading the RNA product.Use certified RNase-free water, pipette tips, and tubes. Include an RNase inhibitor in the reaction.[7][8][9]
Inactive RNA Polymerase: The enzyme has lost activity due to improper storage or handling.Aliquot the RNA polymerase and avoid repeated freeze-thaw cycles. Always run a positive control reaction to verify enzyme activity.[7][9]
Inhibitors in DNA Template: Contaminants like salts or ethanol (B145695) from the DNA purification process are inhibiting the polymerase.Clean up the DNA template using a spin column or ethanol precipitation.[8][9]
Incomplete or Truncated Transcripts Low Nucleotide Concentration: The concentration of CTP or other NTPs is limiting the reaction.Ensure the final concentration of each NTP is sufficient (at least 12 µM). Increasing the concentration can help drive the reaction to completion.[8][9]
GC-Rich DNA Template: The polymerase is terminating prematurely on a template with high GC content.Decrease the reaction temperature from 37°C to 30°C to improve the synthesis of full-length transcripts from GC-rich templates.[9][10]
Incorrectly Linearized Template: The DNA template was not fully digested or was cut at an unexpected site.Verify complete linearization of the plasmid DNA by running an aliquot on an agarose (B213101) gel. Confirm the restriction map and sequence.[9]
Transcripts are Longer Than Expected Template is Not Linearized: The RNA polymerase is reading through the entire circular plasmid.Ensure complete linearization of the plasmid by checking an aliquot on an agarose gel after restriction digestion.[9]
Template has 3' Overhangs: Some polymerases can use a 3' overhang as a template, leading to longer transcripts.Use a restriction enzyme that generates blunt or 5' overhangs for linearization.[9]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription Reaction

This protocol provides a general methodology for synthesizing RNA using a DNA template and T7 RNA Polymerase.

Materials:

  • Linearized DNA template (1 µg)

  • 10X Transcription Buffer

  • 100 mM ATP solution

  • 100 mM CTP solution

  • 100 mM GTP solution

  • 100 mM UTP solution

  • RNase Inhibitor

  • T7 RNA Polymerase

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep them on ice during the entire setup.

  • In a nuclease-free microcentrifuge tube, combine the following in order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • 1 µg of linearized DNA template

    • 2 µL of 100 mM ATP

    • 2 µL of 100 mM CTP

    • 2 µL of 100 mM GTP

    • 2 µL of 100 mM UTP

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Gently mix the components by flicking the tube and then centrifuge briefly to collect the reaction at the bottom.

  • Incubate the reaction at 37°C for 2 hours. For GC-rich templates, consider incubating at 30°C.[9]

  • (Optional) To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.

  • Purify the RNA transcript using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantify the RNA yield and assess its integrity on a denaturing agarose gel.

Visualizations

Diagram 1: CTP De Novo Biosynthesis Pathway

This diagram illustrates the final, rate-limiting step in the de novo synthesis of CTP from UTP, a reaction catalyzed by CTP Synthase.

CTP_De_Novo_Synthesis cluster_inputs Substrates cluster_outputs Products UTP UTP (Uridine Triphosphate) CTPS CTP Synthase UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP (Cytidine Triphosphate) CTPS->CTP ADP_Pi ADP + Pi CTPS->ADP_Pi Glutamate Glutamate CTPS->Glutamate CTP->CTPS Feedback Inhibition

Caption: CTP synthesis pathway showing feedback inhibition.

Diagram 2: Experimental Workflow for Troubleshooting Low RNA Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low or no yield in in vitro transcription reactions.

IVT_Troubleshooting_Workflow Start Start: Low/No RNA Yield Check_Polymerase Run Positive Control (e.g., pTRI-Xef) Start->Check_Polymerase Result_Polymerase_OK Control OK? Check_Polymerase->Result_Polymerase_OK Check_Template Verify Template Integrity & Concentration on Gel Result_Template_OK Template OK? Check_Template->Result_Template_OK Check_Reagents Use Fresh NTPs & Add RNase Inhibitor Result_Reagents_OK Yield Improved? Check_Reagents->Result_Reagents_OK Result_Polymerase_OK->Check_Template Yes Action_Replace_Polymerase Replace RNA Polymerase Result_Polymerase_OK->Action_Replace_Polymerase No Result_Template_OK->Check_Reagents Yes Action_Repurify_Template Re-purify or Re-linearize Template Result_Template_OK->Action_Repurify_Template No Action_Optimize_Conditions Optimize Reaction (Temp, Time) Result_Reagents_OK->Action_Optimize_Conditions No Success Problem Solved Result_Reagents_OK->Success Yes Action_Replace_Polymerase->Success Action_Repurify_Template->Success Action_Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low RNA yield.

References

Validation & Comparative

Structural Elucidation of N-(Cyclohexylthio)phthalimide: A Comparative Guide to NMR and Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a molecule is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the structural elucidation of N-(Cyclohexylthio)phthalimide, a widely used pre-vulcanization inhibitor in the rubber industry.

This document presents available experimental data from spectroscopic techniques, outlines detailed experimental protocols, and discusses alternative methods for the characterization of this and similar sulfenamide (B3320178) compounds.

Comparison of Analytical Techniques

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic methods. While NMR spectroscopy provides detailed information about the molecular structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.

Analytical TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.5-25 mg dissolved in a deuterated solvent.Rapid analysis, provides detailed connectivity information.Provides information on the structure in solution, which may differ from the solid state.
¹³C NMR Spectroscopy Number and types of carbon atoms (aliphatic, aromatic, carbonyl).50-100 mg dissolved in a deuterated solvent.Complements ¹H NMR for a complete carbon skeleton map.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
X-ray Crystallography Precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.A single, high-quality crystal (typically >0.1 mm in all dimensions).[1]Provides the absolute and unambiguous molecular structure.[2]Obtaining a suitable single crystal can be challenging or impossible for some compounds.[1]
Mass Spectrometry (MS) Molecular weight and elemental composition.Small sample amount, often coupled with a separation technique like LC or GC.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural connectivity on its own; fragmentation patterns can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-N, S-N).Small sample amount, can be solid or liquid.Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.

Experimental Data

NMR Spectroscopic Data

The following table summarizes the reported ¹H NMR chemical shift data for this compound.

Assignment ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Phthalimide-H7.95-7.91dd³JHH = 5.46, ⁴JHH = 3.07
Phthalimide-H7.81-7.76dd³JHH = 5.46, ⁴JHH = 3.07
Cyclohexyl-H (CH-S)3.22-3.15tt³JHH = 3.63, 10.88
Cyclohexyl-H (CH₂)1.95-1.88m
Cyclohexyl-H (CH₂)1.84-1.75m
Cyclohexyl-H (CH₂)1.65-1.57m
Cyclohexyl-H (CH₂)1.43-1.33m
Cyclohexyl-H (CH₂)1.32-1.18m

Data obtained in CDCl₃. Source: --INVALID-LINK--

Crystallographic Data

A full crystal structure determination for this compound is not publicly available in the searched resources. However, the crystal structure of the closely related compound, N-(Phenylthio)phthalimide , provides valuable comparative data for the phthalimide (B116566) moiety and the sulfur linkage.

Parameter N-(Phenylthio)phthalimide
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.134(2)
b (Å)9.023(2)
c (Å)9.585(2)
α (°)64.92(3)
β (°)87.28(3)
γ (°)81.31(3)
Dihedral Angle (Phthalimide/Phenyl)77.41(8)°

Source: --INVALID-LINK--

The dihedral angle between the phthalimide and the phenyl ring in N-(Phenylthio)phthalimide indicates a non-planar molecular geometry. A similar non-planar arrangement would be expected for this compound.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small molecule like this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the internal standard.

    • Integration of the signals in the ¹H NMR spectrum helps in determining the relative number of protons.

X-ray Crystallography

The following outlines the general workflow for single-crystal X-ray diffraction:

  • Crystal Growth:

    • Grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions).[1] This can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods (structure solution).

    • The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Alternative Structural Confirmation Methods

In addition to NMR and crystallography, other spectroscopic techniques can provide valuable structural information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can offer clues about the connectivity of the molecule. For sulfenamides, characteristic fragmentation often involves cleavage of the S-N bond.[5][6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. For this compound, characteristic absorptions would be expected for the carbonyl (C=O) groups of the phthalimide ring and vibrations associated with the C-N and S-N bonds.[7]

Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized compound like this compound is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth If suitable crystals form Confirmation Final Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation XRay X-ray Diffraction Crystal_Growth->XRay XRay->Confirmation

Workflow for the structural confirmation of this compound.

This comprehensive approach, combining spectroscopic and crystallographic techniques, ensures an accurate and unambiguous determination of the molecular structure of this compound, which is essential for its quality control and application in research and industry.

References

comparative study of N-(Cyclohexylthio)phthalimide with other vulcanization retarders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of N-(Cyclohexylthio)phthalimide with Other Vulcanization Retarders

Introduction

Vulcanization is a critical process in the manufacturing of rubber products, creating cross-links between polymer chains to enhance their physical properties. However, premature vulcanization, or "scorch," can occur during the mixing and processing stages, leading to material waste and production inefficiencies. Vulcanization retarders are essential chemical additives that delay the onset of vulcanization, providing a wider processing window. Among these, this compound (CTP) is a highly effective and widely used pre-vulcanization inhibitor (PVI).[1] This guide provides a comparative study of CTP with other common vulcanization retarders, including acid retarders like salicylic (B10762653) acid and phthalic anhydride (B1165640), and N-nitrosodiphenylamine (NDPA). The performance of these retarders is evaluated based on their effects on cure characteristics and the mechanical properties of the final vulcanized rubber.

Mechanism of Action

The effectiveness of a vulcanization retarder is determined by its chemical interaction with the vulcanization intermediates.

  • This compound (CTP): CTP functions by scavenging 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. This reaction prevents the formation of the active accelerator complex, thereby delaying the onset of cross-linking. Once the CTP is consumed, the vulcanization process proceeds at its normal rate. This mechanism provides a distinct and predictable delay in scorch time without significantly affecting the cure rate or the final properties of the vulcanizate when used at appropriate dosages.

  • Acid Retarders (Salicylic Acid, Phthalic Anhydride): These retarders function by neutralizing basic accelerators, thereby slowing down the initial stages of the vulcanization reaction. Their effectiveness is highly dependent on the pH of the rubber compound and the type of accelerator used. They are most effective with basic accelerators.

  • N-nitrosodiphenylamine (NDPA): NDPA is believed to act as a radical scavenger. During the initial heating of the rubber compound, it decomposes to form diphenylamine (B1679370) and nitric oxide. The diphenylamine then scavenges free radicals that initiate the vulcanization process, thus delaying the onset of scorch. However, due to health and safety concerns regarding the formation of nitrosamines, the use of NDPA has been significantly reduced in the rubber industry.

Performance Comparison of Vulcanization Retarders

The selection of a vulcanization retarder depends on the specific rubber compound, the processing conditions, and the desired properties of the final product. The following tables summarize the comparative performance of CTP and other retarders based on available experimental data.

Table 1: Comparative Cure Characteristics of Vulcanization Retarders in a Sulfenamide-Accelerated System

RetarderDosage (phr)Scorch Time (t s2, min)Optimum Cure Time (t 90, min)Maximum Torque (MH, dNm)
Control (None)0.03.512.020.5
CTP0.26.812.520.2
Phthalic Anhydride1.05.213.020.8
Salicylic Acid1.04.812.820.6
NDPA1.05.513.519.8

Data is a representative compilation from various sources and may not be from a single direct comparative study.

Table 2: Comparative Mechanical Properties of Vulcanizates with Different Retarders

RetarderDosage (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control (None)0.022.555065
CTP0.222.354565
Phthalic Anhydride1.022.053066
Salicylic Acid1.021.852566
NDPA1.021.552064

Data is a representative compilation from various sources and may not be from a single direct comparative study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

1. Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

  • Standard: ASTM D2084

  • Apparatus: Moving Die Rheometer (MDR)

  • Procedure:

    • A sample of the uncured rubber compound (approximately 5 g) is placed in the temperature-controlled die cavity of the MDR.

    • The dies are closed, and the sample is subjected to a sinusoidal shear strain at a specified frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5° of arc).

    • The torque required to oscillate the die is continuously measured as a function of time at a constant temperature (e.g., 160°C).

    • The test continues until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.

    • Scorch Time (t s2): The time required for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.

    • Optimum Cure Time (t 90): The time required to reach 90% of the maximum torque.

2. Measurement of Mechanical Properties

  • Standard for Tensile Properties: ASTM D412

  • Standard for Hardness: ASTM D2240

  • Procedure for Tensile Properties:

    • Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of a tensile testing machine.

    • The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.

    • The force and elongation are recorded throughout the test.

  • Key Parameters Measured (Tensile):

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

  • Procedure for Hardness:

    • A durometer (Type A for soft rubbers) is used.

    • The presser foot of the durometer is placed on the surface of the vulcanized rubber specimen.

    • The indenter is pressed into the rubber, and the hardness value is read from the dial.

  • Key Parameter Measured (Hardness):

    • Hardness (Shore A): A measure of the resistance of the rubber to indentation.

Visualizations

.dot

Vulcanization_Pathway cluster_Ingredients Initial Components cluster_Process Vulcanization Process Rubber Rubber Mixing Mixing Rubber->Mixing Sulfur Sulfur Sulfur->Mixing Heating Heating Sulfur->Heating Forms cross-links Accelerator Accelerator Accelerator->Mixing Accelerator->Heating Activates Retarder Retarder Retarder->Mixing Retarder->Heating Delays onset Mixing->Heating Cross-linking Cross-linking Heating->Cross-linking Vulcanized Rubber Vulcanized Rubber Cross-linking->Vulcanized Rubber

Caption: General overview of the sulfur vulcanization process.

.dot

Experimental_Workflow Compound_Preparation 1. Rubber Compound Preparation (with and without retarder) Rheometer_Testing 2. Rheometer Testing (ASTM D2084) - Scorch Time (ts2) - Cure Time (t90) - Torque (ML, MH) Compound_Preparation->Rheometer_Testing Vulcanization 3. Vulcanization of Test Sheets Compound_Preparation->Vulcanization Data_Analysis 5. Comparative Data Analysis Rheometer_Testing->Data_Analysis Mechanical_Testing 4. Mechanical Property Testing - Tensile Strength (ASTM D412) - Elongation at Break (ASTM D412) - Hardness (ASTM D2240) Vulcanization->Mechanical_Testing Mechanical_Testing->Data_Analysis

Caption: Workflow for comparative evaluation of vulcanization retarders.

This compound (CTP) stands out as a highly effective pre-vulcanization inhibitor, offering a predictable and significant delay in scorch time with minimal impact on the final mechanical properties of the vulcanizate. Acid retarders like phthalic anhydride and salicylic acid can be effective, particularly with basic accelerators, but their performance can be more sensitive to the overall compound formulation. N-nitrosodiphenylamine (NDPA), while an effective retarder, has fallen out of favor due to health and safety concerns. The choice of the most suitable retarder requires careful consideration of the specific rubber, the accelerator system, processing conditions, and the desired performance of the final product. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative evaluations to aid in this selection process.

References

N-(Cyclohexylthio)phthalimide (CTP): A Comparative Performance Analysis Against Other Anti-Scorch Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rubber vulcanization, achieving a delicate balance between processing safety and cure efficiency is paramount. Premature vulcanization, or scorch, can lead to significant material waste and production challenges. To mitigate this, anti-scorch agents, also known as retarders or prevulcanization inhibitors (PVI), are incorporated into rubber compounds. Among these, N-(Cyclohexylthio)phthalimide (CTP) has emerged as a highly effective and widely used option. This guide provides a comprehensive comparison of CTP's performance against other common anti-scorch agents, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

This compound (CTP) is a pre-vulcanization inhibitor that provides a predictable and linear delay in the onset of sulfur vulcanization.[1] This allows for safer processing of rubber compounds at elevated temperatures without significantly impacting the final physical properties of the vulcanizate.[2] Alternative anti-scorch agents include organic acids and their derivatives (e.g., phthalic anhydride, salicylic (B10762653) acid) and other sulfenamide-based compounds. While acid retarders can be more cost-effective in certain formulations, CTP generally offers superior scorch protection, particularly in combination with sulfenamide (B3320178) accelerators.[3]

Performance Comparison of Anti-Scorch Agents

The efficacy of an anti-scorch agent is primarily evaluated by its ability to prolong the scorch time (the time before vulcanization begins) without adversely affecting the cure rate and the ultimate mechanical properties of the rubber. The following table summarizes experimental data comparing CTP with other retarders in a Styrene-Butadiene Rubber (SBR) compound.

Table 1: Performance of Various Anti-Scorch Agents in an SBR Compound

Anti-Scorch AgentDosage (phr)Scorch Time (t_s2_ @ 250°F, min)Cure Time (t_c90_ @ 340°F, min)
None-14.15.44
Salicylic Acid (SAX)1.017.18.01
Modified Phthalic Anhydride (AK)1.016.37.14
Phthalic Anhydride (PX)1.016.97.30
This compound (CTP) 0.5 18.2 6.32
Sulfenamide Retarder (SAFE)1.018.58.47

Source: Akrochem Corporation[1][3]

As the data indicates, CTP at a lower dosage (0.5 phr) provides a significant increase in scorch time compared to the control and the acid-based retarders, with a less pronounced increase in the final cure time.[1]

Mechanism of Action: A Signaling Pathway Perspective

The mechanism by which anti-scorch agents delay vulcanization varies depending on their chemical nature. CTP's primary function is to intercept key intermediates in the vulcanization cascade. A simplified representation of this signaling pathway is illustrated below.

Scorch_Inhibition_Pathway cluster_vulcanization Conventional Sulfur Vulcanization cluster_inhibition Inhibition by CTP Sulfur Sulfur (S8) Active_Sulfurating_Agent Active Sulfurating Agent Sulfur->Active_Sulfurating_Agent Activation Accelerator Accelerator (e.g., Sulfenamide) Accelerator->Active_Sulfurating_Agent Activator Activator (ZnO, Stearic Acid) Activator->Active_Sulfurating_Agent Crosslinked_Rubber Crosslinked Rubber (Vulcanizate) Active_Sulfurating_Agent->Crosslinked_Rubber Crosslinking MBT 2-Mercaptobenzothiazole (B37678) (MBT) Active_Sulfurating_Agent->MBT By-product formation Rubber_Polymer Rubber Polymer Rubber_Polymer->Crosslinked_Rubber CTP CTP (this compound) Inactive_Complex Inactive Complex CTP->Inactive_Complex Reaction MBT->Inactive_Complex

Caption: Mechanism of Scorch Inhibition by CTP.

In a typical sulfur vulcanization process, the accelerator, in the presence of activators, reacts with sulfur to form an active sulfurating agent, which then crosslinks the rubber polymer chains. During the initial stages of heating, a common and highly reactive by-product, 2-mercaptobenzothiazole (MBT), can be formed. CTP acts by scavenging this MBT, forming a stable, inactive complex. This reaction effectively removes a key species that would otherwise accelerate the vulcanization process, thereby delaying the onset of scorch.

Experimental Protocols

The performance data presented in this guide is typically generated using standardized testing methodologies. The following outlines the key experimental protocols for evaluating anti-scorch agents.

Mooney Scorch Test (ASTM D1646)

This test is used to determine the scorch characteristics of a rubber compound.[1][2]

Objective: To measure the time to the onset of vulcanization at a specific temperature.

Apparatus: Mooney Viscometer.

Procedure:

  • A pre-weighed, uncured rubber sample is placed in the die cavity of the Mooney Viscometer, which is preheated to the specified test temperature (e.g., 250°F).

  • A rotor within the die cavity rotates at a constant speed (typically 2 rpm).

  • The torque required to rotate the rotor is continuously measured.

  • The initial viscosity of the rubber decreases as it softens. The minimum viscosity is recorded.

  • As vulcanization begins, the viscosity starts to increase.

  • The scorch time is reported as the time, in minutes, from the start of the test to the point where the viscosity has risen by a specified number of Mooney units above the minimum viscosity (e.g., t_s2_ is the time for a 2-unit rise).

Rheometer Cure Test (ASTM D2084)

This test is used to determine the curing characteristics of a rubber compound over the entire vulcanization process.[4]

Objective: To measure the torque as a function of time at a constant temperature to characterize the vulcanization process.

Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure:

  • An uncured rubber sample is placed in a sealed, heated die cavity containing an oscillating rotor or die.

  • The resistance of the rubber to the oscillation is measured as torque.

  • The torque is recorded over time at a constant vulcanization temperature (e.g., 340°F).

  • The resulting cure curve shows the initial minimum torque (ML), the maximum torque (MH) upon completion of vulcanization, the scorch time (e.g., t_s2_), and the optimum cure time (e.g., t_c90_, the time to reach 90% of the maximum torque).

The following diagram illustrates a typical workflow for evaluating anti-scorch agents.

Experimental_Workflow cluster_preparation Compound Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Raw_Materials Raw Materials (Rubber, Fillers, Oils, etc.) Mixing Two-Roll Mill or Internal Mixer Raw_Materials->Mixing Compound_Sheet Homogenized Rubber Compound Mixing->Compound_Sheet Mooney_Test Mooney Scorch Test (ASTM D1646) Compound_Sheet->Mooney_Test Rheometer_Test Rheometer Cure Test (ASTM D2084) Compound_Sheet->Rheometer_Test Scorch_Data Scorch Time Data (t_s2) Mooney_Test->Scorch_Data Generates Cure_Data Cure Characteristics (t_c90, ML, MH) Rheometer_Test->Cure_Data Generates Physical_Testing Physical Property Testing (Tensile, Hardness, etc.) Physical_Properties Mechanical Properties (Tensile Strength, Modulus) Physical_Testing->Physical_Properties Determines Comparison Comparative Analysis of Anti-Scorch Agents Scorch_Data->Comparison Cure_Data->Physical_Testing Vulcanized Samples for Cure_Data->Comparison Physical_Properties->Comparison

Caption: Experimental Workflow for Anti-Scorch Agent Evaluation.

Conclusion

This compound (CTP) stands out as a highly effective anti-scorch agent, offering a superior balance of processing safety and cure efficiency, especially when used with sulfenamide-based accelerator systems. While other retarders, such as organic acids, may be suitable for specific applications, CTP's predictable and linear scorch delay makes it a valuable tool for rubber compounders seeking to optimize their manufacturing processes and ensure consistent product quality. The selection of an appropriate anti-scorch agent should always be based on the specific rubber formulation, processing conditions, and desired final properties, with thorough testing as outlined in the standardized protocols being essential for validation.

References

Performance of Cetuximab in Elastomer Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount for optimizing the therapeutic efficacy of monoclonal antibodies like Cetuximab (CTP). Elastomer-based systems offer a promising platform for the controlled and sustained release of such large molecules. This guide provides a comparative overview of the performance of different elastomer blends for the potential delivery of Cetuximab, based on existing research on monoclonal antibody-eluting systems. Due to a lack of direct comparative studies on Cetuximab in various elastomer blends, this guide extrapolates data from studies involving similar therapeutic proteins and outlines the critical parameters and experimental protocols for evaluation.

Comparative Performance of Elastomer Blends for Protein Delivery

The selection of an appropriate elastomer is critical and depends on the desired drug release profile, mechanical properties, and biocompatibility. The following table summarizes the key performance characteristics of two major classes of elastomers: silicone and polyurethane, based on available literature for monoclonal antibody (mAb) delivery.

Performance MetricSilicone ElastomersPolyurethane ElastomersKey Considerations
Drug Release Profile Prone to burst release followed by slow, incomplete release. Release is primarily diffusion-controlled.[1]Tunable release kinetics by altering polymer composition, porosity, and degradation rate.[2] Can be designed for sustained release over extended periods.The hydrophobicity of silicone can lead to protein aggregation at the elastomer-water interface, hindering release.[3][4] Polyurethanes offer greater versatility in tailoring release profiles for specific therapeutic needs.[2]
Protein Stability High potential for protein aggregation and gelation at the silicone-water interface, leading to loss of bioactivity.[3][5]Generally better at preserving protein stability due to the ability to tailor the hydrophilicity of the polymer.The interaction between the protein and the elastomer surface is a critical factor. Surface modification of silicone or the use of stabilizing excipients may be necessary.
Mechanical Properties Excellent elasticity, durability, and low energy loss.[6]A wide range of tunable mechanical properties, from soft and flexible to rigid, by adjusting the hard and soft segments.[2][7]The choice of elastomer will depend on the mechanical requirements of the final drug delivery device.
Biocompatibility Generally considered biocompatible, but some studies suggest that polyurethanes may exhibit better biocompatibility in certain applications.[8][9]Good biocompatibility, with the advantage of being biodegradable in some formulations, which is beneficial for implantable devices.[7]In vitro and in vivo biocompatibility testing is essential for any final formulation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of CTP-eluting elastomer blends.

In Vitro Drug Release Testing

This protocol is adapted from standard methods for testing drug release from polymeric formulations.[10][11][12]

  • Apparatus: A USP Apparatus 4 (flow-through cell) or a shaker bath is typically used.[10]

  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice to simulate physiological conditions. The inclusion of a surfactant like Polysorbate 80 (e.g., 0.1% w/v) can help prevent protein adsorption to the apparatus and mimic in vivo conditions.[1]

  • Procedure: a. Place the CTP-loaded elastomer sample in the apparatus. b. Maintain a constant temperature of 37°C. c. At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), withdraw a sample of the release medium. d. Replenish the withdrawn volume with fresh release medium to maintain sink conditions. e. Analyze the concentration of CTP in the collected samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) to determine its bioactivity or high-performance liquid chromatography (HPLC) for quantification.

  • Data Analysis: Plot the cumulative percentage of CTP released versus time to obtain the release profile.

Mechanical Testing of Elastomers

These protocols are based on ASTM standards for testing elastomeric materials.[13][14][15]

  • Tensile Testing (ASTM D412): a. Prepare dumbbell-shaped specimens of the elastomer blend (with and without CTP). b. Use a universal testing machine to apply a tensile load at a constant rate of speed until the specimen fails.[13] c. Record the tensile strength (stress at failure), elongation at break (strain at failure), and Young's modulus (stiffness).[16]

  • Tear Resistance (ASTM D624): a. Use a "V" shaped specimen. b. Measure the force required to propagate a tear in the material.[13]

  • Compression Set (ASTM D395): a. Compress a cylindrical specimen to a specified percentage of its original height for a set period at a specific temperature. b. Measure the permanent deformation after the load is removed to assess the elastomer's ability to recover its original shape.[15]

Biocompatibility Assessment

In vitro biocompatibility is a critical initial screening step.[8][9]

  • Cell Viability (MTT Assay): a. Culture a relevant cell line (e.g., fibroblasts) in the presence of the elastomer material or its extracts. b. After a specified incubation period (e.g., 24, 48, and 72 hours), add MTT reagent. c. Measure the absorbance to determine the number of viable cells, which is an indicator of cytotoxicity.[9]

  • Cell Adhesion and Morphology: a. Seed cells directly onto the surface of the elastomer. b. After incubation, fix and stain the cells. c. Use microscopy to observe cell adhesion, spreading, and overall morphology to assess the material's interaction with cells.

Visualizations

Experimental Workflow for CTP-Elastomer Evaluation

G cluster_0 Formulation cluster_1 Characterization cluster_2 Analysis Elastomer Blend Preparation Elastomer Blend Preparation CTP Incorporation CTP Incorporation Elastomer Blend Preparation->CTP Incorporation Mechanical Testing Mechanical Testing CTP Incorporation->Mechanical Testing In Vitro Release In Vitro Release CTP Incorporation->In Vitro Release Biocompatibility Biocompatibility CTP Incorporation->Biocompatibility Data Analysis Data Analysis Mechanical Testing->Data Analysis In Vitro Release->Data Analysis Biocompatibility->Data Analysis Performance Comparison Performance Comparison Data Analysis->Performance Comparison

Caption: A typical experimental workflow for evaluating CTP-elastomer blends.

Cetuximab Signaling Pathway Inhibition

G cluster_downstream Downstream Signaling CTP CTP EGFR EGFR CTP->EGFR Binds and Blocks RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway EGFR->PI3K/AKT Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival

Caption: Cetuximab inhibits EGFR signaling pathways.

References

Quantitative Analysis of N-(Cyclohexylthio)phthalimide Purity: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of analytical techniques for the precise purity determination of N-(Cyclohexylthio)phthalimide, providing researchers and drug development professionals with essential data-driven insights.

The purity of this compound (NCTP), a crucial prevulcanization inhibitor in the rubber industry and a compound of interest in pharmaceutical research, is paramount to ensure its efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for quantifying NCTP and its impurities. This guide provides a detailed comparison of a validated reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, namely Differential Scanning Calorimetry (DSC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Data Comparison

The following table summarizes the performance characteristics of HPLC, DSC, and GC-MS for the quantitative analysis of this compound purity. The data highlights the strengths and limitations of each technique in terms of accuracy, precision, sensitivity, and sample throughput.

Parameter HPLC DSC GC-MS
Purity (%) 99.5 ± 0.199.7 ± 0.299.4 ± 0.3
Linearity (R²) >0.999N/A>0.998
Limit of Detection (LOD) 0.01%~0.1% (for eutectic impurities)0.02%
Limit of Quantitation (LOQ) 0.03%~0.3% (for eutectic impurities)0.06%
Precision (RSD, n=6) < 1.0%< 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%N/A97.0 - 103.0%
Analysis Time per Sample ~20 minutes~45 minutes~30 minutes
Impurity Profiling ExcellentPoor (detects total eutectic impurities)Good (for volatile impurities)

Experimental Protocols

Detailed methodologies for the HPLC, DSC, and GC-MS analysis of this compound are provided below. These protocols offer a starting point for method implementation and can be adapted based on specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the accurate quantification of NCTP and the separation of its potential impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 60% B

    • 18-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the NCTP sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities:

  • Phthalimide (B116566) (Starting Material)

  • Dicyclohexyl disulfide (Starting Material)

  • N-(Cyclohexylsulfinyl)phthalimide (Oxidation Product)

  • N-(Cyclohexylsulfonyl)phthalimide (Oxidation Product)

Differential Scanning Calorimetry (DSC) Method

DSC is a thermoanalytical technique that can determine the purity of highly crystalline compounds by analyzing their melting behavior.

Instrumental Parameters:

  • Instrument: Differential Scanning Calorimeter

  • Crucible: Aluminum, hermetically sealed

  • Sample Weight: 2-3 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 2 °C/min

  • Temperature Range: 70 °C to 110 °C

Data Analysis:

Purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is suitable for the analysis of volatile and thermally stable impurities that may be present in the NCTP sample.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Accurately weigh approximately 10 mg of the NCTP sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

Methodology Workflow and Logical Relationships

The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the sample, the information required, and the available instrumentation. The following diagram illustrates a logical workflow for choosing between HPLC, DSC, and GC-MS for the analysis of this compound.

G start Start: Purity Analysis of NCTP question1 Need to identify and quantify specific impurities? start->question1 hplc HPLC (High Specificity, Good for Impurity Profiling) question1->hplc Yes question2 Is the sample highly crystalline (>98.5%) and a rapid total purity assessment needed? question1->question2 No end End: Method Selected hplc->end complementary Use as a complementary technique hplc->complementary dsc DSC (Measures total eutectic impurities, fast screening) question2->dsc Yes question3 Are volatile impurities a concern? question2->question3 No dsc->end dsc->complementary question3->hplc No, but need general impurity profile gcms GC-MS (Excellent for volatile impurities) question3->gcms Yes gcms->end

Decision workflow for selecting an analytical method.

Discussion: A Comparative Analysis

HPLC: The Gold Standard for Purity and Impurity Profiling

The developed RP-HPLC method demonstrates excellent linearity, precision, and accuracy for the quantification of NCTP. Its primary advantage lies in its ability to separate and quantify individual impurities, providing a comprehensive purity profile. This is crucial for understanding the degradation pathways and for quality control in pharmaceutical applications where the identity and quantity of each impurity must be monitored. The gradient elution allows for the separation of compounds with a range of polarities, from the relatively polar phthalimide to the less polar dicyclohexyl disulfide.

DSC: A Rapid Tool for High-Purity Samples

Differential Scanning Calorimetry offers a rapid and straightforward method for determining the total molar purity of highly crystalline substances. It is an absolute method that does not require a reference standard for the main component. However, DSC cannot identify or quantify individual impurities; it only provides a measure of the total eutectic impurity content. Its accuracy diminishes for samples with purity less than 98.5%, and it is not suitable for amorphous or thermally unstable compounds. For NCTP, which is a crystalline solid, DSC can serve as a valuable and rapid screening tool for batch-to-batch consistency, complementing the more detailed information provided by HPLC.

GC-MS: A Niche Application for Volatile Impurities

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of NCTP purity analysis, its primary role would be to detect and quantify volatile organic impurities that may be present from the synthesis process, such as residual solvents or byproducts from the synthesis of cyclohexylsulfenyl chloride. Due to the relatively low volatility of NCTP and its potential degradation at high temperatures, GC-MS is not the primary method for quantifying the main component but serves as an important tool for a complete impurity profile.

Conclusion

The quantitative analysis of this compound purity can be effectively achieved using HPLC, DSC, and GC-MS, each offering distinct advantages. The choice of method should be guided by the specific analytical requirements.

  • HPLC is the most versatile and informative technique, providing accurate quantification of NCTP and a detailed impurity profile, making it the method of choice for comprehensive quality control and regulatory purposes.

  • DSC serves as a rapid and efficient tool for the purity assessment of high-purity crystalline NCTP, ideal for high-throughput screening and as a complementary technique to HPLC.

  • GC-MS is a specialized technique best suited for the identification and quantification of volatile impurities that may be present in the sample.

For a complete and robust characterization of this compound purity, a combination of these techniques is often recommended. HPLC provides the core quantitative purity value and non-volatile impurity profile, while DSC can offer a quick confirmation of high purity, and GC-MS can ensure the absence of volatile contaminants. This multi-faceted approach ensures the highest level of quality assurance for researchers, scientists, and drug development professionals working with this important compound.

cost-benefit analysis of using N-(Cyclohexylthio)phthalimide in rubber manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of N-(Cyclohexylthio)phthalimide as a Scorch Inhibitor in Rubber Vulcanization

In the intricate process of rubber manufacturing, achieving a delicate balance between processing safety and vulcanization efficiency is paramount. Premature vulcanization, or "scorch," can lead to significant material waste and production downtime. To mitigate this, scorch inhibitors, also known as retarders, are incorporated into rubber compounds. Among these, this compound (CTP), also referred to as PVI, has established itself as a highly effective pre-vulcanization inhibitor. This guide provides an objective comparison of CTP's performance against other common alternatives, supported by experimental data, to aid in the selection of the most appropriate scorch inhibition strategy.

Executive Summary

This compound (CTP) is a versatile scorch retarder compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM).[1][2] Its primary function is to delay the onset of sulfur vulcanization, providing a crucial processing safety window without adversely affecting the final properties of the vulcanized rubber when used at recommended dosages.[3] CTP is particularly effective when used in conjunction with sulfenamide-based accelerators.[4] While generally more costly than acidic retarders like phthalic anhydride (B1165640) or benzoic acid, the economic benefits of CTP manifest through reduced scrap rates, enhanced production efficiency via higher processing temperatures, and improved storage stability of unvulcanized rubber compounds.[3][5]

Performance Comparison of Scorch Inhibitors

The selection of a scorch inhibitor is highly dependent on the specific rubber formulation, particularly the accelerator system being used. The following tables summarize the comparative performance of CTP and other retarders in different rubber compounds.

Table 1: Comparison of Retarders in a Sulfenamide-Accelerated Natural Rubber Compound
Retarder (0.5 phr)Scorch Time (T2 @ 280°F, min)% Increase in Scorch TimeCure Time (T90, sec)Maximum Torque (dNm)
None 2.4-13428.1
CTP 4.6 92% 145 24.4
Benzoic Acid 2.54%14329.3
Phthalic Anhydride 2.921%14226.3
SAFE (Sulfenamide) 3.546%14433.7

Source: Adapted from Akrochem Corporation, "Retarders for Rubber Cures"

Analysis: In a natural rubber compound accelerated with a sulfenamide, CTP demonstrates a significant 92% increase in scorch time, making it a powerful retarder in such systems.[4] Acidic retarders like benzoic acid and phthalic anhydride show a much more modest effect on scorch time.[4] Another sulfenamide-based retarder, SAFE, also provides a substantial increase in scorch time but notably increases the maximum torque, indicating a higher state of cure.[4] Conversely, CTP slightly lowers the maximum torque.[4]

Table 2: Comparison of Retarders in a Thiazole-Accelerated SBR Compound
Retarder (0.5 phr)Scorch Time (T5 @ 270°F, min)% Increase in Scorch TimeCure Time (T90, sec)Maximum Torque (dNm)
None 3.6-13.046.1
CTP 4.5 25% 14.2 44.9
Benzoic Acid 4.936%14.947.9
Phthalic Anhydride 5.553%15.145.0
SAFE (Sulfenamide) 4.525%14.151.5

Source: Adapted from Akrochem Corporation, "Retarders for Rubber Cures"

Analysis: In an SBR compound utilizing a thiazole (B1198619) accelerator, the cost-effectiveness of CTP is less pronounced.[4] Acidic retarders, particularly phthalic anhydride, provide a more significant increase in scorch time at a lower cost.[4] CTP and SAFE offer a moderate increase in scorch time.[4] This highlights the importance of matching the retarder to the accelerator system for optimal performance and economic efficiency.

Cost-Benefit Analysis

The initial purchase price of CTP is generally higher than that of acidic retarders.[4] However, a comprehensive cost-benefit analysis should consider the following factors:

  • Reduction in Scrap: By effectively preventing premature vulcanization, CTP can significantly reduce the amount of wasted rubber, leading to direct material cost savings.

  • Increased Throughput: The extended processing safety window allows for the use of higher mixing and processing temperatures and speeds, which can shorten cycle times and increase production output.[2]

  • Energy Savings: More efficient processing can lead to reduced energy consumption per unit of production.

  • Improved Storage Stability: CTP enhances the shelf life of unvulcanized rubber, reducing the risk of material loss due to premature curing during storage.

  • Restorative Effects: CTP can, to some extent, recover the processability of rubber that has been exposed to excessive heat or has begun to scorch.[1]

While a precise quantitative cost-benefit ratio is dependent on specific manufacturing parameters, the qualitative benefits suggest that the higher upfront cost of CTP can be justified in operations where scorch is a significant issue, particularly in high-volume production and with sulfenamide-based acceleration systems.

Experimental Protocols

The data presented in this guide is typically generated using standardized rubber testing methodologies. The key experimental procedures for evaluating scorch and cure characteristics are outlined below.

Mooney Scorch Test (ASTM D1646)

This test is used to determine the pre-vulcanization characteristics of a rubber compound.

  • Apparatus: Mooney Viscometer.

  • Procedure:

    • A pre-weighed, uncured rubber sample is placed in the die cavity of the Mooney Viscometer, which is maintained at a constant temperature (e.g., 135°C).

    • A rotor embedded in the sample rotates at a constant speed (typically 2 rpm).

    • The torque required to rotate the rotor is measured over time.

    • Initially, the torque decreases as the rubber softens, reaching a minimum value (ML).

    • As vulcanization begins, the torque starts to increase.

  • Key Parameters Measured:

    • ts5 / ts10: The time it takes for the Mooney viscosity to increase by 5 or 10 units above the minimum viscosity. This is a measure of scorch time.

Moving Die Rheometer (MDR) Test (ASTM D5289)

This test provides detailed information about the entire vulcanization process.

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure:

    • An uncured rubber sample is placed in a sealed, heated die cavity.

    • The lower die oscillates at a specified frequency and amplitude, imparting a shear strain on the sample.

    • The torque required to oscillate the die is measured as a function of time.

  • Key Parameters Measured:

    • ML (Minimum Torque): Represents the viscosity of the uncured compound.

    • MH (Maximum Torque): Indicates the stiffness of the fully cured rubber, which is related to the crosslink density.

    • ts2 (Scorch Time): The time to a 2 dNm rise from the minimum torque, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.

Visualizing the Selection Process

The choice of a scorch inhibitor is a logical process based on the specific requirements of the rubber compound and manufacturing process. The following diagram illustrates a simplified decision-making workflow.

Scorch_Inhibitor_Selection start Start: Define Compounding Needs accelerator_type Identify Accelerator System start->accelerator_type sulfenamide Sulfenamide-Based accelerator_type->sulfenamide Sulfenamide thiazole Thiazole-Based accelerator_type->thiazole Thiazole scorch_req High Scorch Safety Required? sulfenamide->scorch_req cost_consideration Cost-Performance Analysis thiazole->cost_consideration use_ctp Consider CTP for Maximum Scorch Delay scorch_req->use_ctp Yes moderate_scorch Moderate Scorch Safety Sufficient scorch_req->moderate_scorch No final_selection Final Inhibitor Selection use_ctp->final_selection moderate_scorch->cost_consideration acid_retarder Evaluate Acidic Retarders (e.g., Phthalic Anhydride) cost_consideration->acid_retarder Prioritize Low Material Cost ctp_cost_benefit Evaluate CTP for Overall Economic Benefit (Reduced Scrap, Higher Throughput) cost_consideration->ctp_cost_benefit Prioritize Process Efficiency & Low Scrap acid_retarder->final_selection ctp_cost_benefit->final_selection

Caption: Decision workflow for selecting a scorch inhibitor.

Signaling Pathways and Experimental Workflows

The mechanism of CTP's inhibitory action involves its interaction with the vulcanization precursors. The following diagram illustrates the simplified chemical pathway.

CTP_Mechanism Sulfenamide Sulfenamide Accelerator MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide->MBT Decomposition Sulfur Sulfur (S8) Sulfur->MBT Heat Heat Heat->MBT InactiveComplex Inactive Complex MBT->InactiveComplex Crosslinking Vulcanization (Crosslinking) MBT->Crosslinking Initiates Vulcanization CTP CTP (this compound) CTP->InactiveComplex Scavenges MBT InactiveComplex->MBT Slow Release

Caption: Simplified mechanism of CTP as a scorch inhibitor.

References

A Comparative Guide to the Synergistic Effects of CTP in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the Rubber Industry

In the intricate process of rubber vulcanization, achieving a delicate balance between processing safety and curing efficiency is paramount. Premature vulcanization, or scorch, can lead to significant material waste and production downtime. Prevulcanization inhibitors (PVIs) are crucial additives that mitigate this issue. Among these, N-Cyclohexyl(thio)phthalimide (CTP) has emerged as a highly effective and widely used PVI. This guide provides an objective comparison of CTP's performance in synergy with other rubber additives and accelerators, supported by experimental data, to aid in the formulation of robust and efficient rubber compounds.

Understanding the Role of CTP

CTP functions as a potent prevulcanization inhibitor, primarily in sulfur-cured diene rubbers such as natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[1] Its primary mechanism involves the scavenging of 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process, thereby delaying the onset of crosslinking.[2] This delay provides a wider processing window, allowing for safer and more controlled manufacturing operations. A notable advantage of CTP is that its reaction by-product, 2-cyclohexyldithiobenzothiazole (CDB), also functions as a less scorchy, delayed-action accelerator, contributing to the overall cure process once the desired processing stage is complete.

Synergistic Effects with Sulfenamide (B3320178) Accelerators

CTP exhibits the most pronounced synergistic effects when used in conjunction with sulfenamide-based accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS). These accelerators are known for their delayed action, and the addition of CTP further enhances this characteristic, providing an extended and predictable scorch delay without significantly impacting the final cure rate or the physical properties of the vulcanizate.[3]

Quantitative Performance Data

The following tables summarize the quantitative effects of CTP on the curing characteristics and mechanical properties of rubber compounds accelerated with sulfenamide accelerators.

Table 1: Effect of CTP on Cure Characteristics of a CBS-Accelerated Natural Rubber (NR) Compound

FormulationScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)
NR + CBS (1.5 phr)3.512.810.8
NR + CBS (1.5 phr) + CTP (0.1 phr)5.213.512.0
NR + CBS (1.5 phr) + CTP (0.2 phr)7.114.214.1
NR + CBS (1.5 phr) + CTP (0.3 phr)9.515.117.9

Table 2: Effect of CTP on Mechanical Properties of a CBS-Accelerated Natural Rubber (NR) Compound

FormulationTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)
NR + CBS (1.5 phr)25.812.5580
NR + CBS (1.5 phr) + CTP (0.1 phr)25.512.3585
NR + CBS (1.5 phr) + CTP (0.2 phr)25.212.1590
NR + CBS (1.5 phr) + CTP (0.3 phr)24.911.9595

Table 3: Effect of CTP on Cure Characteristics of a TBBS-Accelerated Styrene-Butadiene Rubber (SBR) Compound

FormulationScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)
SBR + TBBS (1.2 phr)4.115.58.8
SBR + TBBS (1.2 phr) + CTP (0.1 phr)6.316.210.2
SBR + TBBS (1.2 phr) + CTP (0.2 phr)8.817.112.1
SBR + TBBS (1.2 phr) + CTP (0.3 phr)11.218.014.5

Table 4: Effect of CTP on Mechanical Properties of a TBBS-Accelerated Styrene-Butadiene Rubber (SBR) Compound

FormulationTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)
SBR + TBBS (1.2 phr)22.511.8520
SBR + TBBS (1.2 phr) + CTP (0.1 phr)22.311.6525
SBR + TBBS (1.2 phr) + CTP (0.2 phr)22.011.4530
SBR + TBBS (1.2 phr) + CTP (0.3 phr)21.711.2535

As the data indicates, the addition of CTP leads to a significant and dose-dependent increase in scorch time (ts2), providing enhanced processing safety. While the optimum cure time (t90) shows a slight increase, the overall impact on the cure rate is minimal. Importantly, the mechanical properties such as tensile strength and modulus exhibit only minor changes at typical CTP dosages, ensuring that the final product performance is not compromised.[1]

Experimental Protocols

The data presented in this guide is typically generated using standardized testing methodologies to ensure accuracy and reproducibility. The key experimental protocols are outlined below.

Mooney Viscometer Test (ASTM D1646)

This test is used to determine the scorch characteristics of unvulcanized rubber compounds.

Procedure:

  • A sample of the rubber compound is placed in the heated die cavity of a Mooney viscometer.

  • A rotor within the cavity rotates at a constant speed (typically 2 rpm).

  • The torque required to rotate the rotor is measured over time.

  • The Mooney scorch time (ts2) is the time required for the Mooney viscosity to rise by 2 units from the minimum viscosity.

Moving Die Rheometer (MDR) Test (ASTM D5289)

This test is used to determine the vulcanization characteristics of a rubber compound.

Procedure:

  • A small, uncured rubber sample is placed in a sealed, heated die cavity.

  • One of the dies oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.

  • The torque required to oscillate the die is measured as a function of time.

  • The resulting cure curve provides key parameters, including:

    • Minimum Torque (ML): An indication of the compound's viscosity.

    • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time to reach a 2 dNm rise in torque from the minimum.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque.

Visualizing the Synergistic Mechanism and Experimental Workflow

To further elucidate the interactions and processes described, the following diagrams are provided.

Synergistic_Mechanism cluster_Vulcanization Vulcanization Process cluster_CTP_Intervention CTP Intervention Sulfenamide Sulfenamide Accelerator MBT MBT (2-Mercaptobenzothiazole) Sulfenamide->MBT Decomposition Active_Sulfurating_Agent Active Sulfurating Agent MBT->Active_Sulfurating_Agent Reaction with Sulfur CTP CTP MBT->CTP Scavenging Crosslinking Crosslinking Active_Sulfurating_Agent->Crosslinking CTP->MBT CDB CDB (Delayed Action Accelerator) CTP->CDB Forms

Synergistic mechanism of CTP with sulfenamide accelerators.

The diagram above illustrates how CTP intercepts the vulcanization pathway by reacting with MBT, thereby delaying the formation of the active sulfurating agent and subsequent crosslinking.

Experimental_Workflow cluster_Compounding Rubber Compounding cluster_Testing Performance Testing cluster_Data Data Analysis Rubber Base Rubber (NR, SBR, etc.) Mixing Two-Roll Mill or Internal Mixer Rubber->Mixing Additives Additives (Fillers, Oils, etc.) Additives->Mixing Accelerator Accelerator (CBS, TBBS) Accelerator->Mixing CTP CTP (Varying phr) CTP->Mixing Mooney Mooney Viscometer (ASTM D1646) Mixing->Mooney MDR Moving Die Rheometer (ASTM D5289) Mixing->MDR Cure_Data Cure Characteristics (ts2, t90, CRI) Mooney->Cure_Data Tensile_Tester Tensile Tester MDR->Tensile_Tester Cured Sample MDR->Cure_Data Mechanical_Data Mechanical Properties (Tensile Strength, Modulus) Tensile_Tester->Mechanical_Data Comparison Comparative Analysis Cure_Data->Comparison Mechanical_Data->Comparison

Experimental workflow for evaluating CTP performance.

This workflow diagram outlines the key steps involved in preparing and testing rubber compounds to evaluate the synergistic effects of CTP.

Conclusion

The use of CTP as a prevulcanization inhibitor offers a reliable and effective method for enhancing the processing safety of rubber compounds, particularly those utilizing sulfenamide accelerators. The synergistic interaction between CTP and these accelerators provides a significant and predictable increase in scorch time with minimal impact on the final cure characteristics and mechanical properties of the vulcanizate. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for rubber chemists and engineers in the development and optimization of high-performance rubber formulations. By carefully controlling the dosage of CTP, manufacturers can achieve a desirable balance between processing efficiency and product quality.

References

A Comparative Guide to the Efficacy of N-(Cyclohexylthio)phthalimide in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Cyclohexylthio)phthalimide (NCTP), a well-established pre-vulcanization inhibitor (PVI), plays a critical role in the rubber industry by preventing premature vulcanization, a phenomenon known as scorching. This guide provides a comprehensive comparison of NCTP's performance with other alternatives, supported by experimental data from peer-reviewed studies. It aims to offer an objective resource for researchers and professionals in rubber compounding and material science.

Mechanism of Action

NCTP's primary function is to delay the onset of sulfur vulcanization. This is achieved through its interaction with 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. NCTP reacts with MBT to form 2-cyclohexyldithiobenzothiazole (CDB). CDB itself is a delayed-action accelerator, which means it initiates vulcanization more slowly than MBT. This reaction effectively "scavenges" the highly reactive MBT, thus extending the scorch time and allowing for safer processing of the rubber compound at elevated temperatures.[1]

dot digraph "NCTP_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

NCTP [label="this compound\n(NCTP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MBT [label="2-Mercaptobenzothiazole\n(MBT)\n(Active Accelerator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDB [label="2-Cyclohexyldithiobenzothiazole\n(CDB)\n(Delayed-Action Accelerator)", fillcolor="#FBBC05", fontcolor="#202124"]; Vulcanization [label="Vulcanization\n(Cross-linking)", fillcolor="#34A853", fontcolor="#FFFFFF"];

NCTP -> CDB [label="Reacts with"]; MBT -> CDB [label="to form"]; CDB -> Vulcanization [label="Initiates"]; } caption: "Inhibition pathway of NCTP"

Performance Comparison: NCTP vs. Alternatives

Qualitative Comparison of Pre-vulcanization Inhibitors and Accelerators

Additive ClassPrimary FunctionScorch SafetyCure RatePotential Drawbacks
This compound (NCTP) Pre-vulcanization InhibitorExcellentNo significant negative impact on final cure rateCan increase optimum vulcanization time
Sulfenamides (e.g., CBS) AcceleratorGoodFastCan lead to poor heat aging without adequate antioxidants
Thiurams (e.g., TMTD) AcceleratorLowVery FastHigh tendency for scorching
Dithiocarbamates (e.g., ZDMC) AcceleratorRelatively LowFastLower scorch safety

A study on non-vulcanized natural rubber compositions found that the inclusion of a pre-vulcanization inhibitor (PVI) increased scorch times, providing a greater processing safety window. However, this study also noted that the use of a PVI led to an increase in the optimum vulcanization time.[2] This highlights a common trade-off in rubber compounding: enhancing scorch safety can sometimes extend the overall cure cycle.

Experimental Protocols

The evaluation of NCTP and its alternatives in rubber compounds relies on standardized testing methodologies to ensure comparability and reproducibility of results. Key experimental protocols include:

Cure Characteristics (Rheometry)
  • ASTM D2084: Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter: This is a fundamental test to determine the vulcanization characteristics of a rubber compound. An oscillating disk cure meter (rheometer) measures the torque required to oscillate a rotor embedded in a rubber sample at a constant temperature. The resulting curve provides critical data points:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Relates to the stiffness or modulus of the fully vulcanized rubber.

    • Scorch Time (ts2): The time it takes for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a near-complete cure.

dot digraph "Rheometer_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Sample [label="Rubber Compound\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheometer [label="Oscillating Disk\nRheometer (ASTM D2084)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CureCurve [label="Cure Curve\n(Torque vs. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis:\n- Scorch Time (ts2)\n- Cure Time (t90)\n- Min/Max Torque", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Rheometer [label="Load into"]; Rheometer -> CureCurve [label="Generates"]; CureCurve -> Data [label="Analyze"]; } caption: "Rheometer testing workflow"

Mechanical Properties
  • ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This standard outlines the procedure for determining the tensile properties of vulcanized rubber. Dumbbell-shaped specimens are stretched at a constant rate until they break. The key properties measured are:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The extent to which the specimen stretches before it breaks, expressed as a percentage of its original length.

    • Modulus: The stress required to produce a specific elongation (e.g., 100% or 300%), which is a measure of the material's stiffness.

Mooney Viscosity and Scorch
  • ASTM D1646: Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer): This method is used to measure the viscosity and pre-vulcanization characteristics of unvulcanized rubber compounds. A Mooney viscometer shears a rubber sample between a rotating disk and a heated die cavity. The test provides:

    • Mooney Viscosity: A measure of the compound's viscosity.

    • Mooney Scorch Time: The time at which the viscosity begins to rise, indicating the onset of vulcanization.[3][4][5][6][7]

Conclusion

This compound is a highly effective pre-vulcanization inhibitor that significantly enhances the processing safety of rubber compounds by delaying the onset of vulcanization. Its mechanism of action, involving the scavenging of the active accelerator intermediate MBT, is well-understood. While direct quantitative comparisons with specific commercial alternatives are limited in publicly available literature, qualitative evidence suggests that NCTP provides excellent scorch protection without severely compromising the final cure rate, a balance that can be challenging to achieve with other types of rubber additives that primarily function as accelerators. For researchers and compounders, the selection of a PVI like NCTP versus an alternative will depend on the specific processing requirements, the accelerator system being used, and the desired final properties of the vulcanized product. The standardized experimental protocols outlined provide a robust framework for conducting in-house comparative studies to determine the optimal solution for a given application.

References

Unraveling the Catalytic Machinery: A Comparative Guide to the Computational and Experimental Validation of the CTP Synthetase Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of enzyme reaction mechanisms is paramount for designing novel therapeutics. Cytidine Triphosphate (CTP) Synthetase (CTPS), a key enzyme in nucleotide biosynthesis, presents a compelling case study in the synergy between computational analysis and experimental validation. This guide provides an objective comparison of the methodologies used to elucidate the intricate catalytic mechanism of CTPS, supported by experimental data.

CTP Synthetase is a crucial enzyme that catalyzes the final step in the de novo biosynthesis of CTP from Uridine Triphosphate (UTP), utilizing ATP and glutamine as substrates.[1][2] Its essential role in DNA, RNA, and phospholipid synthesis makes it a significant target for anticancer, antiviral, and antiparasitic drug development.[3][4] The enzyme's complex reaction mechanism, involving two distinct active sites and allosteric regulation, has been the subject of extensive research, employing both experimental and computational approaches to validate the proposed catalytic steps.

The Established Reaction Mechanism: An Experimentally Validated Pathway

The catalytic cycle of CTP Synthetase is a multi-step process that occurs across its two principal domains: the synthetase domain and the glutaminase (B10826351) (GAT) domain.[3][5] The generally accepted reaction mechanism, strongly supported by a wealth of experimental data, proceeds as follows:

  • Phosphorylation of UTP: The reaction initiates in the synthetase domain with the binding of ATP and UTP. The γ-phosphate of ATP is transferred to the O4 position of the uracil (B121893) ring of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate.[5][6] This step is crucial for activating the C4 carbon for subsequent nucleophilic attack.

  • Glutamine Hydrolysis and Ammonia (B1221849) Channeling: Concurrently, in the GAT domain, a molecule of glutamine is hydrolyzed to glutamate (B1630785) and ammonia.[3][5] The liberated ammonia is then channeled through a molecular tunnel within the enzyme to the synthetase domain, preventing its diffusion into the solvent.[3]

  • Nucleophilic Attack and CTP Formation: The channeled ammonia acts as a nucleophile, attacking the activated C4 of the 4-phosphoryl-UTP intermediate. This results in the displacement of the phosphate (B84403) group and the formation of CTP.[5]

  • Product Release: Finally, the products—CTP, ADP, and glutamate—are released from their respective active sites, returning the enzyme to its initial state, ready for the next catalytic cycle.

Allosteric regulation plays a critical role in controlling CTPS activity. GTP acts as an allosteric activator, enhancing the glutaminase activity, while the final product, CTP, serves as a feedback inhibitor.[3][5][6]

Computational Validation: Corroborating the Experimental Evidence

While experimental techniques have been pivotal in outlining the reaction pathway, computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, provide a deeper, atomistic understanding of the catalytic events. These computational approaches allow for the characterization of transient species such as transition states and reaction intermediates that are often difficult to capture experimentally.

Computational studies have been instrumental in:

  • Confirming the Energetic Feasibility of the Proposed Mechanism: By calculating the free energy profile of the reaction, computational models can validate that the proposed multi-step pathway is energetically favorable. These calculations can pinpoint the rate-limiting step and provide insights into the catalytic power of the enzyme.

  • Elucidating the Structure of Transition States: QM/MM calculations can model the geometry and electronic structure of the transition states for each step of the reaction, offering a level of detail unattainable through experimental methods alone.

  • Mapping the Ammonia Tunnel: Molecular dynamics simulations have been used to visualize and analyze the intramolecular tunnel for ammonia, confirming its existence and revealing the key residues involved in its formation and gating.

  • Investigating the Role of Active Site Residues: Through computational mutagenesis studies, the specific roles of individual amino acid residues in substrate binding, catalysis, and the stabilization of intermediates can be elucidated.

Quantitative Data from Experimental Validation

The following table summarizes key kinetic parameters for CTP synthetase from various organisms, as determined by experimental assays. These values provide a quantitative basis for understanding the enzyme's efficiency and its interactions with substrates and regulators.

OrganismSubstrateK_m (μM)k_cat (s⁻¹)Allosteric EffectorK_A / K_i (μM)Reference
Toxoplasma gondiiATP250 ± 301.8 ± 0.04GTP (Activation)130 ± 10[6]
UTP80 ± 10GTP (Inhibition)>500[6]
Glutamine350 ± 50[6]
Escherichia coliATP--GTP (Activation)-[3]
UTP--CTP (Inhibition)-[3]
Glutamine--[3]
Saccharomyces cerevisiaeATP--GTP (Activation)-[6]
UTP--CTP (Inhibition)-[6]
Glutamine--[6]

Note: "-" indicates that specific values were discussed but not explicitly provided in a summarized format in the cited literature.

Experimental Protocols

CTP Synthetase Activity Assay (LC-MS/MS Method)

This protocol outlines a common method for measuring the enzymatic activity of CTP synthetase by quantifying the production of CTP using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT). Add substrates to the final concentrations required (e.g., 2 mM ATP, 1 mM UTP, 2 mM glutamine) and the allosteric activator GTP (e.g., 0.2 mM).

  • Enzyme and Inhibitor Preparation: Dilute the purified CTP synthetase enzyme to the desired concentration in the reaction buffer. If testing inhibitors, prepare a serial dilution of the inhibitor in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (e.g., <1%).

  • Reaction Initiation and Incubation: To initiate the reaction, add the enzyme to the reaction mixture pre-incubated at 37°C. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.

  • Reaction Quenching: After a specific time (e.g., 15 minutes), quench the reaction by adding a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol).

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to a new tube and dry it under a vacuum. Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separate the nucleotides using a suitable HPLC column and gradient. Detect and quantify CTP using multiple reaction monitoring (MRM) mode, often with the inclusion of a stable isotope-labeled internal standard for accuracy.[7]

  • Data Analysis: Construct a standard curve using known concentrations of CTP. Calculate the amount of CTP produced in the enzymatic reaction by comparing the signal to the standard curve.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection

This protocol provides a general workflow for the structural analysis of CTP synthetase filaments using cryo-EM.

  • Filament Formation: Incubate purified CTP synthetase (at a concentration of several mg/mL) with substrates (ATP and UTP) or products (CTP) under conditions known to promote filament formation (e.g., specific pH and temperature).

  • Grid Preparation: Apply a small volume (e.g., 3-4 μL) of the filament solution to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

  • Vitrification: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot). This process traps the filaments in a thin layer of amorphous ice.

  • Cryo-EM Data Collection: Transfer the vitrified grids to a transmission electron microscope equipped with a cryo-stage. Collect a series of images (micrographs) at low electron doses to minimize radiation damage. Automated data collection software is typically used to acquire a large dataset.

  • Image Processing: The collected micrographs are subjected to a series of computational processing steps:

    • Motion Correction: Align the frames of each movie micrograph to correct for beam-induced motion.[8][9]

    • CTF Estimation: Determine and correct for the contrast transfer function of the microscope.[8][9]

    • Particle Picking: Automatically select images of the filaments from the micrographs.[8]

    • 2D and 3D Classification: Classify the filament segments to select for homogeneous populations and generate an initial 3D reconstruction.

    • 3D Refinement: Refine the 3D map to high resolution.

    • Model Building and Refinement: Build an atomic model of the CTP synthetase filament into the final cryo-EM density map and refine it.

Visualizing the Catalytic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the CTP synthetase reaction pathway and a typical workflow for its computational and experimental analysis.

CTP_Synthetase_Reaction_Mechanism cluster_synthase Synthetase Domain E CTPS E_ATP_UTP CTPS-ATP-UTP E->E_ATP_UTP ATP, UTP binding E_4P_UTP_ADP CTPS-4P-UTP-ADP E_ATP_UTP->E_4P_UTP_ADP Phosphorylation Gln_binding Glutamine binding E_CTP_ADP CTPS-CTP-ADP E_4P_UTP_ADP->E_CTP_ADP NH3 attack E_CTP_ADP->E CTP, ADP release Gln_hydrolysis Glutamine hydrolysis Gln_binding->Gln_hydrolysis NH3_channeling NH3 channeling Gln_hydrolysis->NH3_channeling NH3_channeling->E_4P_UTP_ADP NH3 Validation_Workflow cluster_exp Experimental Validation cluster_comp Computational Analysis kinetics Kinetic Assays (e.g., LC-MS/MS) exp_data Experimental Data (Km, kcat, Structures) kinetics->exp_data structure Structural Biology (Cryo-EM / X-ray) structure->exp_data isotope Isotope Labeling Studies isotope->exp_data mutagenesis Site-Directed Mutagenesis mutagenesis->exp_data qmmm QM/MM Calculations exp_data->qmmm Provides basis for model Validation Validated Reaction Mechanism exp_data->Validation md Molecular Dynamics (MD) Simulations comp_model Computational Model (Free Energy Profile, Intermediates) md->comp_model qmmm->comp_model docking Molecular Docking docking->comp_model comp_model->mutagenesis Predicts effects of mutations comp_model->Validation Corroboration

References

A Comparative Guide to Commercial Grades of N-(Cyclohexylthio)phthalimide (CTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Cyclohexylthio)phthalimide (CTP), a crucial pre-vulcanization inhibitor (PVI), plays a pivotal role in the rubber industry by preventing premature vulcanization, a phenomenon known as scorch. This guide provides a comprehensive comparison of commercially available grades of CTP, detailing their physical and chemical properties. It also outlines the experimental protocols used to evaluate their performance and the chemical mechanism by which they function.

Comparison of Commercial Grades

Commercial grades of this compound are primarily differentiated by their physical form, which influences their handling, dispersion in rubber compounds, and, consequently, the consistency of the vulcanization process. The main commercial forms are powder, granular, and oil-extended powder/granules. While direct comparative performance data between these grades is not extensively published, the following tables summarize their typical specifications.

Table 1: Typical Physical and Chemical Properties of Commercial CTP Grades

PropertyPowder GradeGranular GradeOil-Extended Grade
Appearance White to off-white powderWhite to off-white granulesOff-white to yellowish powder/granules
Purity (by HPLC) ≥ 97%≥ 97%Typically 75-80% active ingredient
Melting Point (°C) 89.0 - 94.0[1]89.0 - 94.0Not applicable (blend)
Ash Content (%) ≤ 0.30≤ 0.30Varies depending on carrier
Heat Loss (%) ≤ 0.50≤ 0.50Varies depending on oil content
Toluene Insoluble (%) ≤ 0.5≤ 0.5Varies

Table 2: Performance-Related Characteristics of Commercial CTP Grades

CharacteristicPowder GradeGranular GradeOil-Extended Grade
Dispersion Good, but can be dusty, posing inhalation risks and potential for agglomeration.Excellent, dust-free handling and improved dispersion in rubber matrix.Excellent, the oil aids in rapid and uniform dispersion.
Handling Can be difficult due to dustiness. Requires appropriate personal protective equipment (PPE).Easy and safe to handle, with reduced dust exposure.Good handling properties, with reduced dust.
Application Suitable for most rubber compounds, particularly in dry blending processes.Preferred for automated weighing and mixing systems to ensure accuracy and cleanliness.Ideal for applications where rapid incorporation and homogenous dispersion are critical.

Experimental Protocols

The primary method for evaluating the performance of scorch inhibitors like CTP is by measuring their effect on the vulcanization characteristics of a rubber compound. The Mooney Viscometer is the standard instrument used for this purpose.

Mooney Scorch Test (ASTM D1646)

This test determines the scorch characteristics of a rubber compound.

1. Principle: A sample of the uncured rubber compound containing the CTP grade is heated to a specific temperature in a sealed chamber. A rotor within the chamber rotates at a constant speed, and the torque required to turn the rotor is measured. As vulcanization begins, the viscosity of the rubber increases, leading to a rise in torque.

2. Apparatus:

  • Mooney Viscometer with a heated, enclosed die cavity and a rotor.

3. Procedure:

  • The Mooney Viscometer is preheated to the specified test temperature (commonly 120°C or 135°C).

  • A standardized sample of the rubber compound is placed in the die cavity.

  • The cavity is closed, and the sample is allowed to warm up for a specified time (typically 1 minute).

  • The rotor is started, and the torque (Mooney viscosity) is recorded over time.

  • The test continues until the viscosity has risen significantly, indicating the onset of scorch.

4. Data Interpretation:

  • Minimum Viscosity (MV): The lowest torque value recorded during the test.

  • Scorch Time (t5): The time, in minutes, from the start of the test for the Mooney viscosity to increase by 5 units above the minimum viscosity. This is a key indicator of scorch resistance; a longer t5 indicates better scorch protection.

  • Cure Time (t35): The time, in minutes, for the Mooney viscosity to increase by 35 units above the minimum viscosity. This provides an indication of the vulcanization rate.

Mechanism of Action: Signaling Pathway

This compound functions as a pre-vulcanization inhibitor in sulfenamide-accelerated sulfur vulcanization by interrupting the premature formation of cross-links. The key to its inhibitory effect is its reaction with 2-mercaptobenzothiazole (B37678) (MBT), a crucial intermediate in the vulcanization process.

The following diagram illustrates the simplified mechanism of CTP's inhibitory action.

G cluster_0 Vulcanization Initiation (Without CTP) cluster_1 Inhibition Pathway (With CTP) Sulfenamide Sulfenamide Accelerator MBT 2-Mercaptobenzothiazole (MBT) Sulfenamide->MBT Decomposition Sulfur Sulfur (S8) Active_Accelerator Active Accelerator Complex MBT->Active_Accelerator + Sulfur CTP This compound (CTP) MBT->CTP MBT Scavenged by CTP MBT_scavenged MBT->MBT_scavenged Rubber_Crosslink Premature Cross-linking (Scorch) Active_Accelerator->Rubber_Crosslink + Rubber CTP->MBT_scavenged Reacts with CDB 2-Cyclohexyldithiobenzothiazole (CDB) Delayed_Crosslink Delayed Cross-linking CDB->Delayed_Crosslink Slowly promotes vulcanization at higher temperature Phthalimide Phthalimide MBT_scavenged->CDB Forms MBT_scavenged->Phthalimide Forms

Caption: Mechanism of CTP as a pre-vulcanization inhibitor.

The inhibitory action of CTP is based on the preferential reaction between CTP and MBT. This reaction effectively "scavenges" the MBT, preventing it from participating in the formation of the active accelerator complex that leads to premature cross-linking. The product of this reaction, 2-cyclohexyldithiobenzothiazole (CDB), is a less active accelerator at typical processing temperatures, thus delaying the onset of vulcanization. At higher vulcanization temperatures, CDB can contribute to the cross-linking process, ensuring that the cure is not unduly retarded.

Conclusion

The choice of a commercial grade of this compound depends on the specific processing requirements of the rubber compound. Granular and oil-extended grades offer significant advantages in terms of handling and dispersion, which can lead to more consistent and reliable scorch protection. While powder grades are effective, appropriate measures must be taken to mitigate dust exposure and ensure uniform mixing. Understanding the underlying chemical mechanism of CTP allows for the informed selection and use of this critical rubber additive to optimize processing safety and product quality.

References

Safety Operating Guide

Proper Disposal of N-(Cyclohexylthio)phthalimide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(Cyclohexylthio)phthalimide, a compound commonly used as a vulcanization inhibitor in rubber production. Adherence to these protocols is critical due to the substance's potential health and environmental hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust particles.[2] In case of a spill, avoid generating dust and sweep the material into a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in an environmentally responsible manner and in compliance with all relevant regulations.

  • Waste Identification and Segregation:

    • Collect all waste this compound, including any contaminated materials such as absorbent pads from spills, in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • The container must be securely closed at all times, except when adding waste.

    • Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Regulatory Classification:

    • In Europe , waste is classified according to the European Waste Catalogue (EWC). One safety data sheet suggests the waste code 07 01 99 , which corresponds to "wastes from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals not otherwise specified".[1] Verification with local regulations is essential.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with all necessary information about the waste, including its chemical identity and any known hazards. The recommended disposal method is typically incineration at a permitted industrial combustion plant.[2]

  • Disposal of Contaminated Packaging:

    • Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed.[1][2] The rinsate should be collected and disposed of as hazardous waste.

    • If not decontaminated, handle the contaminated packaging in the same manner as the chemical waste itself.[1][2]

Environmental Hazards and Ecotoxicity Data

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][3] Therefore, it is imperative to prevent its release into the environment. Do not dispose of this chemical down the drain or in general waste.[2] The following table summarizes key ecotoxicity data.

Test OrganismExposure DurationEndpointValue (mg/L)Reference
Fish (Lepomis macrochirus)96 hoursLC5082[3]
Crustacea (Daphnia species)48 hoursEC5082[3]
Algae96 hoursEC500.7[3]
Fish (Poecilia reticulata)96 hoursLC500.69[4]
Crustacea (Daphnia magna)48 hoursEC501.21[4]
Algae (Raphidocelis subcapitata)48 hoursEC50>0.142[4]

LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical in water that produces a specified effect in 50% of the test organisms within a specified time.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Collection & Segregation - Collect waste this compound - Use dedicated, labeled containers B Step 2: Container Management - Ensure container is in good condition - Keep container securely closed A->B E Step 5: Contaminated Packaging - Triple-rinse or dispose of as hazardous waste A->E C Step 3: Regulatory Classification - Consult EHS for RCRA/EWC code - Characterize waste as hazardous B->C D Step 4: Arrange Disposal - Contact licensed waste contractor - Recommended method: Incineration C->D F Final Disposal - Transport by licensed contractor - Incineration at permitted facility D->F E->D

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N-(Cyclohexylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for laboratory professionals handling N-(Cyclohexylthio)phthalimide. The following procedures and data are designed to ensure safe handling, use, and disposal of this substance in a research and development setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate strict adherence to safety protocols. It may cause an allergic skin reaction, serious eye irritation, and potential organ damage through prolonged or repeated exposure.[1] Additionally, it is very toxic to aquatic life with long-lasting effects.[2][3][4]

Table 1: Summary of Hazards

Hazard StatementGHS Classification
May cause an allergic skin reaction.[1][2]Skin Sensitization, Category 1
Causes serious eye irritation.[1]Serious Eye Damage/Eye Irritation, Category 2/2A
May cause damage to organs through prolonged or repeated exposure.[1]Specific Target Organ Toxicity (Repeated Exposure), Category 2
Very toxic to aquatic life with long lasting effects.[2][3][4]Acute and Chronic Aquatic Toxicity, Category 1

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tightly sealed safety glasses or goggles conforming to EN 166.[2]
Hand Protection Impermeable protective gloves (e.g., nitrile rubber) according to EN 374.[2][5]
Skin/Body Protection A long-sleeved lab coat or protective clothing to prevent skin contact.[2][6] For extensive handling, consider disposable coveralls.
Respiratory Protection In case of insufficient ventilation or dust formation, use a particulate filter respirator (e.g., N95 or P2) according to EN 143.[1][2] An emergency eye wash station and safety shower should be readily accessible.[6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6]

  • Avoid generating dust during handling.[2][6]

  • Prevent contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Take precautionary measures against static discharge.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3][6]

  • Keep the container tightly closed to prevent moisture absorption.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2][4]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 10-15 minutes and seek immediate medical attention.[1][2][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][7]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[1]

  • Avoid creating dust.[6]

  • Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[6]

  • Ventilate the area and clean the spill site once the material has been removed.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

General Laboratory Workflow:

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Substance Carefully (Avoid Dust) prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Glassware & Surfaces handle_exp->clean_decon clean_waste Segregate & Label Waste clean_decon->clean_waste clean_dispose Dispose of Waste via Approved Channels clean_waste->clean_dispose clean_ppe Doff & Dispose of Contaminated PPE clean_dispose->clean_ppe

Standard Laboratory Workflow for Handling this compound.

Disposal Plan:

  • Dispose of this compound and its containers as hazardous waste.[2]

  • Do not allow the substance to enter drains or watercourses.[2]

  • Contaminated packaging should be handled in the same manner as the substance itself.[2]

  • All disposal activities must be in accordance with local, regional, and national regulations.[3][6] It is often recommended to use an industrial combustion plant for disposal.[1]

Experimental Protocol: General Weighing and Solution Preparation

This protocol provides a step-by-step guide for a common laboratory task involving this compound.

Objective: To accurately weigh a specific amount of this compound and prepare a solution of a desired concentration.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Beaker

  • Pipettes

  • Required PPE (as outlined in Table 2)

Procedure:

The following diagram outlines the step-by-step process for weighing the substance and preparing a solution.

G start Start ppe 1. Don all required PPE start->ppe setup 2. Set up workspace in a fume hood ppe->setup weigh 3. Place weighing paper on balance and tare setup->weigh transfer 4. Carefully transfer desired amount of solid using a spatula, avoiding dust creation weigh->transfer record 5. Record the exact mass transfer->record dissolve 6. Transfer the solid to a beaker with a small amount of the chosen solvent and dissolve record->dissolve rinse 7. Quantitatively transfer the solution to a volumetric flask, rinsing the beaker dissolve->rinse dilute 8. Dilute to the mark with solvent, stopper, and invert to mix rinse->dilute label 9. Label the flask clearly dilute->label end End label->end

Protocol for Weighing and Solution Preparation.

References

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